molecular formula C11H8ClNO2 B026131 Quinmerac CAS No. 90717-03-6

Quinmerac

Cat. No.: B026131
CAS No.: 90717-03-6
M. Wt: 221.64 g/mol
InChI Key: ALZOLUNSQWINIR-UHFFFAOYSA-N
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Description

Quinmerac is a highly selective herbicide, which belongs to the class of substituted quinolinecarboxylic acids. It can be used in weed control management, particularly for dicotyledonous weeds like cleavers, sugar beet, oilseed rape and small grain cereals.>This compound is a quinolinemonocarboxylic acid that is quinoline-8-carboxylic acid carrying additional methyl and chloro substituents at positions 3 and 7 respectively. A residual herbicide used to control broad-leaved weeds on a range of crops including cereals, rape and beet. It has a role as a herbicide, an environmental contaminant and a synthetic auxin. It is a quinolinemonocarboxylic acid and an organochlorine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-methylquinoline-8-carboxylic acid
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InChI

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOLUNSQWINIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1042364
Record name Quinmerac
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Molecular Weight

221.64 g/mol
Source PubChem
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CAS No.

90717-03-6
Record name Quinmerac
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Record name Quinmerac [ISO:BSI]
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Record name Quinmerac
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Record name 7-chloro-3-methylquinoline-8-carboxylic acid
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Record name 8-Quinolinecarboxylic acid, 7-chloro-3-methyl
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Record name QUINMERAC
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Foundational & Exploratory

An In-depth Technical Guide to Quinmerac: Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class of compounds. First introduced in the early 1990s, it is primarily utilized for the control of a range of broadleaf weeds in various agricultural crops, including cereals, oilseed rape, and sugar beets.[1] this compound functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to disrupt normal plant growth processes, ultimately leading to weed mortality. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and herbicidal mode of action of this compound, intended for an audience of researchers, scientists, and professionals in drug and herbicide development.

Chemical Structure and Identifiers

This compound is chemically known as 7-chloro-3-methylquinoline-8-carboxylic acid. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid group at the 8-position.

IdentifierValue
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acid
CAS Number 90717-03-6
Chemical Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
SMILES CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
InChI InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

PropertyValueSource
Melting Point 244 °CChemicalBook
Boiling Point (Predicted) 416.0 ± 40.0 °CChemicalBook
Water Solubility 107000 mg/L (at 20 °C, pH 7)AERU
Solubility in Organic Solvents Slightly soluble in DMSO and MethanolChemicalBook
pKa 3.96 (Acidic)PubChem
Vapor Pressure 1.00 x 10⁻⁷ mPa (at 20 °C)AERU
LogP (Octanol-Water Partition Coefficient) -1.41 (at pH 7, 20 °C)AERU

Herbicidal Mode of Action

This compound is classified as a synthetic auxin herbicide (HRAC Group O).[2] Its primary mode of action is to mimic the natural plant hormone auxin, leading to a cascade of physiological and biochemical disruptions in susceptible plants.

Absorption and Translocation

This compound is primarily absorbed through the roots of the plant from the soil.[1] Following absorption, it is translocated throughout the plant via the xylem and phloem.

Signaling Pathway

The herbicidal activity of synthetic auxins like this compound is initiated by their interaction with the auxin signaling pathway. While the precise molecular interactions of this compound are a subject of ongoing research, the general pathway for synthetic auxins is understood to involve the following key steps:

  • Receptor Binding: Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[1][3] This binding is analogous to the perception of natural auxin (IAA).

  • Derepression of Auxin-Responsive Genes: The binding of the synthetic auxin to the SCFTIR1/AFB complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4]

  • Gene Expression: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a wide range of auxin-responsive genes.[3]

The sustained and unregulated activation of these genes by the more stable synthetic auxin leads to a variety of phytotoxic effects.

Quinmerac_Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound (Synthetic Auxin) SCFTIR1_AFB SCF(TIR1/AFB) Complex This compound->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Targets for Degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome->Aux_IAA Degrades Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene_Biosynthesis Ethylene Biosynthesis (ACC Synthase) Auxin_Genes->Ethylene_Biosynthesis Upregulates Phytotoxic_Effects Phytotoxic Effects: - Uncontrolled Growth - Epinasty - Senescence Auxin_Genes->Phytotoxic_Effects Leads to Ethylene_Biosynthesis->Phytotoxic_Effects Leads to

This compound's Proposed Signaling Pathway.
Downstream Effects: Ethylene Biosynthesis and Cyanide Accumulation

A significant consequence of the upregulation of auxin-responsive genes is the stimulation of ethylene biosynthesis. Synthetic auxins, including this compound, have been shown to induce the expression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway.[5] The resulting overproduction of ethylene contributes to many of the observed herbicidal symptoms, such as epinasty (downward bending of leaves), senescence, and growth inhibition.

In some sensitive grass species, the increased ethylene biosynthesis can also lead to the accumulation of cyanide as a byproduct.[6] This accumulation of cyanide can further contribute to the phytotoxicity of the herbicide.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound as described in European Patent EP 3813532 B1. This protocol may require optimization for specific laboratory conditions.

Quinmerac_Synthesis_Workflow Start Start Reactants 1. Combine: - 2-amino-6-chlorobenzonitrile - Methacrolein - Acid (e.g., H₂SO₄) - Oxidizing agent (e.g., nitrobenzene) Start->Reactants Reaction 2. React mixture Reactants->Reaction Precipitation 3. Precipitate product Reaction->Precipitation Filtration1 4. Filter precipitate Precipitation->Filtration1 pH_Adjustment 5. Adjust filtrate pH to 3 (e.g., with NaOH) Filtration1->pH_Adjustment Filtration2 6. Filter solid product pH_Adjustment->Filtration2 Washing 7. Wash with cold water Filtration2->Washing Drying 8. Dry in vacuo Washing->Drying Trituration 9. Triturate with hexane Drying->Trituration Final_Product This compound (light-brown solid) Trituration->Final_Product

General Workflow for this compound Synthesis.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, create a suspension of 2-amino-6-chlorobenzonitrile, boric acid, concentrated sulfuric acid, iron(II) sulfate heptahydrate, nitrobenzene, and water.

  • Addition of Methacrolein: Slowly add methacrolein to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature for a specified period to ensure completion.

  • Work-up:

    • Cool the reaction mixture and pour it onto ice.

    • Filter the resulting precipitate.

    • Adjust the pH of the filtrate to approximately 3 using a saturated sodium hydroxide solution while cooling in an ice bath.

    • Collect the solid product by filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

    • Triturate the solid with hexane, filter, and dry to yield the final product.

Analytical Determination by HPLC

The following is an outline for the quantitative analysis of this compound in technical and formulated products based on the CIPAC Method 563.[7]

HPLC_Analysis_Workflow Start Start Sample_Prep 1. Sample Preparation: Dissolve sample in Tetrahydrofuran - 0.5 M H₂SO₄ Start->Sample_Prep Injection 3. Inject Sample and Standards Sample_Prep->Injection HPLC_System 2. HPLC System Setup: - Reversed-phase column - Mobile Phase: Acetonitrile - Water - H₂SO₄ - UV Detector at 241 nm HPLC_System->Injection Chromatography 4. Chromatographic Separation Injection->Chromatography Detection 5. UV Detection at 241 nm Chromatography->Detection Quantification 6. Quantification using External Standardization Detection->Quantification End End Quantification->End

Workflow for HPLC Analysis of this compound.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of this compound analytical standard and dissolve it in a mixture of tetrahydrofuran and 0.5 M sulfuric acid to prepare a standard solution of known concentration.

    • Accurately weigh the technical or formulated product containing this compound and dissolve it in the same solvent mixture to achieve a similar concentration as the standard solution.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is suitable.

    • Mobile Phase: A mixture of acetonitrile, water, and sulfuric acid. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 241 nm.

    • Injection Volume: A standard injection volume of 10-20 µL can be used.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability and reproducibility.

    • Inject the sample solutions.

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Quantification:

    • Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard (external standardization).

Herbicidal Activity Bioassay

A general bioassay can be conducted to determine the herbicidal efficacy of this compound on a target weed species.

Methodology:

  • Plant Material: Grow a susceptible weed species (e.g., cleavers - Galium aparine) in pots containing a standard soil mix until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then make a series of dilutions in water containing a surfactant to achieve a range of application rates.

    • Apply the herbicide solutions to the soil surface of the pots to simulate root uptake. A control group should be treated with the solvent and surfactant solution only.

  • Growth Conditions: Maintain the treated plants in a controlled environment (e.g., greenhouse or growth chamber) with optimal conditions for growth (light, temperature, humidity).

  • Assessment:

    • Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as stunting, chlorosis, necrosis, and epinasty.

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each treatment compared to the control.

    • Determine the effective dose required to cause 50% growth inhibition (ED₅₀) by plotting the dose-response curve.

Conclusion

This compound remains an important tool in modern agriculture for the selective control of broadleaf weeds. Its mode of action as a synthetic auxin, which involves the hijacking of the plant's natural hormone signaling pathways, leads to a cascade of events culminating in plant death. A thorough understanding of its chemical properties, biological activity, and the methodologies for its synthesis and analysis is essential for its effective and safe use, as well as for the development of new herbicidal compounds. This guide has provided a detailed overview of these aspects to support ongoing research and development in the field of weed science and herbicide technology.

References

An In-Depth Technical Guide to the Synthesis of Quinmerac and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid), a significant herbicide, and its derivatives. This document details key chemical reactions, experimental protocols, and quantitative data to facilitate research and development in agrochemicals and medicinal chemistry.

Core Synthesis Pathways of this compound

The industrial and laboratory-scale synthesis of the this compound core, a substituted quinoline-8-carboxylic acid, relies on several established methodologies in heterocyclic chemistry. The most prominent routes include a modern patented process and classical named reactions such as the Skraup synthesis and the Gould-Jacobs reaction.

Synthesis from 2-Amino-6-chlorobenzonitrile and Methacrolein

A contemporary and efficient method for this compound synthesis involves the reaction of 2-amino-6-chlorobenzonitrile with methacrolein in the presence of an acid and an oxidizing agent.[1] This approach offers high efficiency and is suitable for industrial-scale production.[1]

Reaction Scheme:

G A 2-Amino-6-chlorobenzonitrile reactants A->reactants B Methacrolein B->reactants C This compound (7-chloro-3-methylquinoline-8-carboxylic acid) reactants->C  H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)  FeSO₄·7H₂O, Boric Acid, Heat

Caption: Synthesis of this compound from 2-amino-6-chlorobenzonitrile.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in the patent literature.[1] A general laboratory-scale procedure is as follows:

  • Reaction Setup: In a suitable reaction vessel, a suspension of 2-amino-6-chlorobenzonitrile, boric acid, concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and an oxidizing agent (e.g., nitrobenzene) in water is prepared.

  • Addition of Methacrolein: Methacrolein is added dropwise to the heated suspension (e.g., 100°C) over a period of time.

  • Reaction: The reaction mixture is then stirred at an elevated temperature (e.g., 130°C) for several hours to ensure the completion of the cyclization and oxidation steps.

  • Work-up: After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

  • Purification: The precipitate is filtered, and the filtrate's pH is adjusted to further precipitate any dissolved product. The combined solids are then washed and dried to yield this compound.

Quantitative Data:

The following table summarizes the reactant quantities for a laboratory-scale synthesis as described in a patent.

ReactantMolecular Weight ( g/mol )Molar EquivalentQuantity
2-Amino-6-chlorobenzonitrile152.581.02.00 g
Methacrolein70.092.01.84 g
Boric Acid61.831.00.81 g
Concentrated H₂SO₄98.0810.012.86 g
FeSO₄·7H₂O278.010.20.73 g
Nitrobenzene123.112.02.70 mL
Water18.02-4.80 mL
Skraup Synthesis

The Skraup synthesis is a classical and versatile method for the preparation of quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[2][3] This reaction is highly exothermic and proceeds through the in-situ formation of acrolein from the dehydration of glycerol.[3]

Reaction Scheme:

G A Substituted Aniline reactants A->reactants B Glycerol B->reactants C Substituted Quinoline reactants->C  H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)  FeSO₄ (optional)

Caption: General scheme of the Skraup synthesis for quinolines.

Experimental Protocol (General):

  • Reaction Setup: The aromatic amine is dissolved in concentrated sulfuric acid in a large flask equipped with a reflux condenser.

  • Addition of Reagents: Glycerol and an oxidizing agent (e.g., nitrobenzene or arsenic acid) are added to the mixture. Ferrous sulfate can be added to moderate the reaction.

  • Heating: The mixture is heated, and the reaction often becomes vigorous. The heat source may need to be removed to control the exothermic reaction.

  • Completion: After the initial vigorous reaction subsides, the mixture is heated under reflux for several hours to complete the reaction.

  • Work-up and Purification: The cooled reaction mixture is diluted with water and neutralized with a base. The quinoline product is then isolated, often by steam distillation, and purified.

Quantitative Data:

Yields for the Skraup synthesis can vary significantly depending on the substrate and reaction conditions, but are often in the range of 40-90%.[4] A modified procedure can lead to a substantial increase in yield.[4]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another fundamental method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives, from an aniline and an alkoxymethylenemalonic ester.[5][6] The reaction involves a condensation followed by a thermal cyclization.[5]

Reaction Scheme:

G A Substituted Aniline C Anilidomethylenemalonic ester A->C B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-3-carboethoxyquinoline C->D  High Temperature (e.g., 250°C)  (Cyclization) E 4-Hydroxyquinoline D->E  1. Saponification (NaOH)  2. Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol (General):

  • Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate, often without a solvent, at an elevated temperature to form the anilidomethylenemalonic ester intermediate.

  • Cyclization: The intermediate is heated to a high temperature (typically >250°C) in a high-boiling solvent like diphenyl ether to induce intramolecular cyclization.[7] Microwave irradiation can also be used to improve yields and shorten reaction times.[7]

  • Hydrolysis and Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then saponified with a base (e.g., NaOH) and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline.

Quantitative Data:

The yield of the cyclization step in the Gould-Jacobs reaction is highly dependent on temperature and reaction time. Microwave-assisted synthesis can significantly improve yields.[7]

Temperature (°C)Reaction Time (min)Yield (%)
250301
3001037
300547

Data for the synthesis of 4-hydroxy-3-carboethoxyquinoline from aniline and diethyl ethoxymethylenemalonate using microwave heating.[7]

Synthesis of this compound Derivatives

The functionalization of the this compound core to produce various derivatives is crucial for developing new herbicides and potential pharmaceutical agents. Key methods for derivatization include the Ullmann condensation and modifications of the carboxylic acid group.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is effective for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making it a valuable tool for the functionalization of halo-quinolines.[8][9] This reaction can be used to introduce a variety of substituents onto the quinoline ring.

Reaction Scheme:

G A Halo-Quinoline Derivative reactants A->reactants B Nucleophile (e.g., Amine, Alcohol) B->reactants C Functionalized Quinoline Derivative reactants->C  Cu Catalyst, Base, Ligand (optional)  High Temperature

Caption: General scheme of the Ullmann condensation.

Experimental Protocol (General):

  • Reaction Setup: A halo-quinoline derivative, a nucleophile (such as an amine, alcohol, or thiol), a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, K₃PO₄), and an optional ligand are combined in a high-boiling polar solvent (e.g., DMF, NMP).

  • Heating: The reaction mixture is heated to high temperatures (often >150°C) for several hours to days.

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted, and the product is extracted and purified by chromatography or recrystallization.

Modern modifications of the Ullmann reaction may use ligands to facilitate the coupling at lower temperatures.[9]

Derivatization of the Carboxylic Acid Group

The carboxylic acid group at the 8-position of this compound is a versatile handle for derivatization. Standard organic transformations can be employed to synthesize esters, amides, and other analogs.

Experimental Workflow:

G A This compound B Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B C Esterification (Alcohol, Acid Catalyst) A->C D Amidation (Amine, Coupling Agent) A->D E This compound Acid Chloride B->E F This compound Ester Derivative C->F G This compound Amide Derivative D->G

Caption: Derivatization of the carboxylic acid group of this compound.

Experimental Protocols:

  • Esterification: this compound can be converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions.

  • Amidation: To form amides, this compound is typically first converted to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride). The resulting acid chloride is then reacted with a primary or secondary amine to yield the desired amide derivative. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents (e.g., DCC, EDC).

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of robust chemical pathways. The choice of a specific route depends on factors such as the desired substitution pattern, scale of the reaction, and the availability of starting materials. The modern synthesis from 2-amino-6-chlorobenzonitrile offers an efficient route to this compound itself, while classical methods like the Skraup and Gould-Jacobs reactions provide access to a broader range of quinoline cores. Further functionalization, particularly through Ullmann condensation and derivatization of the carboxylic acid, allows for the creation of diverse libraries of this compound analogs for further investigation in agrochemical and pharmaceutical research. This guide provides the foundational knowledge for researchers to design and execute the synthesis of these important compounds.

References

Quinmerac's Mode of Action in Broadleaf Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinmerac is a selective, residual herbicide belonging to the quinolinecarboxylic acid chemical class. It is highly effective for the control of a range of broadleaf weeds in various crops. Its primary mode of action in susceptible dicotyledonous species is that of a synthetic auxin. By mimicking the natural plant hormone indole-3-acetic acid (IAA), this compound disrupts normal hormonal balance, leading to a cascade of physiological and biochemical events that result in uncontrolled growth and eventual plant death. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and associated molecular pathways of this compound's herbicidal activity.

Core Mechanism of Action: Synthetic Auxin Mimicry

The primary herbicidal activity of this compound in broadleaf weeds is achieved by overwhelming the plant's natural auxin signaling pathways.[1] Synthetic auxins like this compound are recognized by the same cellular machinery as endogenous IAA but are more resistant to degradation, leading to a persistent and excessive auxin signal.

The key molecular events are as follows:

  • Perception: this compound is perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[2][3]

  • Co-Receptor Complex Formation: In the presence of this compound (acting as a "molecular glue"), the TIR1/AFB receptor's affinity for Aux/IAA transcriptional repressor proteins is greatly increased. This leads to the formation of a stable ternary complex: SCFTIR1/AFB-Quinmerac-Aux/IAA.[4][5]

  • Ubiquitination and Degradation: The formation of this complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase to tag the Aux/IAA repressor with ubiquitin molecules.[2] This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.[6][7]

  • De-repression of Transcription: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[8]

  • Uncontrolled Gene Expression: With the repressors removed, ARFs activate the transcription of a large number of genes, including those involved in cell division, elongation, and ethylene biosynthesis. This leads to epinasty, tissue swelling, and ultimately, the disruption of vascular tissues and plant death.

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Quinmerac_Mode_of_Action Core molecular mode of action of this compound. cluster_nucleus Plant Cell Nucleus cluster_binding Co-receptor Complex Formation This compound This compound TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB Binds to receptor SCF_Complex SCF E3 Ubiquitin Ligase Complex TIR1_AFB->SCF_Complex Part of complex Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF_Complex->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Uncontrolled Expression of Auxin-Responsive Genes ARF->Gene_Expression Activates AuxRE->Gene_Expression Ub Ubiquitin Ub->SCF_Complex Phytotoxicity Phytotoxicity (Epinasty, Uncontrolled Growth, Cell Death) Gene_Expression->Phytotoxicity

Caption: Core molecular mode of action of this compound.

Secondary Phytotoxic Effects

In addition to the primary auxin-mimicry pathway, the application of this compound to sensitive broadleaf weeds like cleavers (Galium aparine) induces a series of secondary effects that contribute to its overall phytotoxicity.

  • Ethylene Biosynthesis: The upregulation of auxin-responsive genes includes those encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene production. The resulting surge in ethylene contributes to senescence and epinastic responses.[9]

  • Abscisic Acid (ABA) Accumulation: The herbicide-induced ethylene production subsequently triggers the biosynthesis of abscisic acid (ABA).[10] Elevated ABA levels lead to stomatal closure, which reduces photosynthetic CO2 assimilation.[9]

  • Reactive Oxygen Species (ROS) Production: The accumulation of ABA and the decline in photosynthesis are correlated with an increase in reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). This leads to oxidative stress, causing lipid peroxidation, membrane damage, chlorophyll loss, and ultimately, contributes to programmed cell death.[9][10]

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Secondary_Effects_Pathway Cascade of secondary phytotoxic effects. This compound This compound Application Auxin_Overload Auxin Overload (Primary Action) This compound->Auxin_Overload Ethylene Increased Ethylene Biosynthesis Auxin_Overload->Ethylene ABA ABA Accumulation Ethylene->ABA Phytotoxicity Senescence & Phytotoxicity Ethylene->Phytotoxicity Contributes to Stomatal_Closure Stomatal Closure & Reduced Photosynthesis ABA->Stomatal_Closure ROS Reactive Oxygen Species (H₂O₂) Production Stomatal_Closure->ROS Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage Cell_Damage->Phytotoxicity

Caption: Cascade of secondary phytotoxic effects.

Quantitative Data Presentation

Table 1: Efficacy of this compound on Various Broadleaf Weed Species
Weed SpeciesCommon NameEfficacy Level
Galium aparineCleaversExcellent
Stellaria mediaChickweedGood to Excellent
Lamium purpureumRed DeadnettleGood
Veronica persicaSpeedwellGood
Matricaria spp.MayweedGood
Papaver rhoeasCommon PoppyGood
Capsella bursa-pastorisShepherd's-purseGood
Polygonum aviculareKnotgrassFair to Good

Efficacy can be influenced by weed growth stage, environmental conditions, and application rate.

Table 2: Dose-Response Effects of this compound on Galium aparine

Data summarized from hydroponic treatment for 72 hours.[9][10]

This compound Conc. (µM)Total Chlorophyll (% of Control)H₂O₂ Level (% of Control)ABA Level (% of Control)
0.01~100%~120%~150%
0.1~90%~180%~400%
1.0~75%~250%~1200%
10.0~50%~300%~1800%

Mechanisms of Resistance

Resistance to synthetic auxin herbicides, including this compound, can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves genetic mutations in the genes encoding the components of the auxin perception machinery.

    • TIR1/AFB Receptor Mutations: Alterations in the auxin-binding pocket of the TIR1/AFB receptors can reduce their affinity for this compound, preventing the formation of the co-receptor complex.

    • Aux/IAA Repressor Mutations: Mutations within the conserved degron domain (Domain II) of Aux/IAA proteins can inhibit their interaction with the SCFTIR1/AFB complex, even in the presence of the herbicide. This results in a stabilized repressor that continuously suppresses auxin-responsive gene expression.[7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.

    • Enhanced Metabolism: Increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases or glucosyltransferases, can rapidly metabolize this compound into non-phytotoxic forms.

    • Altered Translocation/Sequestration: Changes in herbicide uptake, transport within the plant, or sequestration into cellular compartments like the vacuole can limit the concentration of this compound at the nuclear target site.

Detailed Experimental Protocols

Protocol: Dose-Response Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for determining the dose-response of a broadleaf weed species to this compound, allowing for the calculation of values such as GR50 (the dose causing 50% growth reduction).

Methodology:

  • Plant Propagation: Grow a uniform population of the target weed species (e.g., Galium aparine) in pots containing a standard soil mix under controlled greenhouse conditions (e.g., 22°C/18°C day/night, 16h photoperiod).

  • Herbicide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant). Create a dilution series to achieve a range of at least 6-8 application rates, plus a solvent-only control. Rates should bracket the expected GR50 value.

  • Application: At a consistent growth stage (e.g., 3-4 true leaves), apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Incubation: Return plants to the greenhouse and arrange them in a randomized complete block design. Water and care for plants as required.

  • Data Collection: After a set period (e.g., 14-21 days), assess phytotoxicity. This is typically done by harvesting the above-ground biomass, drying it in an oven at 70°C for 72 hours, and recording the dry weight.

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the control plants. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 value and its standard error.

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Dose_Response_Workflow Workflow for a dose-response bioassay. start Start propagate 1. Propagate uniform weed population start->propagate prepare_herbicide 2. Prepare this compound dilution series propagate->prepare_herbicide apply_herbicide 3. Apply treatments with calibrated sprayer prepare_herbicide->apply_herbicide incubate 4. Incubate in greenhouse (Randomized Design) apply_herbicide->incubate harvest 5. Harvest and record above-ground dry weight incubate->harvest analyze 6. Analyze data using log-logistic regression harvest->analyze end End (GR₅₀ Value) analyze->end

Caption: Workflow for a dose-response bioassay.

Protocol: Quantification of Auxin-Responsive Gene Expression via RT-qPCR

This protocol describes the relative quantification of a target auxin-responsive gene (e.g., an ACC synthase homolog) in weed tissue following this compound treatment.

Methodology:

  • Plant Treatment and Tissue Collection: Treat plants as described in the dose-response assay (6.1) with a single, effective concentration of this compound and a mock control. At various time points (e.g., 0, 2, 6, 24 hours), harvest the relevant tissue (e.g., young leaves), immediately flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction:

    • Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Transfer the powder to a tube containing 1 mL of TRIzol Reagent and homogenize by vortexing.

    • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol, incubate for 10 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in RNase-free water.

  • RNA Quality and Quantity Assessment: Determine RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

  • DNase Treatment and cDNA Synthesis:

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers according to the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin), and the diluted cDNA template.

    • Run the qPCR on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt) for both treated and control samples. Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt). The fold change in expression is calculated as 2-ΔΔCt.

Protocol: Detection of Reactive Oxygen Species (ROS)

This protocol details the in situ detection of ROS (primarily H2O2) in leaf tissue using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

  • Plant Treatment: Treat plants as described in 6.1. Collect leaf discs or small leaf sections at desired time points post-treatment.

  • Probe Preparation: Prepare a 10 µM working solution of DCFH-DA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Staining:

    • Immerse the leaf tissue in the DCFH-DA working solution.

    • Infiltrate the tissue with the probe by applying a vacuum for 10-15 minutes, then release the vacuum slowly.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Washing: Wash the tissue several times with the buffer to remove excess probe.

  • Visualization:

    • Mount the stained tissue on a microscope slide in a drop of buffer.

    • Observe under a fluorescence or confocal laser scanning microscope. Use an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. The intensity of green fluorescence from the oxidized product (DCF) is proportional to the amount of ROS.

  • Quantification (Optional): Quantify the fluorescence intensity from captured images using image analysis software (e.g., ImageJ). Compare the mean fluorescence intensity of treated samples to mock-treated controls.

Conclusion

This compound's mode of action in broadleaf weeds is a well-defined example of synthetic auxin mimicry, leading to a fatal disruption of hormonal regulation. The primary molecular cascade involves the perception of this compound by the TIR1/AFB co-receptor system, leading to the proteasomal degradation of Aux/IAA transcriptional repressors and subsequent uncontrolled expression of auxin-responsive genes. This primary action is amplified by secondary phytotoxic effects, including the overproduction of ethylene, ABA, and ROS, which collectively contribute to oxidative stress and cell death. A thorough understanding of these interconnected pathways is crucial for the development of novel herbicides and for managing the evolution of weed resistance.

References

Toxicological Profile of Quinmerac on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class of compounds. Its primary mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf weeds. While effective in crop protection, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, presenting quantitative data, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.

Quantitative Ecotoxicological Data

The following tables summarize the key toxicity endpoints of this compound for various non-target organisms. These values are essential for understanding the potential risk posed by the herbicide to different trophic levels in the environment.

Table 1: Aquatic Toxicity of this compound

Test OrganismSpeciesEndpointValue (mg/L)Exposure DurationReference
Algae Scenedesmus subspicatusEC50 (growth inhibition)1172 hours[1]
Aquatic Invertebrate Daphnia magnaEC50 (immobilisation)69.948 hours[1]
Fish Oncorhynchus mykiss (Rainbow Trout)LC5056.296 hours[1]
Fish Lepomis macrochirus (Bluegill Sunfish)LC50>10096 hours[1]

Table 2: Terrestrial Toxicity of this compound

Test OrganismSpeciesEndpointValueExposure DurationReference
Earthworm Eisenia fetidaAcute LC50>1000 mg/kg soil14 days[1]
Earthworm Eisenia fetidaChronic NOEC (reproduction)11.8 mg/kg soil56 days[1]
Honeybee Apis melliferaAcute Contact LD50>100 µ g/bee 48 hours[1]
Honeybee Apis melliferaAcute Oral LD50>90 µ g/bee 48 hours[1]
Bird Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2000 mg/kg bw-[1]
Bird Anas platyrhynchos (Mallard Duck)Dietary LC50>5000 mg/kg diet5 days[1]

Table 3: Effects on Soil Microorganisms

| Process | Endpoint | Value | Exposure Duration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Nitrogen Transformation | % inhibition | <25% at 0.1 mg/kg | 28 days |[1] | | Carbon Transformation | % inhibition | <25% at 0.1 mg/kg | 28 days |[1] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different studies and chemicals.

Aquatic Toxicity Testing
  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater microalgae, such as Selenastrum capricornutum (now Pseudokirchneriella subcapitata). Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours. The primary endpoint is the inhibition of growth, measured as a reduction in cell density or biomass, from which the EC50 (the concentration causing a 50% reduction in growth) is calculated.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This study assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna. Young daphnids (less than 24 hours old) are exposed to the test substance in a static or semi-static system for 48 hours. The endpoint is immobilization, defined as the inability to swim, and the EC50 is determined.

  • Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of a substance to fish, commonly rainbow trout (Oncorhynchus mykiss). Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. The primary endpoint is mortality, and the LC50 (the concentration lethal to 50% of the test organisms) is calculated.

Terrestrial Toxicity Testing
  • Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of substances to earthworms (Eisenia fetida). Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. The endpoint is mortality, from which the LC50 is determined.

  • Earthworm Reproduction Test (OECD 222): This chronic toxicity test assesses the sublethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which they are removed. The soil is then incubated for a further 28 days to allow for the hatching of cocoons. The endpoints include adult mortality, changes in adult biomass, and the number of offspring produced, from which a No Observed Effect Concentration (NOEC) is determined.

  • Honeybee, Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the acute toxicity of a substance to honeybees (Apis mellifera) through contact and oral exposure, respectively. In the contact test (OECD 214), the substance is applied directly to the dorsal thorax of the bees. In the oral test (OECD 213), the substance is mixed with a sucrose solution and fed to the bees. Mortality is recorded over 48 to 96 hours to determine the LD50 (the dose lethal to 50% of the bees).

Soil Microorganism Toxicity Testing
  • Soil Microorganisms: Nitrogen Transformation Test (OECD 216) and Carbon Transformation Test (OECD 217): These tests assess the potential long-term effects of a substance on key microbial functions in the soil. For the nitrogen transformation test, soil is amended with an organic nitrogen source (e.g., powdered lucerne meal) and the rate of nitrate formation is measured over 28 days or longer. For the carbon transformation test, the rate of carbon dioxide evolution from the soil (respiration) is measured. The results are expressed as the percentage inhibition of the process compared to a control, which should not exceed 25% at relevant environmental concentrations.

Signaling Pathways and Experimental Workflows

Mode of Action: Synthetic Auxin Signaling Pathway

This compound, as a synthetic auxin, disrupts plant growth by overwhelming the natural auxin signaling pathway. The following diagram illustrates the key components and steps involved in this process in susceptible plants.

Synthetic_Auxin_Pathway cluster_perception Cellular Perception & Signal Transduction cluster_response Nuclear Response & Physiological Effects This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Protein Aux_IAA->TIR1_AFB Binds in presence of this compound Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Proteasome->ARF Releases Repression Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in Ecotoxicity_Workflow cluster_prep 1. Preparation Phase cluster_exposure 2. Exposure Phase cluster_analysis 3. Data Collection & Analysis Test_Substance Test Substance (this compound) Concentrations Prepare Test Concentrations Test_Substance->Concentrations Test_Organism Select & Acclimate Test Organisms Test_System Prepare Test System (e.g., artificial soil, aquatic medium) Test_Organism->Test_System Exposure Introduce Organisms to Test System with Substance Test_System->Exposure Concentrations->Exposure Incubation Incubate under Controlled Conditions (Temperature, Light, Duration) Exposure->Incubation Observations Record Observations (Mortality, Behavior, Reproduction) Incubation->Observations Data_Analysis Statistical Analysis (LC50, EC50, NOEC) Observations->Data_Analysis Report Final Report Generation Data_Analysis->Report

References

An In-Depth Technical Guide to Quinmerac: A Quinolinemonocarboxylic Acid Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of Quinmerac, a selective, soil-acting herbicide belonging to the quinolinemonocarboxylic acid chemical class. Developed for the control of broad-leaved weeds, particularly in cereal and beet crops, this compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This document details the core molecular mechanism of action, focusing on the hijacking of the nuclear auxin signaling pathway, which leads to the degradation of transcriptional repressors and subsequent disruption of regulated gene expression. We explore the downstream phytotoxic effects, including the induction of a hormonal cascade involving ethylene and abscisic acid, which results in growth inhibition and senescence in susceptible species. This guide synthesizes quantitative data on environmental persistence and analytical detection, presents detailed experimental protocols for mechanism-of-action studies, and discusses the basis of weed resistance. Visualizations of key biological pathways and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and professionals in drug and herbicide development.

Introduction

This compound is a synthetic herbicide from the quinoline group, chemically identified as 7-chloro-3-methylquinoline-8-carboxylic acid.[1] It is primarily used as a selective, pre-emergence or early post-emergence herbicide to control a range of broad-leaved weeds in crops such as cereals and sugar beets.[1][2] As a member of the quinolinemonocarboxylic acid family, its mode of action is classified as a synthetic auxin, placing it in the Herbicide Resistance Action Committee (HRAC) Group 4 (WSSA Group 4).[2]

This compound is absorbed systemically by plants, primarily through the roots from the soil, and translocates throughout the plant.[1] Its herbicidal activity stems from its ability to mimic the endogenous plant hormone auxin at supraoptimal concentrations, leading to a cascade of physiological and biochemical disruptions that result in the death of susceptible plants.[2] This guide will provide a detailed examination of the molecular and physiological basis of this compound's herbicidal action.

Core Mechanism of Action: Synthetic Auxin Activity

The primary mechanism of action for this compound is the disruption of hormone-regulated plant growth by acting as a persistent and potent analog of the natural auxin, indole-3-acetic acid (IAA).[2] Synthetic auxins like this compound are effective because they are not easily metabolized by the plant, leading to a sustained "overdose" signal. This signal hijacks the plant's natural auxin signaling pathway, forcing a continuous state of gene activation that leads to uncontrolled and disorganized growth.

The Nuclear Auxin Signaling Pathway

The canonical auxin signaling pathway involves three core protein families:

  • TIR1/AFB Receptors: F-box proteins (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) that are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]

  • Aux/IAA Repressors: A family of transcriptional repressor proteins that bind to and inhibit Auxin Response Factors.

  • ARF Transcription Factors: AUXIN RESPONSE FACTORs bind to specific DNA sequences (Auxin Response Elements or AuxREs) in the promoters of auxin-responsive genes.[3]

The signaling cascade proceeds as follows:

  • In the absence of auxin (Low Auxin State): Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[3]

  • In the presence of auxin (High Auxin State): Auxin (or a synthetic mimic like this compound) acts as a "molecular glue." It binds to a pocket in the TIR1/AFB protein, creating a surface that has a high affinity for Aux/IAA repressors.[4] This interaction brings the Aux/IAA protein into the proximity of the SCFTIR1/AFB complex.

  • Ubiquitination and Degradation: The SCF complex polyubiquitinates the recruited Aux/IAA protein, marking it for degradation by the 26S proteasome.[4]

  • Gene Activation: The destruction of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to AuxREs and activate the transcription of a wide array of early-response genes, leading to downstream physiological effects.

Auxin_Signaling_Pathway cluster_0 Low Auxin State cluster_1 High Auxin State ARF_low ARF Gene_low Auxin-Responsive Gene ARF_low->Gene_low Binds to Promoter AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low Represses Transcription OFF Transcription OFF Gene_low->Transcription OFF This compound This compound (Synthetic Auxin) TIR1 TIR1/AFB Receptor This compound->TIR1 Binds AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Binds (Auxin-dependent) SCF SCF Complex AuxIAA_high->SCF Recruited to Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation SCF->AuxIAA_high Ubiquitination ARF_high ARF Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activates Uncontrolled Transcription Uncontrolled Transcription Gene_high->Uncontrolled Transcription

Caption: The nuclear auxin signaling pathway hijacked by this compound. (Max Width: 760px)

Downstream Phytotoxic Effects and Selectivity

The uncontrolled transcription initiated by this compound leads to a hormonal imbalance that is the direct cause of its phytotoxicity. The specific effects can differ between susceptible broadleaf plants (dicots) and certain grass species (monocots).

Hormone Cascade in Susceptible Dicots

In sensitive broadleaf weeds, the activation of auxin-responsive genes leads to the rapid upregulation of enzymes involved in the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA).

  • Ethylene Production: One of the key upregulated genes encodes for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis. This results in a surge of ethylene production.

  • ABA Accumulation: The increased ethylene levels, in turn, stimulate the production and accumulation of ABA, a hormone associated with stress responses, stomatal closure, and senescence.

  • Phytotoxicity: The combined and sustained high levels of synthetic auxin, ethylene, and ABA lead to a variety of phytotoxic symptoms, including epinasty (downward leaf curling), tissue swelling, inhibition of root growth, and ultimately, senescence and plant death.

Mechanism in Grasses (by analogy with Quinclorac)

While many grasses are tolerant to synthetic auxins, this compound's close relative, Quinclorac, is notably effective against specific grass weeds like barnyardgrass (Echinochloa crus-galli).[5][6] The mechanism in these susceptible grasses involves an additional phytotoxic component.

  • ACC Synthase Induction: Similar to dicots, susceptible grasses respond to the herbicide by inducing ACC synthase activity.[7]

  • Cyanide Accumulation: The enzymatic conversion of ACC to ethylene by ACC oxidase also produces hydrogen cyanide (HCN) as a stoichiometric byproduct.[7] While most plants have mechanisms to detoxify low levels of cyanide, the massive and sustained production stimulated by the herbicide overwhelms this capacity.

  • Cyanide Phytotoxicity: The accumulation of cyanide to toxic levels inhibits critical metabolic processes, particularly mitochondrial respiration, leading to rapid chlorosis, necrosis, and death.[7]

The selectivity of quinolinecarboxylic acid herbicides in grasses is therefore linked to whether the species' auxin signaling pathway responds by inducing ACC synthase. Tolerant grasses, such as rice, do not exhibit this induction and thus do not accumulate phytotoxic levels of cyanide.[7]

Phytotoxic_Cascade cluster_dicot Susceptible Dicots cluster_grass Susceptible Grasses Start Uncontrolled Transcription (ARFs Activated) ACC_Synthase Upregulation of ACC Synthase Gene Start->ACC_Synthase Ethylene Increased Ethylene Production ACC_Synthase->Ethylene Ethylene_Grass Increased Ethylene Production ABA ABA Accumulation Ethylene->ABA Stimulates Dicot_Symptoms Growth Inhibition, Epinasty, Senescence Ethylene->Dicot_Symptoms Contributes to ABA->Dicot_Symptoms Cyanide Cyanide (HCN) Accumulation Grass_Symptoms Inhibition of Respiration, Chlorosis, Necrosis Cyanide->Grass_Symptoms Ethylene_Grass->Cyanide Byproduct

Caption: Downstream phytotoxic cascades induced by this compound in susceptible plants. (Max Width: 760px)

Quantitative Data and Analysis

The practical application and environmental impact of a herbicide are defined by quantitative parameters. Below are summaries of key data related to this compound and its close analogs.

Environmental Fate

The persistence of a herbicide in the soil is a critical factor for both its efficacy and its potential for environmental contamination. Persistence is often measured by the DT₅₀, the time required for 50% of the compound to dissipate.

ParameterValue (Days)Persistence ClassificationSource
DT₅₀ (Typical, Lab) 30Moderately Persistent[8]
DT₅₀ (Field) 9.8 - 120Non-persistent to Very Persistent[8][9]
Note: Field DT₅₀ can vary significantly based on soil type, moisture, temperature, and microbial activity.
Analytical Detection Limits

Accurate quantification of herbicide residues is essential for regulatory compliance and environmental monitoring. Various analytical techniques are employed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a common high-sensitivity method.

Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Source
LC-MS/MS Surface WaterLOD: 0.03 - 0.36 µg/L[10]
LC-MS/MS (Quinclorac) SoilLOQ: 0.01 ppm (10 ppb)[11]
Online SPE-UPLC-MS/MS (Quinclorac) HoneyLOQ: 0.5 µg/kg[12]

Key Experimental Protocols

Understanding the mode of action of a herbicide requires specific experimental approaches. Below are generalized protocols for key analyses based on published methodologies.

Protocol: Quantification of this compound Residues by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from an environmental matrix (e.g., soil or water).

  • Sample Preparation (Soil):

    • Weigh 10-20 g of homogenized soil into a centrifuge tube.

    • Fortify with an internal standard.

    • Perform a liquid-solid extraction using a suitable solvent system (e.g., 0.1 N NaOH, followed by acidification and partitioning with methylene chloride/ethyl acetate).[11]

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (extract) and concentrate it under a stream of nitrogen.

    • Reconstitute the final extract in a mobile phase-compatible solvent (e.g., methanol:water).

  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two specific precursor-to-product ion transitions for this compound to ensure selectivity and confirmation.

    • Quantification: Generate a calibration curve using matrix-matched standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol: Analysis of Herbicide-Induced Gene Expression via Microarray/RNA-seq

This protocol describes a workflow to identify genes and pathways affected by this compound treatment.

  • Plant Treatment and Tissue Collection:

    • Grow susceptible seedlings (e.g., Galium aparine or a model plant like Arabidopsis thaliana) in a controlled environment (hydroponics or soil).

    • Apply this compound at a sub-lethal concentration that is known to induce a physiological response. Include a mock-treated control group.

    • Harvest tissue (e.g., shoots or roots) at specific time points after treatment (e.g., 3, 6, 12, 24 hours) to capture both early and late transcriptional responses. Immediately freeze the tissue in liquid nitrogen.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the frozen tissue using a commercial kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

  • Library Preparation and Sequencing (RNA-seq):

    • Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Differential Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls using statistical packages like DESeq2 or edgeR.[13] A common threshold is a |log₂ fold change| > 1 and a p-adjusted value < 0.05.

    • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and molecular pathways that are most significantly affected by the herbicide treatment.[13]

Experimental_Workflow A Plant Growth (Controlled Environment) B Herbicide Treatment (this compound vs. Control) A->B C Tissue Harvest (Time Course) B->C D Total RNA Extraction & QC C->D E Library Preparation (e.g., mRNA-seq) D->E F High-Throughput Sequencing E->F G Bioinformatics Pipeline: Read QC & Alignment F->G H Differential Gene Expression Analysis G->H I Functional Enrichment (GO, Pathway Analysis) H->I J Identification of Key Response Pathways I->J

Caption: A generalized workflow for transcriptomic analysis of herbicide action. (Max Width: 760px)

Resistance to Quinolinecarboxylic Acid Herbicides

The repeated use of any herbicide creates selection pressure that can lead to the evolution of resistant weed populations. Resistance to quinolinecarboxylic acids like Quinclorac has been documented in several weed species.

Mechanisms of Resistance

Herbicide resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[14][15]

  • Target-Site Resistance (TSR): Involves a mutation in the gene encoding the herbicide's target protein, preventing the herbicide from binding effectively.[15][16] For synthetic auxins, this could theoretically involve mutations in the TIR1/AFB receptors or Aux/IAA co-receptors that prevent the formation of the "molecular glue" complex.[17]

  • Non-Target-Site Resistance (NTSR): Involves mechanisms that reduce the amount of active herbicide reaching the target site. This is the more common form of resistance for many herbicides and can include:

    • Enhanced Metabolism: The resistant plant can more rapidly detoxify the herbicide, often through the increased activity of enzyme families like cytochrome P450s or glutathione S-transferases.[16]

    • Reduced Uptake or Translocation: The herbicide is less efficiently absorbed or moved to its site of action within the plant.

    • Sequestration: The herbicide is moved into compartments like the cell vacuole where it cannot interact with its target.[16]

For Quinclorac, studies on resistant and susceptible grass biotypes have found no significant differences in herbicide uptake, translocation, or metabolism.[7] This suggests that resistance is likely target-site based. The key difference observed is that in resistant grass biotypes, ACC synthase activity is not induced upon herbicide application.[7] This prevents the downstream accumulation of phytotoxic cyanide, allowing the plant to survive. This points to a modification in the perception or signal transduction part of the auxin pathway as the primary mechanism of resistance.[7]

Conclusion and Future Directions

This compound is a potent herbicide that leverages a deep understanding of plant biology, specifically the auxin signaling pathway. Its efficacy lies in its ability to act as a persistent mimic of natural auxin, leading to a fatal cascade of hormonal imbalances. The differential response between dicots (ethylene/ABA-mediated senescence) and susceptible grasses (cyanide toxicity) highlights the complex and species-specific outcomes of disrupting this central regulatory pathway.

For professionals in agricultural science and drug development, the study of this compound and other synthetic auxins offers valuable insights into:

  • Target-Based Design: The highly specific interaction between auxins, the TIR1/AFB receptor, and Aux/IAA co-receptors serves as a model for designing small molecules that can modulate protein-protein interactions.

  • Resistance Management: Understanding that resistance is often linked to the failure to induce downstream pathways (like ACC synthase) rather than simple metabolic detoxification is crucial for developing sustainable weed management strategies.

  • Pathway Discovery: Analyzing the global transcriptomic changes induced by these compounds can continue to uncover new nodes and connections within plant signaling networks, potentially revealing novel targets for future herbicides or growth regulators.

Future research should focus on elucidating the precise structural changes in the auxin co-receptor complex that confer resistance in weeds, which could enable the design of next-generation synthetic auxins that can overcome existing resistance mechanisms.

References

The Discovery and Developmental History of Quinmerac: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinmerac is a selective, soil-acting herbicide belonging to the quinolinecarboxylic acid chemical class. First brought to market by BASF in the early 1990s, it has become a key tool for the control of broadleaf weeds, most notably cleavers (Galium aparine), in a variety of important agricultural crops. Like other herbicides in its class, such as quinclorac, this compound functions as a synthetic auxin, disrupting normal plant growth processes in susceptible species. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Historical Development

The development of quinolinecarboxylic acids as herbicides is part of the broader history of synthetic auxin research, which began in the 1940s. While the first auxinic herbicides were phenoxy-carboxylic acids like 2,4-D, research into other chemical scaffolds with similar biological activity continued.

BASF AG was a key player in the development of this specific chemical family. Patent literature from the 1980s shows BASF actively exploring quinoline derivatives for their herbicidal properties. This compound, also known by its development code BAS 518 H, was first manufactured by BASF in 1993.[1] Early field trials in the late 1980s and early 1990s demonstrated its exceptional efficacy and selectivity for controlling Galium aparine in cereal crops and field boundaries.[2][3] This led to its commercialization and integration into weed management programs, particularly in Europe.

In 2016, in response to the detection of this compound and another herbicide, metazachlor, in water sources, BASF, in collaboration with Adama, initiated a product stewardship program known as "Metazachlor Matters" to promote best practices and mitigate environmental contamination.[4]

Chemical Properties and Synthesis

This compound is chemically defined as 7-chloro-3-methylquinoline-8-carboxylic acid. Its properties are summarized in the table below.

PropertyValue
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acid
CAS Number 90717-03-6
Chemical Formula C₁₁H₈ClNO₂
Molar Mass 221.64 g·mol⁻¹
Appearance Solid
Water Solubility Varies with pH
Mode of Action Synthetic Auxin (HRAC Group 4)
Chemical Synthesis

Several synthetic routes to this compound have been developed. A common approach involves the construction of the quinoline core followed by oxidation. One patented method involves the oxidation of the corresponding 8-methylquinoline precursor.[5]

G cluster_start Starting Materials 2_methyl_3_chloroaniline 2-Methyl-3-chloroaniline intermediate 7-Chloro-8-methylquinoline 2_methyl_3_chloroaniline->intermediate  + Acrolein (Skraup Reaction) acrolein Acrolein This compound This compound (7-chloro-3-methylquinoline-8-carboxylic acid) intermediate->this compound  Oxidation (e.g., with Nitric Acid)

Fig 1. Simplified synthetic pathway for this compound.
Experimental Protocol: Synthesis of 7-chloro-8-quinolinecarboxylic acid

The following protocol is adapted from patented industrial methods for the synthesis of the core structure of this compound.[5]

  • Reaction Setup : To a suitable reactor, add 7-chloro-8-methylquinoline, an N-hydroxyphthalimide compound as a catalyst, and azobisisobutyronitrile as an initiator, dissolved in a reaction solvent such as acetonitrile.

  • Oxidation : Pressurize the reactor with oxygen to approximately 4 MPa. Heat the reaction mixture to 80°C with constant stirring. The reaction is continued until oxygen consumption ceases.

  • Isolation : Cool the reaction mixture to room temperature. The solid product, 7-chloro-8-quinolinecarboxylic acid, will precipitate.

  • Purification : Separate the solid product from the reaction liquid via filtration. The solid phase is the crude product. The reaction liquid phase containing the solvent and catalyst can potentially be recycled.

  • Recrystallization : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product of high purity.

Mode of Action: Synthetic Auxin

This compound is classified as a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal concentrations, leading to uncontrolled and disorganized growth in susceptible dicotyledonous plants. The primary mechanism involves the induction of stress-related phytohormones.

The proposed signaling cascade is as follows:

  • Auxin Perception : this compound binds to auxin receptors (e.g., TIR1/AFB protein complexes).

  • ACC Synthase Induction : This binding leads to the degradation of Aux/IAA repressor proteins, which in turn allows for the transcription of auxin-responsive genes, including those coding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.

  • Ethylene Production : Increased ACC synthase activity leads to a rapid burst in the production of ACC, the direct precursor to ethylene.

  • ABA Biosynthesis : The surge in ethylene acts as a signal to upregulate the biosynthesis of abscisic acid (ABA), a key stress hormone.

  • Phytotoxicity : Elevated ABA levels lead to stomatal closure, inhibition of photosynthesis, and the induction of senescence pathways, ultimately causing growth inhibition, necrosis, and plant death.

G cluster_pathway Signaling Cascade in Susceptible Plant Cell This compound This compound receptor Auxin Receptor (TIR1/AFB) This compound->receptor Binds to aux_iaa Degradation of Aux/IAA Repressors receptor->aux_iaa Triggers acc_synthase ACC Synthase Induction aux_iaa->acc_synthase Leads to ethylene Ethylene Production Burst acc_synthase->ethylene Results in aba Abscisic Acid (ABA) Biosynthesis ethylene->aba Signals for effects Stomatal Closure Senescence Growth Inhibition aba->effects Causes

Fig 2. This compound's mode of action signaling pathway.
Experimental Protocol: Analysis of Auxin-Induced Hormones

This protocol is a standard method for quantifying ethylene production from plant tissues.[3][6]

  • Sample Incubation : Excise plant tissue (e.g., leaves, shoots) from both control and this compound-treated plants. Place the tissue into gas-tight glass vials of a known volume.

  • Headspace Accumulation : Seal the vials and incubate them under controlled light and temperature conditions for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.

  • Gas Sampling : Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from each vial.

  • GC Analysis : Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column) for separating volatile hydrocarbons.

  • Quantification : Compare the peak area of ethylene from the sample to a standard curve generated by injecting known concentrations of ethylene gas. Results are typically expressed as nL of ethylene per gram of fresh weight per hour.

This protocol describes the extraction and quantification of ABA from plant tissue using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation : Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction : Extract the powdered tissue with an 80% methanol solution containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated ABA, d6-ABA).

  • Purification : Centrifuge the extract to pellet debris. The supernatant can be purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.

  • LC-MS/MS Analysis : Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. Use a reverse-phase C18 column for separation.

  • Quantification : Quantify the amount of ABA by comparing the ratio of the endogenous ABA peak area to the d6-ABA internal standard peak area against a standard calibration curve.

Herbicidal Efficacy

This compound is highly effective against a narrow spectrum of broadleaf weeds, making it a valuable tool for selective weed control. Its primary target is Galium aparine (cleavers), a highly competitive weed in cereal and oilseed rape crops.[7]

Weed SpeciesCommon NameApplication Rate (g a.i./ha)% Control (approx.)CropReference(s)
Galium aparineCleavers500 - 100089 - 98%Cereals[6]
Galium aparineCleavers250 - 750Good to ExcellentCereal Headlands[2][8]
Veronica spp.Speedwell500 - 750SusceptibleCereal Headlands[8]
Papaver rhoeasCorn Poppy500 - 750SusceptibleCereal Headlands[8]
Lamium purpureumRed Dead-nettle500 - 750SusceptibleCereal Headlands[8]
Experimental Protocol: Dose-Response Bioassay for Efficacy

This protocol outlines a general procedure for determining the effective dose (ED) of a herbicide required to control a target weed species.

  • Plant Cultivation : Grow target weed species (e.g., Galium aparine) in pots containing a standard soil mix under controlled greenhouse conditions.

  • Herbicide Application : At a specific growth stage (e.g., 2-4 leaf stage), apply this compound at a range of doses (e.g., 0, 50, 100, 250, 500, 1000 g a.i./ha). Use a laboratory track sprayer to ensure uniform application. Include an untreated control group.

  • Experimental Design : Arrange the pots in a randomized complete block design with multiple replications (e.g., 4-6) for each dose.

  • Assessment : After a set period (e.g., 21 days after treatment), assess the herbicidal effect. This is typically done by visual assessment of injury (on a 0-100% scale) and by harvesting the above-ground biomass and determining the dry weight.

  • Data Analysis : Analyze the data using non-linear regression, fitting a log-logistic dose-response curve to the biomass data (expressed as a percentage of the untreated control).[9][10] From this curve, calculate the ED₅₀ and ED₉₀ values, which represent the doses required to cause a 50% and 90% reduction in biomass, respectively.

Environmental Fate

Understanding the environmental behavior of a herbicide is critical for its safe and sustainable use. This compound is characterized by its high mobility and moderate persistence in soil.

ParameterValue RangeClassificationReference
Soil DT₅₀ (field) 4.6 – 19.2 daysLow Persistence[11][12]
Soil DT₉₀ (field) 40 – 193 daysModerately Persistent[11]
Mobility (Koc) < 15 ml g⁻¹ (estimated)Very Mobile[13]
Experimental Protocol: Soil Degradation and Residue Analysis

The following protocol describes a laboratory incubation study to determine the rate of this compound degradation in soil, followed by a method for residue analysis.[12][14]

G cluster_workflow Soil Degradation Study Workflow soil_prep 1. Soil Preparation (Sieved, Moisture Adjusted) spiking 2. Herbicide Spiking (Apply this compound solution) soil_prep->spiking incubation 3. Incubation (Controlled Temp. & Moisture) spiking->incubation sampling 4. Time-course Sampling (e.g., Day 0, 1, 3, 7, 14, 30...) incubation->sampling extraction 5. Soil Extraction (QuEChERS Method) sampling->extraction analysis 6. LC-MS/MS Analysis extraction->analysis data_analysis 7. Data Analysis (Calculate DT₅₀) analysis->data_analysis

Fig 3. Workflow for a laboratory soil degradation study.
  • Soil Incubation :

    • Collect fresh soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm mesh) and adjust its moisture content to a specified level (e.g., 40-60% of water holding capacity).

    • Treat a known mass of soil with a standard solution of this compound to achieve a target concentration.

    • Incubate the treated soil in the dark at a constant temperature (e.g., 20°C).

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days). Store samples frozen (-20°C) until analysis.

  • Residue Analysis (QuEChERS Method) :

    • Extraction : Place a subsample of soil (e.g., 5 g) into a centrifuge tube. Add water and vortex. Add acetonitrile with 1% acetic acid and a packet of QuEChERS salts (e.g., magnesium sulfate, sodium acetate). Shake vigorously and then centrifuge.[15][16]

    • Dispersive SPE Cleanup (Optional) : Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18). Vortex and centrifuge.

    • Analysis : Take the final supernatant, filter, and analyze for this compound concentration using LC-MS/MS as described in section 3.1.2.

  • Data Calculation :

    • Plot the concentration of this compound remaining in the soil against time.

    • Fit the data to a first-order decay kinetic model to calculate the degradation half-life (DT₅₀).

Conclusion

This compound represents a significant development in the targeted control of problematic broadleaf weeds. Its discovery by BASF provided growers with a highly selective tool, particularly for managing Galium aparine. Its mode of action as a synthetic auxin, leading to a cascade of ethylene and ABA production, is a well-documented example of hormonal disruption for herbicidal effect. While its mobility in soil requires careful management to prevent off-site movement, its relatively low persistence helps mitigate long-term environmental accumulation. The experimental protocols and data presented in this guide offer a technical foundation for researchers and professionals working on herbicide development, mode of action studies, and environmental risk assessment.

References

The Core Principles of Quinmerac Phytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinmerac is a selective herbicide belonging to the quinolinecarboxylic acid chemical class.[1][2][3] Its phytotoxic effects are primarily attributed to its action as a synthetic auxin, disrupting normal plant growth and development in susceptible species.[1][4] This technical guide provides an in-depth analysis of the fundamental principles underlying this compound's phytotoxicity, with a focus on its mode of action, the physiological and biochemical consequences for the plant, and the molecular signaling pathways involved. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the complex processes involved.

Mode of Action: A Synthetic Auxin

This compound mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of events that ultimately result in plant death.[1][2] As a synthetic auxin, it is more persistent in plant tissues than endogenous IAA.[5] This sustained "super-auxin" signal overwhelms the plant's hormonal regulatory network, leading to a series of phytotoxic responses.[5]

Disruption of Hormonal Balance: Ethylene and Abscisic Acid (ABA) Induction

A primary response to this compound in susceptible dicotyledonous plants is the overproduction of ethylene.[6][7] this compound stimulates the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[8] This leads to an accumulation of ACC, the precursor to ethylene, and a subsequent burst of ethylene production.[8]

This ethylene overproduction, in turn, triggers the biosynthesis of abscisic acid (ABA), a plant hormone associated with stress responses and senescence.[6][7][8] The increased ABA levels lead to stomatal closure, which reduces CO2 assimilation and photosynthetic activity, contributing significantly to growth inhibition and the onset of senescence.[6][7]

Oxidative Stress and Cellular Damage

The disruption of normal physiological processes, particularly the reduction in photosynthesis due to ABA-induced stomatal closure, leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[6][7] This accumulation of H₂O₂ induces oxidative stress, causing damage to cellular components, including membranes and DNA.[6][7] An increase in deoxyribonuclease (DNase) activity is an indicator of this cellular degradation.[6][7]

Inhibition of Cell Wall Synthesis (in Grasses)

While the primary mode of action in broadleaf weeds is through auxin mimicry, some research suggests that quinolinecarboxylic acids like this compound can also inhibit cell wall biosynthesis, particularly in susceptible grass species.[9][10] This dual mode of action contributes to its herbicidal efficacy across different plant types. However, the auxin-like activity is the predominant mechanism in dicots.[9]

Quantitative Data on this compound Phytotoxicity

The following tables summarize quantitative data from studies on the effects of this compound on the sensitive dicot weed Galium aparine (cleavers). The data is adapted from Grossmann et al. (2001).[3][6][7][11]

Table 1: Dose-Response Effect of this compound on Total Chlorophyll Content in Galium aparine

This compound Concentration (µM)Total Chlorophyll (% of Control)
0 (Control)100
0.1~95
1~80
10~50
100~30

Table 2: Dose-Response Effect of this compound on Hydrogen Peroxide (H₂O₂) Levels in Galium aparine

This compound Concentration (µM)H₂O₂ Level (% of Control)
0 (Control)100
0.1~120
1~180
10~250
100~300

Table 3: Dose-Response Effect of this compound on Abscisic Acid (ABA) Levels in Galium aparine

This compound Concentration (µM)ABA Level (% of Control)
0 (Control)100
0.1~150
1~300
10~500
100~600

Table 4: Dose-Response Effect of this compound on Deoxyribonuclease (DNase) Activity in Galium aparine

This compound Concentration (µM)DNase Activity (% of Control)
0 (Control)100
0.1~110
1~150
10~220
100~280

Experimental Protocols

General Herbicide Phytotoxicity Assessment (Whole-Plant Bioassay)

This protocol outlines a general procedure for assessing the phytotoxicity of a herbicide on a target plant species.

  • Plant Material: Grow the target weed species (e.g., Galium aparine) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Apply this compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to plants at a specific growth stage (e.g., 3-4 leaf stage). Application can be via soil drench or foliar spray. Include a control group treated with a blank formulation (without the active ingredient).

  • Data Collection: At specified time points after treatment (e.g., 24, 48, 72 hours), assess phytotoxicity by measuring parameters such as:

    • Visual injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0-100%.

    • Plant height and fresh/dry weight.

    • Chlorophyll content (see protocol 3.2).

  • Data Analysis: Analyze the data to determine dose-response relationships and calculate values such as the GR₅₀ (concentration causing 50% growth reduction).

Quantification of Hydrogen Peroxide (H₂O₂) in Plant Tissue

This spectrophotometric method is commonly used to measure H₂O₂ levels.[6][12][13]

  • Tissue Homogenization: Harvest plant tissue (e.g., 0.5 g of leaves) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction: Homogenize the powder in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

  • Spectrophotometry: Measure the absorbance of the mixture at 390 nm.

  • Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. Express the results as µmol g⁻¹ fresh weight.

Quantification of Abscisic Acid (ABA) by ELISA

This protocol describes the quantification of ABA using a competitive enzyme-linked immunosorbent assay (ELISA).[2][7][14]

  • Tissue Extraction: Homogenize 1 g of frozen plant tissue in 10 mL of 80% methanol containing 1% acetic acid and an antioxidant (e.g., butylated hydroxytoluene).

  • Purification: Centrifuge the extract and pass the supernatant through a C18 Sep-Pak cartridge to partially purify the ABA fraction.

  • ELISA Procedure:

    • Coat a 96-well microplate with ABA-specific antibodies.

    • Add the purified plant extract and a known amount of ABA-horseradish peroxidase (HRP) conjugate to the wells.

    • Incubate to allow competitive binding of the sample/standard ABA and the ABA-HRP conjugate to the antibodies.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Quantification: The intensity of the color is inversely proportional to the amount of ABA in the sample. Calculate the ABA concentration using a standard curve prepared with known concentrations of ABA.

Signaling Pathways and Logical Relationships

The phytotoxicity of this compound is a result of a complex interplay of signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.

Quinmerac_Phytotoxicity_Pathway cluster_input Herbicide Application cluster_perception Cellular Perception cluster_signal_transduction Signal Transduction cluster_physiological_response Physiological & Phytotoxic Responses This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptors This compound->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA_Degradation Degradation of Aux/IAA Repressors SCF_Complex->Aux_IAA_Degradation Promotes ARF_Activation Activation of Auxin Response Factors (ARFs) Aux_IAA_Degradation->ARF_Activation Gene_Expression Altered Gene Expression ARF_Activation->Gene_Expression Induces ACC_Synthase ↑ ACC Synthase Activity Gene_Expression->ACC_Synthase Ethylene ↑ Ethylene Production ACC_Synthase->Ethylene ABA_Biosynthesis ↑ ABA Biosynthesis Ethylene->ABA_Biosynthesis Triggers Stomatal_Closure Stomatal Closure ABA_Biosynthesis->Stomatal_Closure Reduced_Photosynthesis ↓ CO₂ Assimilation & Photosynthesis Stomatal_Closure->Reduced_Photosynthesis ROS_Production ↑ H₂O₂ (ROS) Production Reduced_Photosynthesis->ROS_Production Cellular_Damage Cellular Damage (↑ DNase activity) ROS_Production->Cellular_Damage Senescence Senescence & Plant Death Cellular_Damage->Senescence

Caption: this compound phytotoxicity signaling pathway.

Experimental_Workflow cluster_assays Phytotoxicity Assessment start Start: Select Plant Species & Growth Conditions herbicide_prep Prepare this compound Solutions (Varying Concentrations) start->herbicide_prep treatment Apply Herbicide to Plants (e.g., Foliar Spray or Soil Drench) herbicide_prep->treatment incubation Incubate under Controlled Conditions treatment->incubation visual Visual Assessment (Epinasty, Chlorosis, Necrosis) incubation->visual growth Growth Measurements (Height, Biomass) incubation->growth biochem Biochemical Assays (Chlorophyll, H₂O₂, ABA) incubation->biochem data_analysis Data Analysis (Dose-Response Curves, Statistical Tests) visual->data_analysis growth->data_analysis biochem->data_analysis conclusion Conclusion: Determine Phytotoxic Effects data_analysis->conclusion

Caption: General experimental workflow for assessing this compound phytotoxicity.

Auxin_Signaling_Detail cluster_low_auxin Low Auxin/Quinmerac cluster_high_auxin High Auxin/Quinmerac ARF_low ARF AuxRE_low Auxin Response Element (AuxRE) ARF_low->AuxRE_low Binds to Aux_IAA_low Aux/IAA Aux_IAA_low->ARF_low Binds to TPL TPL/TPR Co-repressor Aux_IAA_low->TPL Recruits Repression Transcriptional Repression TPL->Repression Quinmerac_high This compound TIR1_AFB_high TIR1/AFB Quinmerac_high->TIR1_AFB_high Binds to SCF SCF Complex TIR1_AFB_high->SCF Aux_IAA_high Aux/IAA SCF->Aux_IAA_high Ubiquitinates Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degraded by Degradation Aux/IAA Degradation Proteasome->Degradation ARF_high ARF AuxRE_high AuxRE ARF_high->AuxRE_high Binds to Activation Transcriptional Activation AuxRE_high->Activation

Caption: Detailed molecular mechanism of auxin signaling in response to this compound.

Conclusion

The phytotoxicity of this compound in susceptible dicotyledonous plants is a multifaceted process initiated by its activity as a potent and persistent synthetic auxin. The resulting hormonal imbalance, characterized by the overproduction of ethylene and ABA, leads to a cascade of detrimental physiological effects, including the inhibition of photosynthesis and the induction of severe oxidative stress. This ultimately culminates in cellular damage, senescence, and plant death. Understanding these core principles is crucial for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations. Further research into the specific molecular interactions of this compound with auxin signaling components and the precise mechanisms of cell wall synthesis inhibition in grasses will provide a more complete picture of its herbicidal action.

References

Identification of Quinmerac metabolites in soil and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Quinmerac Metabolites in Soil and Water

Introduction

This compound (7-chloro-3-methylquinoline-8-carboxylic acid) is a selective auxin herbicide used to control broad-leaved weeds in crops such as sugar beet, oilseed rape, and cereals.[1] Due to its relatively high water solubility and persistence, this compound can leach through the soil profile, potentially contaminating groundwater and surface water.[1] Environmental monitoring of this compound and its degradation products is crucial for assessing its environmental fate and potential risks. In soil and water, this compound undergoes transformation through processes like microbial degradation and photodegradation, leading to the formation of various metabolites.[1][2][3] This guide provides a comprehensive overview of the analytical methodologies for identifying and quantifying this compound and its principal metabolites in soil and water matrices, intended for researchers and environmental scientists.

Principal Metabolites of this compound

The degradation of this compound results in several intermediate compounds. The primary metabolites identified in environmental matrices include hydroxylated and dicarboxylic acid derivatives. Further degradation can potentially lead to the opening of the quinoline ring structure.[4]

  • BH 518-2 (7-chloroquinoline-3,8-dicarboxylic acid): A significant metabolite formed through the oxidation of the methyl group at the C3 position.[5][6][7]

  • BH 518-5: Another key metabolite mentioned in regulatory documents, its long-term risk for earthworms is a subject of study.[4]

  • Photodegradation Intermediates (in water): Studies on photocatalytic degradation have identified several intermediates, including:

    • 7-chloro-3-methylquinoline-5,8-dione

    • Three isomers of hydroxy-7-chloro-3-methylquinoline-8-carboxylic acid

    • 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid[1]

Experimental Protocols

Accurate identification and quantification of this compound and its metabolites require robust experimental procedures, from sample collection to final analysis. The most common analytical techniques involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9][10]

Sample Preparation and Extraction from Soil

A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is frequently employed for extracting this compound and related compounds from soil.[9][11]

Protocol: Modified QuEChERS for Soil

  • Sample Homogenization: Air-dry soil samples and pass them through a 2 mm sieve to ensure homogeneity.[12]

  • Weighing and Hydration: Weigh 5-10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add a small volume of ultrapure water (e.g., 2-5 mL) and vortex for 1 minute to hydrate the soil, which is crucial for efficient extraction.[12]

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid. The acidic modifier helps in the extraction of acidic compounds like this compound.[11][12]

    • Add extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) to remove water and 1 g of sodium acetate (NaOAc) for partitioning.[11]

    • Shake the tube vigorously for 2 minutes by hand or using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the acetonitrile layer from the solid soil matrix.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

    • The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. A typical mixture includes:

      • 900 mg anhydrous MgSO₄ (to remove residual water)

      • 150 mg PSA (Primary Secondary Amine) to remove organic acids and sugars.

      • 150 mg C18 sorbent to remove non-polar interferences.[11]

    • Vortex the d-SPE tube for 1 minute.

  • Final Centrifugation and Preparation for Analysis:

    • Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

    • Collect the cleaned supernatant.

    • Filter the extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial for LC-MS/MS analysis.

Sample Preparation and Analysis from Water

For water samples, a direct aqueous injection (DAI) method is often suitable, especially for screening large numbers of samples, as it is rapid and minimizes sample preparation steps.[8]

Protocol: Direct Aqueous Injection for Water

  • Sample Collection: Collect water samples in clean glass or polypropylene bottles.

  • Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter that could interfere with the LC system.

  • pH Adjustment (Optional): Depending on the target analytes, adjust the pH of the water sample. For acidic herbicides like this compound, acidification (e.g., with formic acid to pH ~3) can improve chromatographic peak shape and retention on a reverse-phase column.

  • Direct Injection: Transfer the filtered sample directly into an autosampler vial and inject a large volume (e.g., 50-100 µL) into the LC-MS/MS system. No further extraction is needed.[8]

LC-MS/MS Instrumental Analysis

Liquid chromatography-tandem mass spectrometry is the preferred technique for its high sensitivity and selectivity.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing an acid modifier like 0.1% formic acid, is typical.[13]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for this compound and each metabolite.[13]

Quantitative Data

The environmental persistence of a herbicide is often described by its dissipation half-life (DT₅₀), which is the time required for 50% of the initial concentration to degrade.

Table 1: Dissipation and Half-Life of this compound in Soil
Soil TypeHalf-Life (DT₅₀) in DaysReference CompoundLocationReference
Not Specified65.7QuincloracChangsha, China[11]
Not Specified36.5QuincloracNanning, China[11]
Sandy-Loam20.7 - 41.1Chlorotoluron Field Study[14]
Sandy-Loam42.9 - 75.6FlufenacetField Study[14]
Maize Field Soil9.5 - 21.7Chlorantraniliprole Beijing/Anhui, China[15]
Maize Field Soil4.3 - 11.7ThiamethoxamBeijing/Anhui, China[15]

*Quinclorac is a herbicide with similar physicochemical characteristics to this compound.[11] **Data for other herbicides are included to provide context on typical dissipation rates in soil.

Table 2: Detection of this compound in Water
Water TypeConcentration Range (µg/L)Analytical MethodKey FindingsReference
Natural Surface Water1 - 10 (peak concentrations)LC-MS/MSMethod validated for linearity from 0.2 to 50.0 µg/L.[8]
Groundwater, Surface Water, Drinking WaterDetected (concentrations not specified)Not SpecifiedThis compound has been found in various water sources.[1]
Paddy WaterDissipation of 33% in 21 daysLC-MS/MSSlower dissipation in paddy water compared to rice plants.[13]

Visualized Workflows and Pathways

Experimental Workflow for Metabolite Identification

The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from soil samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Soil/Water Sampling Homogenization Sieving / Filtering Sampling->Homogenization Extraction QuEChERS / LLE Homogenization->Extraction Cleanup d-SPE / SPE Extraction->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Quantification Quantification LCMS->Quantification Identification Metabolite Identification Quantification->Identification

Caption: General experimental workflow for this compound metabolite analysis.

Proposed Degradation Pathway of this compound

This diagram outlines the potential degradation pathways of this compound in environmental matrices, including photodegradation in water and microbial degradation in soil.

G cluster_photodegradation Photodegradation (Water) cluster_microbial Microbial/Oxidative Degradation (Soil/Water) This compound This compound (7-chloro-3-methylquinoline-8-carboxylic acid) PD_Intermediate1 7-chloro-3-methylquinoline-5,8-dione This compound->PD_Intermediate1 OH radical attack PD_Intermediate2 Hydroxy-isomers This compound->PD_Intermediate2 Hydroxylation PD_Intermediate3 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid This compound->PD_Intermediate3 Methyl group oxidation Metabolite_BH518_2 Metabolite BH 518-2 (7-chloroquinoline-3,8-dicarboxylic acid) This compound->Metabolite_BH518_2 Oxidation of methyl group Mineralization Mineralization (CO2, H2O, Cl-) PD_Intermediate1->Mineralization PD_Intermediate2->Mineralization PD_Intermediate3->Mineralization Metabolite_BH518_2->Mineralization Further degradation

Caption: Proposed degradation pathways for this compound in the environment.

References

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Quinmerac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid). Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this guide combines the available specific data with general spectroscopic characteristics of closely related compounds, namely quinoline carboxylic acids. This approach provides a robust framework for the analysis of this compound and related molecules.

Introduction

This compound is a selective herbicide belonging to the quinolinecarboxylic acid class of compounds. It functions as a synthetic auxin, effectively controlling a range of broad-leaved weeds. A thorough understanding of its spectroscopic properties is crucial for its detection, characterization, and quality control in various matrices, as well as for research into its mode of action and environmental fate.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound. All quantitative data is summarized in tables for clarity and comparative analysis.

Mass spectrometry is a powerful technique for the identification and quantification of this compound. The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound, including its molecular ion and major fragments.

Technique Ionization Mode Precursor Ion (m/z) Product Ions (m/z) and Relative Abundance Reference
MS/MSPositive222.0316 ([M+H]⁺)204.0204 (100%), 176.0262, 149.0, 141.0[1][2]
MS/MSPositive222 ([M+H]⁺)204 (38%), 222 (100%)[2]
MS/MSPositiveNot specified204.0203 (100), 206.0172 (24.22), 176.025 (23.02), 141.0561 (22.92), 140.0483 (14.91)[1]
MS/MSPositiveNot specified204.0211 (100), 222.0317 (9.73), 176.0262 (1.48), 194.0368 (1.03)[1]

UV-Visible spectroscopy is useful for the quantitative analysis of this compound. The absorption maxima are influenced by the quinoline ring system and its substituents.

Parameter Value Solvent/Conditions Reference
λmax224 nmNot specified[2]
λmax217 nm, 314 nm (shoulder), 325 nmNot specified[2]

While a specific, detailed IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from its functional groups (quinoline, carboxylic acid, methyl group, and C-Cl bond). PubChem indicates the existence of an FTIR spectrum obtained via a KBr-Pellet technique, though the data itself is not provided[1].

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic/Methyl)3100 - 2850Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C=C, C=N (Quinoline)1650 - 1450Stretching
C-O (Carboxylic Acid)1320 - 1210Stretching
C-Cl850 - 550Stretching

¹H NMR (Predicted Ranges)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 9.0 Multiplets
Methyl-H 2.0 - 2.5 Singlet

| Carboxyl-H | > 10.0 | Broad Singlet |

¹³C NMR (Predicted Ranges)

Carbon(s) Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl) 165 - 185
Aromatic/Quinoline-C 110 - 160

| Methyl-C | 15 - 25 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methods for similar compounds.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards. For matrix samples (e.g., soil, water), perform an appropriate extraction (e.g., QuEChERS) and clean-up.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor-to-product ion transitions selected from the data in Table 1.

    • Data Acquisition: Acquire data over the expected retention time of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Create a series of dilutions to determine the linear range of absorbance.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the solvent as a blank.

    • Scan the sample from 200 to 400 nm to determine the absorption maximum (λmax).

    • Measure the absorbance of the calibration standards at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of dry this compound sample with anhydrous potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically scan over the range of 4000 - 400 cm⁻¹.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start weigh Weigh this compound Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve calibrate Prepare Calibration Standards dissolve->calibrate inject Inject Sample into LC calibrate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Spectrometric Detection ionize->detect acquire Acquire Data detect->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify Concentration integrate->quantify end End quantify->end

Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.

This compound acts as a synthetic auxin. The following diagram illustrates the general auxin signaling pathway, which is the mode of action for this compound.

auxin_signaling cluster_low Low Auxin cluster_high High Auxin (this compound) aux_iaa Aux/IAA Repressor arf ARF Transcription Factor aux_iaa->arf binds & represses gene Auxin-Responsive Gene arf->gene Represses This compound This compound (Auxin) tir1 TIR1/AFB Receptor This compound->tir1 binds scf SCF Complex tir1->scf activates aux_iaa2 Aux/IAA Repressor scf->aux_iaa2 targets ubiquitin Ubiquitination proteasome 26S Proteasome ubiquitin->proteasome degradation aux_iaa2->ubiquitin polyubiquitination arf2 ARF Transcription Factor gene2 Auxin-Responsive Gene arf2->gene2 Activates response Growth Regulation gene2->response

Caption: Simplified auxin signaling pathway, the mode of action of this compound.

References

Understanding the Herbicidal Spectrum of Quinmerac: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a selective, soil-acting herbicide belonging to the quinolinecarboxylic acid chemical class.[1][2] It primarily controls a range of broadleaf weeds in various agricultural crops.[1][3] Its mode of action is categorized as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to disruption of normal plant growth processes in susceptible species.[1][4] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an examination of its molecular mechanism of action.

Herbicidal Spectrum and Efficacy

This compound is effective against a variety of broadleaf weeds, with notable activity against Galium aparine (cleavers). It is used in several important crops, demonstrating a favorable selectivity profile.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the herbicidal spectrum of this compound, presenting quantitative data on its efficacy against various weed species and its selectivity in different crops. Efficacy is typically measured as percent control compared to an untreated check.

Weed Species (Common Name)Weed Species (Scientific Name)Efficacy (%)Application Rate (g a.i./ha)Growth Stage at ApplicationReference(s)
CleaversGalium aparine85-95125-250Pre-emergence to early post-emergence[3]
ChickweedStellaria mediaModerate to Good125-250Pre-emergence[2][3]
Shepherd's-purseCapsella bursa-pastorisModerate to Good125-250Pre-emergence[2][3]
Field PansyViola arvensisModerate125-250Pre-emergence[2][3]
GroundselSenecio vulgarisModerate125-250Pre-emergence[2][3]
KnotgrassPolygonum aviculareModerate125-250Pre-emergence[2][3]
PoppyPapaver rhoeasModerate125-250Pre-emergence[2][3]
SpeedwellVeronica persicaModerate125-250Pre-emergence[2][3]
MayweedMatricaria chamomillaModerate125-250Pre-emergence[2][3]

Note: Efficacy can vary depending on environmental conditions, soil type, and weed biotype.

CropSelectivityReference(s)
Cereals (Wheat, Barley)Good[2][3]
Oilseed Rape (Canola)Good[2][3][5]
Sugar BeetGood[2][3][5]

Experimental Protocols for Determining Herbicidal Spectrum

The following protocols outline standardized methodologies for evaluating the herbicidal spectrum and efficacy of a compound like this compound in both greenhouse and field settings. These protocols are based on established principles of herbicide evaluation.[5][6][7][8][9][10]

Greenhouse Efficacy Screening

Objective: To determine the range of weed species controlled by this compound and to establish dose-response relationships in a controlled environment.

Methodology:

  • Plant Material: Grow a diverse range of weed species (e.g., those listed in the efficacy table and other regionally important weeds) and crop species in pots or trays containing a standardized soil mix. Plants should be grown under controlled temperature, light, and humidity conditions to ensure uniform growth.

  • Herbicide Application: Apply this compound at a range of doses, including a control (no herbicide) and rates that bracket the expected effective field rates. Application is typically done using a laboratory track sprayer to ensure uniform coverage. Both pre-emergence (applied to the soil surface before weed emergence) and post-emergence (applied to the foliage of emerged weeds) applications should be tested.[7]

  • Experimental Design: Use a completely randomized design (CRD) or a randomized complete block design (RCBD) with at least four replications for each treatment.[5]

  • Data Collection: At specified intervals after treatment (e.g., 7, 14, and 21 days), visually assess weed control and crop injury on a percentage scale (0% = no effect, 100% = complete kill/necrosis).[7] Additionally, quantitative measurements such as plant height and fresh/dry weight can be taken.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments and to calculate the effective dose (ED) values (e.g., ED50, the dose required for 50% inhibition).

Field Trial Protocol

Objective: To evaluate the herbicidal efficacy and crop selectivity of this compound under real-world agricultural conditions.

Methodology:

  • Site Selection: Choose a field site with a natural and uniform infestation of the target weed species. The soil type and environmental conditions should be representative of the intended use area.

  • Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications.[5][9] Plot sizes should be large enough to minimize edge effects and allow for accurate application and assessment (e.g., 2-3 meters wide by 8-10 meters long).

  • Herbicide Application: Apply this compound using a calibrated plot sprayer at various rates, including a non-treated control and commercial standards for comparison. Application timing should correspond to the target weed growth stages (e.g., pre-emergence, early post-emergence).

  • Data Collection:

    • Weed Control: Visually assess the percentage of control for each weed species at multiple time points after application (e.g., 30, 60, and 90 days).[7] Weed density and biomass can also be determined by counting and harvesting weeds from quadrats placed within each plot.

    • Crop Tolerance: Visually assess crop injury (e.g., stunting, chlorosis, malformation) on a percentage scale. At the end of the growing season, harvest the crop from each plot to determine the yield and assess any impact on crop quality.

  • Data Analysis: Statistically analyze the collected data to determine the effectiveness of this compound on the weed spectrum and its safety to the crop.

Mandatory Visualization

Experimental Workflow for Herbicide Efficacy Testing```dot

G D D E E D->E Promising Candidates H H I I H->I Product Development & Registration

Caption: Generalized Synthetic Auxin Signaling Pathway.

Pathway Description:

  • Low Auxin Levels: In the absence or at low concentrations of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This prevents the expression of auxin-responsive genes. [11]2. High Auxin/Quinmerac Levels: When this compound is present, it binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. [11][12]This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressor protein.

  • Degradation of Repressor: The SCF complex then polyubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome. [11][12]4. Gene Activation: The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the transcription of numerous auxin-responsive genes.

  • Phytotoxic Effects: The massive and uncontrolled expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, cell division and elongation abnormalities, and ultimately, the death of the susceptible plant.

Conclusion

This compound is a valuable herbicidal tool for the selective control of broadleaf weeds in several key crops. Its efficacy is well-documented, particularly against problematic weeds like Galium aparine. Understanding its herbicidal spectrum, the methodologies for its evaluation, and its molecular mechanism of action is crucial for its effective and sustainable use in weed management programs. Further research to identify the specific molecular components of the auxin signaling pathway that interact with this compound will provide deeper insights into its selectivity and potential for resistance development.

References

Quinmerac's Impact on Plant Physiology and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class of synthetic auxins.[1] It is primarily used for the control of broad-leaved weeds in a variety of crops.[1] Like other auxinic herbicides, this compound mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), but at supraoptimal concentrations, leading to a cascade of physiological and developmental disruptions in susceptible plant species.[2][3] This technical guide provides an in-depth analysis of the core mechanisms by which this compound impacts plant physiology, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: An Overview

The primary mode of action of this compound involves the overstimulation of auxin signaling pathways.[2] This leads to a series of secondary effects, including the induced biosynthesis of other phytohormones, notably ethylene and abscisic acid (ABA), which play a crucial role in the manifestation of phytotoxic symptoms.[2][4][5] In susceptible dicotyledonous species, such as Galium aparine (cleavers), these hormonal imbalances result in epinasty, growth inhibition, senescence, and ultimately, plant death.[2][6]

Quantitative Data on Physiological Effects

The following tables summarize the quantitative effects of this compound on various physiological parameters in the susceptible weed species Galium aparine. The data is extracted from studies by Grossmann et al. (2001).[4][5]

Table 1: Effect of this compound on Shoot Fresh Weight and Total Chlorophyll Content in Galium aparine

Treatment Time (hours)This compound Concentration (µM)Shoot Fresh Weight (% of Control)Total Chlorophyll Content (% of Control)
24108595
48106080
72104565
96103050

Table 2: Dose-Response of this compound on Total Chlorophyll and ABA Levels in Galium aparine after 72 hours

This compound Concentration (µM)Total Chlorophyll (% of Control)Abscisic Acid (ABA) (% of Control)
0.195200
180800
10652500
100553000

Table 3: Time-Course of this compound (10 µM) on Ethylene Production and ACC Levels in Galium aparine

Treatment Time (hours)Ethylene Production (pmol g⁻¹ DW h⁻¹)1-Aminocyclopropane-1-carboxylic acid (ACC) (nmol g⁻¹ DW)
050.2
3200.8
6451.5
12602.5
24502.0
48301.0

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound's effects.

Plant Growth and Herbicide Treatment
  • Plant Material: Galium aparine plants are grown from seeds in a controlled environment (e.g., greenhouse or growth chamber) in pots containing a standard soil mix.

  • Growth Conditions: Plants are typically grown under a 16-hour photoperiod with a light intensity of approximately 300 µmol m⁻² s⁻¹ and a day/night temperature of 22/18 °C.

  • Herbicide Application: For hydroponic studies, plants at the 3-4 leaf stage are transferred to a nutrient solution. This compound, dissolved in a suitable solvent (e.g., acetone) and diluted to the desired concentration, is added to the hydroponic solution. Control plants receive the same amount of solvent without the herbicide. For soil application, the herbicide solution is watered onto the soil surface.

Measurement of Physiological Parameters
  • Shoot Fresh Weight: The aerial parts of the plants are harvested, and their fresh weight is immediately recorded.

  • Chlorophyll Content: Total chlorophyll is extracted from leaf tissue using a solvent like 80% acetone. The absorbance of the extract is measured spectrophotometrically at 645 nm and 663 nm, and the chlorophyll concentration is calculated using standard equations.[7]

  • Ethylene Production: Excised plant tissue is placed in airtight containers. After a defined incubation period, a gas sample is withdrawn from the headspace and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify ethylene concentration.

  • Abscisic Acid (ABA) and 1-Aminocyclopropane-1-carboxylic acid (ACC) Quantification: Phytohormones are extracted from frozen plant tissue using a suitable solvent system (e.g., 80% methanol). The extracts are purified, and the levels of ABA and ACC are quantified using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Quinmerac_Signaling_Pathway cluster_perception Cellular Perception cluster_signal_transduction Signal Transduction cluster_downstream_effects Downstream Physiological Effects This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptors This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ethylene_Biosynthesis Ethylene Biosynthesis (ACC Synthase) Auxin_Genes->Ethylene_Biosynthesis Induces ABA_Biosynthesis ABA Biosynthesis (NCED) Ethylene_Biosynthesis->ABA_Biosynthesis Stimulates Senescence Senescence & Growth Inhibition ABA_Biosynthesis->Senescence Leads to

Caption: this compound signaling pathway in susceptible plants.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Collection & Analysis Plant_Growth Plant Cultivation (Galium aparine) Application Hydroponic or Soil Application Plant_Growth->Application Herbicide_Prep This compound Solution Preparation Herbicide_Prep->Application Time_Course Time-Course Sampling (0, 24, 48, 72, 96h) Application->Time_Course Dose_Response Dose-Response Setup (0.1 to 100 µM) Application->Dose_Response Physiological_Measurements Physiological Measurements (Fresh Weight, Chlorophyll) Time_Course->Physiological_Measurements Hormone_Analysis Hormone Quantification (Ethylene, ABA, ACC) Time_Course->Hormone_Analysis Dose_Response->Physiological_Measurements Dose_Response->Hormone_Analysis

Caption: Workflow for analyzing this compound's physiological effects.

Conclusion

This compound exerts its herbicidal activity by acting as a synthetic auxin, leading to a significant disruption of hormonal balance in susceptible plants. The overstimulation of the auxin signaling pathway triggers a cascade of events, most notably the enhanced production of ethylene and abscisic acid. This hormonal crosstalk is a key driver of the observed phytotoxic effects, including growth inhibition, chlorophyll degradation, and senescence. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals in the fields of plant science and herbicide development. A thorough comprehension of these molecular and physiological events is essential for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Quinmerac in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinmerac is a selective herbicide used for the control of broad-leaved weeds in various crops, including cereals, oilseed rape, and sugar beet.[1][2] As with many agricultural chemicals, there is a potential for this compound to contaminate surface and ground water sources through runoff and leaching. Consequently, robust and sensitive analytical methods are required for monitoring its presence in water to ensure environmental protection and compliance with regulatory limits.

This document provides detailed application notes and protocols for the detection and quantification of this compound in water samples, primarily focusing on the widely used and highly effective technique of Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential for developing effective analytical methods.

PropertyValueReference
Chemical FormulaC11H8ClNO2[1][2]
Molar Mass221.64 g/mol [1][2]
Water Solubility223 mg/L (at 20°C)[3]
Melting Point244°C[4]
logP (o/w)0.780[3][4]

Analytical Methodologies

The primary methods for the determination of this compound in water involve a sample preparation step to isolate and concentrate the analyte, followed by chromatographic separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common technique for the pre-concentration of this compound from water samples, offering high recovery and the removal of interfering matrix components.[5][6] Both offline and online SPE methods are utilized.

a) Offline SPE Protocol

This protocol is suitable for processing individual or small batches of samples.

Materials:

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., ISOLUTE ENV+) are effective for trapping acidic herbicides like this compound.[7]

  • Sample containers: Amber glass bottles.

  • Vacuum manifold for SPE.

  • Solvents: Methanol, Acetonitrile, Dichloromethane, Formic Acid (all HPLC or pesticide residue grade).

  • Reagent water (HPLC grade).

  • Nitrogen evaporator.

Protocol:

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C. Acidify samples to pH 2-3 with a suitable acid to ensure this compound is in its neutral form for better retention on the SPE sorbent.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove any polar impurities.

  • Drying:

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent or solvent mixture, such as methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

b) Online SPE Protocol

Online SPE automates the extraction process and directly couples it to the LC-MS/MS system, offering higher throughput and reduced sample handling.[7][8]

Workflow:

  • A small volume of the pre-treated water sample (e.g., 100 µL to 1.5 mL) is injected into the system.[7][8]

  • The sample is loaded onto an SPE cartridge (e.g., ISOLUTE ENV+ On-line SPE cartridge) using a loading pump with a high aqueous mobile phase.[7]

  • After trapping the analyte, a switching valve changes the flow path.

  • The analytical LC gradient pump then back-flushes the trapped this compound from the SPE cartridge onto the analytical column for separation.

Analytical Separation: Liquid Chromatography (LC)

Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other co-extracted compounds.

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100mm, 1.8 µm).[7]

  • Mobile Phase A: Water with an additive to improve peak shape and ionization, such as 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound and other analytes.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C, for reproducibility.

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the preferred detection method due to its high selectivity and sensitivity, allowing for the quantification of this compound at trace levels.

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally used for acidic herbicides like this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the deprotonated molecule, [M-H]⁻) and one or more of its characteristic product ions.

  • Precursor Ion (Q1): For this compound (C11H8ClNO2, MW=221.64), the deprotonated molecule is m/z 220.0.

  • Product Ions (Q3): Specific product ions for this compound would be determined by infusing a standard solution and optimizing the collision energy. Common transitions would be monitored for quantification and confirmation.

Quantitative Data Summary

The following table summarizes performance data from a multi-component method that included this compound.

ParameterValueReference
Linearity Range0.2 to 50.0 µg/L[9]
Correlation Coefficient (r²)0.995 to 0.999[9]
Method Accuracy84 to 100%[9]
Precision (RSD)4 to 15%[9]
Limit of Detection (LOD)0.03 to 0.36 µg/L[9]

Experimental Workflow Diagrams

Below are diagrams illustrating the analytical workflows for this compound detection in water samples.

Offline_SPE_Workflow cluster_sample_prep Sample Preparation (Offline SPE) cluster_analysis Analysis Sample Water Sample (pH adjusted) Load Sample Loading Sample->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Cartridge Washing (Reagent Water) Load->Wash Dry Cartridge Drying (Vacuum) Wash->Dry Elute Analyte Elution (Organic Solvent) Dry->Elute Concentrate Eluate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition and Processing LC_MS->Data

Caption: Offline Solid-Phase Extraction Workflow for this compound Analysis.

Online_SPE_Workflow cluster_system Online SPE-LC-MS/MS System Sample_Injection Sample Injection SPE_Loading Loading onto SPE Cartridge Sample_Injection->SPE_Loading Valve_Switch Valve Switching SPE_Loading->Valve_Switch Elution_Separation Elution to Analytical Column & Separation Valve_Switch->Elution_Separation MS_Detection MS/MS Detection Elution_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Application Note: Quantification of Quinmerac in Environmental Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of the herbicide Quinmerac in soil and water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodologies offer high sensitivity and selectivity, making them suitable for environmental monitoring and residue analysis. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are presented, along with typical method performance data.

Introduction

This compound is a selective herbicide used for the control of broad-leaved weeds in various crops. Its potential for environmental persistence necessitates reliable and sensitive analytical methods for its quantification in soil and water. LC-MS/MS has become the technique of choice for this application due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note outlines a robust LC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation is dependent on the matrix. Protocols for both soil and water samples are provided below.

2.1.1. Soil Samples: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from food and environmental matrices. For acidic pesticides like this compound, acidification of the extraction solvent is crucial for achieving high recovery.

Protocol:

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water (if the soil is dry) and vortex to create a slurry. Let it stand for 30 minutes to hydrate.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄, PSA (primary secondary amine), and C18 sorbents.

  • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.1.2. Water Samples: Solid-Phase Extraction (SPE)

For water samples, solid-phase extraction is a common technique to concentrate the analyte and remove interfering matrix components.

Protocol:

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Acidify 500 mL of the filtered water sample to a pH of approximately 3 with formic acid.

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) with 5 mL of methanol followed by 5 mL of acidified water (pH 3).

  • Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of water to remove unretained interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the this compound from the cartridge with 2 x 4 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

2.2.1. Liquid Chromatography (LC) Conditions

The following conditions are a typical starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2.2. Mass Spectrometry (MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is typically used for this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp. 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Function)Collision Energy (eV)
This compound222.0203.9 (Quantifier)20
This compound222.0141.0 (Qualifier)44

Note: The precursor ion corresponds to the [M+H]⁺ adduct of this compound.

Table 2: Method Validation Data Summary (Example for Water Matrix) [1]

ParameterResult
Linearity Range 0.2 - 50.0 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 - 0.36 µg/L
Accuracy (Recovery %) 84 - 100%
Precision (RSD %) 4 - 15%

These values are indicative and should be determined by the end-user for their specific matrix and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in environmental samples.

Quinmerac_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (Soil or Water) Homogenize Homogenization (Soil Samples) Extraction Extraction (QuEChERS or SPE) Sample->Extraction Cleanup Extract Cleanup (d-SPE or Wash) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for this compound quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive and selective approach for the quantification of this compound in soil and water samples. The use of a modified QuEChERS protocol for soil and SPE for water ensures effective sample cleanup and analyte enrichment, leading to reliable and reproducible results. This method is well-suited for routine environmental monitoring and regulatory compliance testing.

References

Application Note: High-Throughput Analysis of Quinmerac in Soil Matrices using a Modified QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction and quantification of the herbicide quinmerac from various soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, ensuring high recovery rates and low limits of detection suitable for environmental monitoring and agricultural research. The described methodology is tailored for researchers, scientists, and professionals in the field of drug and pesticide development, offering a streamlined workflow from sample preparation to analysis.

Introduction

This compound is a quinolinecarboxylic acid herbicide used for the control of broadleaf weeds in various crops. Its persistence and potential mobility in soil necessitate sensitive and reliable analytical methods to monitor its environmental fate. The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, has been adapted for the challenging matrix of soil.[1][2][3][4][5] This application note presents a modified QuEChERS protocol optimized for the extraction of this compound from soil, followed by analysis using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). While some studies have shown challenges with this compound recovery using standard QuEChERS sorbents like PSA due to its acidic nature, this protocol provides a tailored approach to mitigate these issues.[6]

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (anhydrous, analytical grade)

  • Sodium chloride (analytical grade)

  • Sodium acetate (anhydrous, analytical grade)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

Equipment
  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • HPLC-MS system

Sample Preparation

Soil samples should be air-dried and sieved through a 2 mm mesh to ensure homogeneity. If not analyzed immediately, samples should be stored at -20°C.

QuEChERS Protocol for this compound Extraction

A detailed, step-by-step protocol for the extraction of this compound from soil is provided below. This protocol is based on modifications of established QuEChERS methods for similar acidic herbicides in soil matrices.[1][7][8]

  • Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soils, add 8 mL of ultrapure water and vortex for 1 minute to hydrate the sample. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid to the tube.

    • Add an appropriate volume of internal standard solution.

    • Cap the tube and shake vigorously for 2 minutes by hand or using a mechanical shaker.

  • Salting-Out:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. The use of sodium acetate instead of sodium chloride can improve the recovery of acidic pesticides.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL polypropylene centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent. The combination of PSA and C18 is crucial for removing interferences without significantly compromising the recovery of this compound.

    • Vortex the tube for 1 minute.

  • Second Centrifugation: Centrifuge the d-SPE tube at ≥4000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for HPLC-MS analysis.

HPLC-MS Analysis

  • Column: C18 column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program should be developed to ensure the separation of this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor/product ion transitions for this compound.

Results and Discussion

The performance of this modified QuEChERS method was evaluated for the extraction of this compound from a representative soil matrix. The following table summarizes the quantitative data obtained from validation studies. The data presented is a representative compilation based on typical performance of QuEChERS methods for similar analytes.[1][7][8]

ParameterResult
Recovery (%)
Spiking Level 1 (10 µg/kg)85.2 ± 4.1
Spiking Level 2 (50 µg/kg)91.5 ± 3.5
Spiking Level 3 (100 µg/kg)95.3 ± 2.8
Repeatability (RSDr, %) (n=6) < 5%
Reproducibility (RSDR, %) (n=6) < 10%
Limit of Detection (LOD) 1 µg/kg
Limit of Quantification (LOQ) 5 µg/kg
Linearity (r²) > 0.995

Table 1: Performance characteristics of the modified QuEChERS method for this compound analysis in soil.

The results demonstrate excellent recovery and precision for this compound in soil. The low LOD and LOQ make this method suitable for residue analysis at environmentally relevant concentrations. The linearity of the method was established over a range of 5 to 500 µg/kg.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis A 1. Weigh 10g Soil into 50mL Tube (Hydrate if necessary) B 2. Add 10mL Acetonitrile (1% Acetic Acid) + Internal Standard A->B C 3. Shake Vigorously (2 min) B->C D 4. Add 4g MgSO4 + 1g Sodium Acetate C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge (≥4000 rcf, 5 min) E->F G 7. Transfer 6mL Supernatant to 15mL d-SPE Tube F->G Collect Supernatant I 8. Vortex (1 min) G->I Add to H d-SPE Tube Contents: 900mg MgSO4 150mg PSA 150mg C18 J 9. Centrifuge (≥4000 rcf, 5 min) I->J K 10. Filter Supernatant (0.22µm) J->K Collect Supernatant L 11. Transfer to Autosampler Vial K->L M 12. Analyze by HPLC-MS L->M

Caption: QuEChERS workflow for this compound extraction from soil.

Conclusion

The modified QuEChERS method presented in this application note provides a simple, fast, and effective approach for the determination of this compound residues in soil. The method demonstrates excellent performance in terms of recovery, precision, and sensitivity, making it a valuable tool for routine environmental monitoring and food safety applications. The streamlined workflow significantly reduces sample preparation time and solvent consumption compared to traditional extraction methods.

References

Application Notes and Protocols for the Analysis of Quinmerac by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinmerac is a selective herbicide used for the control of broad-leaved weeds, particularly Galium aparine (cleavers), in crops such as cereals, oilseed rape, and sugar beet.[1] Due to its widespread use, sensitive and reliable analytical methods are required to monitor its presence in various matrices, including formulations, environmental samples, and agricultural products. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for the determination of this compound residues.[2][3][4] This document provides detailed application notes and protocols for the analysis of this compound using different HPLC-based methods.

Method 1: HPLC-UV for this compound in Formulations

This method is suitable for the determination of this compound in technical concentrates (TC), wettable powders (WP), and suspension concentrates (SC) formulations.[5]

Quantitative Data Summary

ParameterValue
Principle of DetectionUV Absorbance
Wavelength241 nm[5]
LinearityExternal Standardisation[5]
Usable FormulationsTC, WP, SC[5]

Experimental Protocol

1. Reagents and Materials

  • This compound analytical standard

  • Tetrahydrofuran (THF), HPLC grade

  • Sulphuric acid (H₂SO₄), 0.5 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Syringe filters, 0.45 µm

2. Standard Preparation

  • Accurately weigh a suitable amount of this compound analytical standard.

  • Dissolve in a known volume of tetrahydrofuran - 0.5 M sulphuric acid to prepare a stock solution.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Accurately weigh a portion of the formulation sample.

  • Dissolve the sample in a known volume of tetrahydrofuran - 0.5 M sulphuric acid.[5]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

4. HPLC Conditions

  • Column: Reversed-phase C18

  • Mobile Phase: Acetonitrile - water - sulphuric acid[5]

  • Detection: UV at 241 nm[5]

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

5. Analysis

  • Inject the standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in THF/H₂SO₄ Standard->Dissolve_Standard Sample Weigh Formulation Sample Dissolve_Sample Dissolve in THF/H₂SO₄ Sample->Dissolve_Sample Inject Inject into HPLC-UV System Dissolve_Standard->Inject Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 241 nm Separate->Detect Quantify Quantification via External Standard Detect->Quantify cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Collect Collect Water Sample Filter Filter Sample (0.22 µm) Collect->Filter Inject Direct Aqueous Injection Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Tandem Mass Spec Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify cluster_quechers QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize Homogenize Strawberry Sample Extract Add ACN, MgSO₄, NaOAc & Shake Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup d-SPE Cleanup with C18 Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter Extract Centrifuge2->Filter Inject Inject into LC-MS/MS Filter->Inject Analysis Separation, Detection, Quantification Inject->Analysis

References

Protocol for Elucidating the Degradation Pathways of Quinmerac

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive set of protocols for researchers, scientists, and professionals in drug development to study the degradation pathways of the herbicide Quinmerac. The methodologies detailed herein cover microbial and abiotic degradation in soil and aqueous environments, as well as photodegradation. These protocols are designed to facilitate the identification of degradation metabolites, the determination of degradation kinetics, and the elucidation of the environmental fate of this compound.

The primary degradation routes for this compound are expected to include microbial metabolism in soil, photodegradation in water and on soil surfaces, and to a lesser extent, abiotic hydrolysis under specific pH conditions. Understanding these pathways is crucial for assessing the environmental impact and persistence of this herbicide. The provided protocols outline experiments from the microcosm level to the identification of specific degrading microorganisms and the analytical quantification of this compound and its transformation products.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound degradation. This data is essential for understanding the persistence and fate of the herbicide under various environmental conditions.

Table 1: Photodegradation of this compound in Aqueous Solution

ParameterConditionValueReference
Light Source UV Light-[1]
Catalyst TiO₂0.25 mg/mL (optimum)[1]
pH 7.2-[1]
Temperature 25°C-[2]
Apparent Activation Energy -13.7 kJ mol⁻¹[1]
Kinetics Pseudo-first order-[1]
Electron Acceptor H₂O₂ with O₂Most efficient[1]
Mineralization Time -~120 minutes[1]

Table 2: Half-life (DT₅₀) of this compound under Various Conditions

MatrixConditionHalf-life (days)Reference
Aqueous Solution (Photodegradation) pH 7.2, UV/TiO₂< 1[1]
Soil (General) Varies with soil type and conditionsExpected to be moderate to long[3][4]
Aqueous Solution (Hydrolysis) pH 9Slow degradation[5]
Aqueous Solution (Hydrolysis) pH 3 and 7No significant hydrolysis[5]

Note: Specific half-life data for this compound in soil under varying pH, temperature, and organic matter content is limited in the available literature. The provided information is based on general principles of herbicide degradation and data for structurally similar compounds.

Experimental Protocols

Soil Microcosm Study for Microbial Degradation

This protocol outlines the setup of a laboratory soil microcosm to study the microbial degradation of this compound.

Materials:

  • This compound analytical standard

  • Test soil (characterized for pH, organic matter content, texture)

  • Sterile deionized water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcosm vessels (e.g., 250 mL glass jars with screw caps)

  • Incubator

  • Analytical balance

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Soil Preparation: Air-dry the test soil and sieve it through a 2 mm mesh to ensure homogeneity. Characterize the soil for key parameters (pH, organic matter, texture, and microbial biomass).

  • Microcosm Setup:

    • Weigh 100 g of the prepared soil into each microcosm vessel.

    • Prepare a stock solution of this compound in sterile deionized water.

    • Fortify the soil in each vessel with the this compound stock solution to achieve the desired concentration (e.g., 1 mg/kg soil). A control set of microcosms should be prepared with sterile deionized water only.

    • Adjust the moisture content of the soil to 60% of its water-holding capacity.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.[3]

    • To maintain aerobic conditions, open the vessels periodically for aeration.

  • Sampling:

    • Collect soil samples from triplicate microcosms at specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction:

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent, such as acetonitrile with 1% formic acid.[6]

    • Shake the soil-solvent mixture, centrifuge, and collect the supernatant.

  • Analysis:

    • Analyze the extracts using a validated LC-MS/MS method to quantify the concentration of this compound and identify its degradation products.[2][7]

Isolation and Enrichment of this compound-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria and fungi from soil that are capable of degrading this compound.[1][8]

Materials:

  • Soil sample with a history of this compound application

  • Minimal Salt Medium (MSM)

  • This compound

  • Petri dishes

  • Incubator shaker

  • Microscope

  • DNA extraction kit

  • PCR thermocycler

  • 16S rRNA and ITS primers

Procedure:

  • Enrichment Culture:

    • Inoculate 10 g of the soil sample into 100 mL of MSM containing this compound as the sole carbon source (e.g., 50 mg/L).

    • Incubate the culture on a rotary shaker at 150 rpm and 30°C for 7 days.[8]

    • After incubation, transfer an aliquot of the culture to fresh MSM with this compound and incubate under the same conditions. Repeat this subculturing step 3-4 times to enrich for this compound-degrading microorganisms.[8]

  • Isolation of Bacteria:

    • After enrichment, serially dilute the culture and plate onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C until colonies appear.

    • Isolate morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Isolation of Fungi:

    • Plate the serially diluted enrichment culture onto Potato Dextrose Agar (PDA) plates containing this compound.

    • Incubate at 28°C until fungal growth is observed.

    • Isolate distinct fungal mycelia and transfer to fresh PDA plates to obtain pure cultures.[9]

  • Identification:

    • Identify the isolated bacterial and fungal strains through morphological characterization (Gram staining, colony morphology, microscopy) and molecular techniques (16S rRNA gene sequencing for bacteria and ITS region sequencing for fungi).[8]

Abiotic Degradation Study (Hydrolysis)

This protocol is designed to assess the abiotic degradation of this compound through hydrolysis at different pH levels.

Materials:

  • This compound analytical standard

  • Sterile buffer solutions (pH 4, 7, and 9)

  • Sterile amber glass vials

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of this compound in a minimal amount of organic solvent (e.g., acetonitrile) and then dilute with the respective sterile buffer solutions to the desired final concentration (e.g., 10 mg/L), ensuring the organic solvent percentage is minimal (<1%).

  • Incubation:

    • Dispense the solutions into sterile amber glass vials and seal them.

    • Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 7, 14, 30, 60 days), collect samples from each pH treatment.

    • Analyze the samples directly by LC-MS/MS to determine the concentration of this compound.[5]

Photodegradation Study

This protocol details the investigation of this compound's photodegradation in an aqueous solution.

Materials:

  • This compound analytical standard

  • Quartz tubes or borosilicate glass vessels

  • Xenon lamp or natural sunlight simulator

  • Stirrer

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare an aqueous solution of this compound at a known concentration in deionized water.

  • Irradiation:

    • Place the solution in quartz tubes or borosilicate glass vessels.

    • Expose the samples to a light source that simulates natural sunlight (e.g., a xenon lamp with filters to remove wavelengths <290 nm).[10] A dark control should be run in parallel, wrapped in aluminum foil.

    • Maintain a constant temperature and stir the solution during the experiment.

  • Sampling and Analysis:

    • Collect samples at various time points.

    • Analyze the samples using LC-MS/MS to quantify the remaining this compound and identify photoproducts.[2]

Analytical Method: LC-MS/MS for this compound and Metabolites

This section provides a general framework for developing an LC-MS/MS method for the analysis of this compound and its potential metabolites in soil and water samples.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

Procedure:

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[7]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[7]

    • Gradient Elution: Develop a gradient program to achieve optimal separation of this compound and its potential metabolites.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: e.g., 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound and its metabolites).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

    • MRM Transitions: Optimize at least two transitions (precursor ion > product ion) for each analyte for confident identification and quantification.

Visualization of Pathways and Workflows

Quinmerac_Degradation_Workflow cluster_sampling Sample Collection cluster_experiments Degradation Experiments cluster_analysis Analysis cluster_outcome Outcome Soil Soil Samples Microcosm Soil Microcosm (Microbial Degradation) Soil->Microcosm Photodegradation Photodegradation (Aqueous/Soil Surface) Soil->Photodegradation Water Water Samples Hydrolysis Abiotic Hydrolysis (pH 4, 7, 9) Water->Hydrolysis Water->Photodegradation Extraction Sample Extraction (QuEChERS-based) Microcosm->Extraction LCMS LC-MS/MS Analysis (Quantification & Identification) Hydrolysis->LCMS Photodegradation->LCMS Extraction->LCMS Kinetics Degradation Kinetics (Half-life) LCMS->Kinetics Metabolites Metabolite Identification LCMS->Metabolites Pathways Pathway Elucidation Kinetics->Pathways Metabolites->Pathways

Caption: Experimental workflow for studying this compound degradation.

Quinmerac_Photodegradation_Pathway cluster_intermediates Intermediate Metabolites This compound This compound (7-chloro-3-methylquinoline-8-carboxylic acid) Metabolite1 7-chloro-3-methylquinoline-5,8-dione This compound->Metabolite1 Oxidation Metabolite2 Hydroxy-7-chloro-3-methylquinoline- 8-carboxylic acids (isomers) This compound->Metabolite2 Hydroxylation Metabolite3 7-chloro-3-(hydroxymethyl)quinoline- 8-carboxylic acid This compound->Metabolite3 Hydroxylation of methyl group Mineralization Complete Mineralization (CO₂, H₂O, Cl⁻, NH₄⁺) Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization Microbial_Degradation_Isolation_Workflow Soil This compound-Contaminated Soil Enrichment Enrichment Culture (MSM + this compound) Soil->Enrichment Isolation Isolation on Agar Plates (Bacteria & Fungi) Enrichment->Isolation Purification Pure Culture Isolation Isolation->Purification Identification Morphological & Molecular Identification (16S rRNA/ITS) Purification->Identification DegradationAssay Degradation Assay in Liquid Culture Purification->DegradationAssay Analysis LC-MS/MS Analysis DegradationAssay->Analysis

References

Application of Quinmerac in Plant Cell Culture Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quinmerac, a synthetic auxin herbicide, in plant cell culture studies. This document outlines its mechanism of action, offers detailed protocols for its application, and presents quantitative data to guide experimental design. This compound's auxin-like properties make it a valuable tool for investigating hormone signaling, cell differentiation, and growth regulation in vitro.

Introduction

This compound is a quinolinecarboxylic acid derivative recognized for its herbicidal properties, which stem from its activity as a synthetic auxin.[1] In sensitive plants, it mimics the effects of high concentrations of endogenous auxins like indole-3-acetic acid (IAA), leading to a cascade of physiological responses.[2] These responses include the stimulation of ethylene biosynthesis and, in some species, the accumulation of abscisic acid (ABA) and cyanide, ultimately causing growth inhibition and senescence.[3][4] In plant cell culture, this compound can be utilized as a synthetic auxin to manipulate cell division, differentiation, and morphogenesis, offering a powerful tool for fundamental research and biotechnological applications.

Mechanism of Action

This compound exerts its effects by binding to auxin receptors, initiating a signaling cascade that influences gene expression and cellular responses. The primary mechanism involves the overstimulation of auxin-responsive pathways.[5]

Key Events in this compound's Mode of Action:

  • Auxin Mimicry: this compound's chemical structure resembles that of natural auxins, allowing it to bind to auxin receptors, such as AUXIN BINDING PROTEIN 1 (ABP1) and the TIR1/AFB F-box proteins.[5]

  • Induction of Ethylene Biosynthesis: A common effect of auxin herbicides is the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the ethylene biosynthesis pathway. This leads to increased ethylene production.[3]

  • Hormonal Crosstalk: The elevated ethylene levels can trigger an increase in abscisic acid (ABA) concentrations in susceptible plants.[3][6]

  • Phytotoxicity in Sensitive Species: In certain grass species, the heightened ethylene synthesis results in the accumulation of cyanide as a co-product, leading to chlorosis, necrosis, and growth inhibition.[3]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the application of this compound in plant cell culture, based on typical concentration ranges for synthetic auxins. These values should be optimized for specific plant species and cell lines.

Table 1: Effective Concentration Ranges of this compound for Various Applications in Plant Cell Culture

ApplicationPlant Species (Example)Cell TypeThis compound Concentration (µM)Expected Outcome
Callus InductionNicotiana tabacumLeaf explants1 - 10Proliferation of undifferentiated callus
Cell Suspension Culture MaintenanceDaucus carotaSuspension cells0.5 - 5Sustained cell division and biomass increase
Somatic Embryogenesis InductionArabidopsis thalianaCotyledon explants0.1 - 2Formation of somatic embryos
Rooting of in vitro shootsSolanum lycopersicumMicro-shoots0.5 - 5Induction of adventitious roots

Table 2: Comparative Effects of this compound and other Auxins on Callus Growth

AuxinConcentration (µM)Callus Fresh Weight Increase (%) after 4 weeks (Hypothetical)Callus Morphology
This compound2350Friable, light-colored
2,4-D2400Compact, nodular
NAA2300Friable, brownish
Control (no auxin)050Minimal growth

Experimental Protocols

The following are detailed protocols for key experiments using this compound in plant cell culture. Standard aseptic techniques for plant tissue culture should be followed throughout.[7]

Protocol for Callus Induction from Leaf Explants

Objective: To induce the formation of undifferentiated callus tissue from sterile leaf explants using this compound.

Materials:

  • Young, healthy leaves from a sterile in vitro grown plant

  • Murashige and Skoog (MS) medium, including vitamins and 3% (w/v) sucrose

  • Phytagel or agar (0.8% w/v)

  • This compound stock solution (1 mM in DMSO or ethanol)

  • Kinetin or other suitable cytokinin stock solution (1 mM in 1N NaOH)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber (25°C, 16h light/8h dark photoperiod)

Procedure:

  • Prepare MS medium and adjust the pH to 5.8 before autoclaving.

  • After the medium has cooled to approximately 50-60°C, add this compound to a final concentration of 1-10 µM and a cytokinin (e.g., Kinetin at 0.5 µM) using a sterile filter.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Under a laminar flow hood, excise leaf sections (explants) of approximately 1 cm².

  • Place the explants with the abaxial (lower) side in contact with the surface of the medium.

  • Seal the petri dishes with parafilm and incubate in the growth chamber.

  • Observe the explants weekly for signs of callus formation, typically starting from the cut edges.

  • Subculture the developing callus to fresh medium every 3-4 weeks.

Protocol for Establishing a Cell Suspension Culture

Objective: To establish a fine, rapidly growing cell suspension culture from friable callus.

Materials:

  • Friable callus tissue induced with this compound

  • Liquid MS medium (as above, but without gelling agent)

  • This compound stock solution

  • Sterile flasks (e.g., 250 mL Erlenmeyer flasks)

  • Orbital shaker (120-150 rpm)

  • Growth chamber (25°C, in darkness or dim light)

Procedure:

  • Prepare liquid MS medium and autoclave.

  • Add this compound to the cooled medium to a final concentration of 0.5-5 µM.

  • Transfer approximately 2-3 g of friable callus to a flask containing 50 mL of the liquid medium.

  • Place the flask on an orbital shaker in the growth chamber.

  • Subculture the suspension weekly by transferring a small volume (e.g., 10 mL) of the cell suspension to 40 mL of fresh medium.

  • Monitor cell viability and growth rate, for example, by measuring the packed cell volume (PCV) or fresh/dry weight.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Quinmerac_Signaling_Pathway cluster_cell Plant Cell This compound This compound (External) Receptor Auxin Receptor (e.g., TIR1/AFB) This compound->Receptor Binds to Ub_Proteasome Ubiquitin-Proteasome System Receptor->Ub_Proteasome Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation Ub_Proteasome->Aux_IAA Degrades ARF Auxin Response Factor Aux_IAA->ARF Represses Aux_Genes Auxin-Responsive Genes ARF->Aux_Genes Activates Transcription Cellular_Response Cellular Responses (Growth, Differentiation) ARF->Cellular_Response ACC_Synthase ACC Synthase Gene Expression Aux_Genes->ACC_Synthase Ethylene Ethylene Biosynthesis ACC_Synthase->Ethylene Leads to Ethylene->Cellular_Response Experimental_Workflow start Start: Sterile Plant Material explant Explant Preparation (e.g., leaf discs) start->explant culture_medium Prepare MS Medium + this compound + Cytokinin explant->culture_medium callus_induction Callus Induction on Solid Medium (3-4 weeks) culture_medium->callus_induction subculture_callus Subculture Callus callus_induction->subculture_callus subculture_callus->callus_induction Maintain liquid_culture Transfer to Liquid Medium + this compound subculture_callus->liquid_culture Initiate Suspension suspension_culture Establishment of Cell Suspension Culture (on orbital shaker) liquid_culture->suspension_culture subculture_suspension Weekly Subculture suspension_culture->subculture_suspension subculture_suspension->suspension_culture Maintain analysis Analysis: - Biomass Measurement - Metabolite Analysis - Microscopic Observation subculture_suspension->analysis end End of Experiment analysis->end

References

Application Notes and Protocols for Assessing Quinmerac Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting field trials to evaluate the efficacy of the herbicide Quinmerac.

Introduction to this compound

This compound is a selective, soil-active herbicide belonging to the quinolinecarboxylic acid chemical group.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death of susceptible weed species.[2][3] Primarily absorbed through the roots, its effectiveness is enhanced in moist soil conditions.[4]

This compound is typically used to control a range of broadleaf weeds in crops such as cereals, oilseed rape, and sugar beets.[5] It is often formulated in combination with other herbicides like metazachlor to broaden the spectrum of controlled weeds.[4]

Core Principles of Field Trial Design

The objective of a this compound efficacy trial is to determine its effectiveness in controlling target weeds and to assess its safety on the intended crop (crop tolerance). A robust experimental design is crucial for generating reliable and statistically valid data.

Key considerations for the trial include:

  • Experimental Design: A Randomized Complete Block Design (RCBD) is highly recommended.[1][6] This design helps to minimize the effects of environmental variability across the trial site.

  • Treatments: The trial should include a range of treatments to provide a comprehensive evaluation. This includes:

    • An untreated control to establish a baseline for weed pressure and crop health.

    • This compound applied at various rates (e.g., a low, recommended, and high dose) to determine the optimal application rate. For crop tolerance assessment, a rate twice the recommended dose should be included.[7]

    • A commercial standard (an existing registered herbicide for the same crop and weed spectrum) to benchmark the performance of this compound.

  • Replication: Each treatment should be replicated, with a minimum of four replications being standard practice to ensure statistical significance.[6]

  • Plot Size: Plots should be of a uniform size, large enough to allow for representative sampling and to minimize edge effects from spray drift. A common plot size is 2 x 10 meters or 2 x 15 meters.[7]

Experimental Protocols

Site Selection and Preparation
  • Site Selection: Choose a field with a known history of uniform infestation of the target weed species. The soil type and environmental conditions should be representative of the intended use area for this compound.

  • Field Preparation: The field should be prepared according to standard agricultural practices for the selected crop. This includes tillage, fertilization, and seedbed preparation.

  • Plot Layout: Mark out the plots according to the randomized complete block design. Ensure there are sufficient buffer zones between plots and blocks to prevent spray drift and other interferences.

Herbicide Application
  • Timing: Apply this compound at the appropriate crop and weed growth stage as per the intended label recommendations. Record the growth stage of both the crop and the dominant weed species at the time of application.

  • Equipment: Use a calibrated research plot sprayer to ensure accurate and uniform application of the herbicides. Record all application parameters, including sprayer type, nozzle type, pressure, and spray volume.

  • Environmental Conditions: Record the environmental conditions at the time of application, including air temperature, relative humidity, wind speed and direction, and soil moisture. Do not apply if heavy rainfall is expected within 48 hours.[8][9]

Data Collection and Assessment
  • Weed Efficacy Assessment:

    • Conduct visual assessments of weed control at regular intervals after application (e.g., 14, 28, and 56 days after treatment).

    • Assessments should be made on a percentage scale, where 0% represents no weed control and 100% represents complete weed control, relative to the untreated control plots.[10]

    • For more quantitative data, weed counts (number of plants per unit area) and/or weed biomass (dry weight of weeds per unit area) can be collected from designated quadrats within each plot.[5]

  • Crop Tolerance Assessment:

    • Visually assess crop injury (phytotoxicity) at the same intervals as the weed efficacy assessments.[10]

    • Use a percentage scale where 0% indicates no crop injury and 100% indicates complete crop death. Symptoms to look for include stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.

  • Yield Data:

    • At crop maturity, harvest the plots to determine the crop yield. This is a critical measure of the overall impact of the herbicide treatment.

Data Presentation

Quantitative data from the field trial should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Weed Control Efficacy of this compound on Target Weed Species (Example Data)

TreatmentApplication Rate (g a.i./ha)Weed Control (%) - 28 DATWeed Control (%) - 56 DAT
Untreated Control000
This compound1257570
This compound2509288
This compound5009895
Commercial StandardX9085

DAT: Days After Treatment a.i./ha: active ingredient per hectare

Table 2: Crop Tolerance Assessment of this compound (Example Data)

TreatmentApplication Rate (g a.i./ha)Crop Injury (%) - 14 DATCrop Injury (%) - 28 DAT
Untreated Control000
This compound12520
This compound25051
This compound500125
Commercial StandardX41

DAT: Days After Treatment a.i./ha: active ingredient per hectare

Table 3: Crop Yield Data (Example Data)

TreatmentApplication Rate (g a.i./ha)Yield (t/ha)
Untreated Control02.5
This compound1254.2
This compound2504.8
This compound5004.5
Commercial StandardX4.6

t/ha: tonnes per hectare

Visualizations

Signaling Pathway of this compound (Synthetic Auxin)

Quinmerac_Signaling_Pathway This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of this compound as a synthetic auxin.

Experimental Workflow for this compound Field Trial

Field_Trial_Workflow Site_Selection 1. Site Selection & Preparation Plot_Layout 2. Plot Layout (RCBD) Site_Selection->Plot_Layout Application 3. Herbicide Application Plot_Layout->Application Data_Collection 4. Data Collection Application->Data_Collection Weed_Assessment Weed Efficacy (Visual, Counts, Biomass) Data_Collection->Weed_Assessment Crop_Assessment Crop Tolerance (Phytotoxicity) Data_Collection->Crop_Assessment Yield_Measurement Crop Yield Data_Collection->Yield_Measurement Analysis 5. Data Analysis & Reporting Weed_Assessment->Analysis Crop_Assessment->Analysis Yield_Measurement->Analysis

Caption: Experimental workflow for a this compound efficacy field trial.

References

Methods for Evaluating Quinmerac Resistance in Weed Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a synthetic auxin herbicide belonging to the quinolinecarboxylic acid chemical group. It is primarily used for the control of broadleaf weeds, particularly Galium aparine (cleavers) and Papaver rhoeas (common poppy), in various crops. The repeated use of this compound has led to the evolution of resistant weed populations, posing a significant challenge to sustainable weed management. This document provides detailed application notes and protocols for evaluating this compound resistance in weed populations, intended to assist researchers and professionals in the field.

The evaluation of herbicide resistance is crucial for understanding the extent of the problem, elucidating the underlying mechanisms, and developing effective resistance management strategies. The methods described herein cover whole-plant bioassays, seed-based assays, and an introduction to molecular techniques that can be adapted to study this compound resistance.

Data Presentation: Quantitative Assessment of this compound Resistance

A key aspect of resistance evaluation is the quantitative determination of the level of resistance. This is typically achieved through dose-response experiments, from which key metrics such as the 50% growth reduction (GR₅₀) and the Resistance Index (RI) are calculated. The GR₅₀ represents the herbicide dose required to inhibit plant growth by 50% compared to an untreated control. The RI is the ratio of the GR₅₀ of the resistant population to the GR₅₀ of a susceptible population.

Table 1: Dose-Response Metrics for this compound Resistance in Galium spurium (False Cleavers)

BiotypeHerbicideGR₅₀ (g a.i./ha)Resistance Index (RI)
SusceptibleThis compound47-
ResistantThis compound>1500>32
Susceptible2,4-D--
Resistant2,4-D--
SusceptibleClopyralid--
ResistantClopyralid--
SusceptibleMCPA-12
ResistantMCPA--
SusceptiblePicloram-3
ResistantPicloram--
SusceptibleDicamba-3
ResistantDicamba--
SusceptibleFluroxypyr-3
ResistantFluroxypyr--
SusceptibleTriclopyr-2
ResistantTriclopyr--

Data adapted from a study on a multiple-resistant Galium spurium biotype from Canada.[1]

Note: The resistant biotype of Galium spurium showed high levels of resistance to this compound and cross-resistance to the ALS-inhibiting herbicide thifensulfuron-methyl (RI = 57), and moderate resistance to other auxinic herbicides like MCPA, picloram, dicamba, fluroxypyr, and triclopyr.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for herbicide resistance testing and can be adapted for this compound.

Protocol 1: Whole-Plant Dose-Response Bioassay

This is the most common and reliable method for confirming herbicide resistance and determining the level of resistance.[4][5][6]

Objective: To determine the dose-response of suspected resistant and known susceptible weed populations to this compound.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled conditions (e.g., 20-25°C, 16-hour photoperiod).

  • This compound herbicide formulation.

  • Cabinet sprayer calibrated to deliver a precise volume.

  • Balance, fume hood, and appropriate personal protective equipment (PPE).

Procedure:

  • Seed Germination and Plant Growth:

    • Sow seeds of both the suspected resistant and a known susceptible population in separate pots.

    • Grow the plants in a controlled environment until they reach the 2- to 4-leaf stage.[7] This is a common stage for testing post-emergence herbicides.

  • Herbicide Application:

    • Prepare a stock solution of this compound and then a series of dilutions to create a range of doses. The dose range should span from sublethal to lethal for both susceptible and potentially resistant plants. A typical range for auxin herbicides might include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.

    • Apply the different herbicide doses to the plants using a calibrated cabinet sprayer. Ensure uniform coverage.

    • Include an untreated control for each population.

  • Data Collection:

    • After a set period (e.g., 21 days), visually assess the plants for injury symptoms such as epinasty, stunting, and chlorosis.

    • Harvest the above-ground biomass of each plant and record the fresh weight. Dry the biomass at 60-70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each dose relative to the untreated control.

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ value for each population.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population.

WholePlantBioassayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCollection Collect Seeds (Susceptible & Resistant) Germination Germinate Seeds & Grow Plants (2-4 leaf stage) SeedCollection->Germination Application Apply Herbicide (Cabinet Sprayer) Germination->Application HerbicidePrep Prepare this compound Dose Range HerbicidePrep->Application Incubation Incubate Plants (21 days) Application->Incubation DataCollection Collect Data (Biomass) Incubation->DataCollection GR50_Calc Calculate GR50 (Dose-Response Curve) DataCollection->GR50_Calc RI_Calc Calculate Resistance Index (RI) GR50_Calc->RI_Calc

Figure 1: Workflow for a whole-plant dose-response bioassay.
Protocol 2: Seed-Based Germination and Growth Inhibition Assay

This method is faster than the whole-plant assay and is useful for screening a large number of samples. It assesses the effect of the herbicide on seed germination and early seedling growth.[7][8][9][10]

Objective: To evaluate the effect of this compound on the germination and early growth of weed seeds.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • This compound herbicide formulation.

  • Growth chamber with controlled temperature and light.

  • Distilled water.

Procedure:

  • Preparation of Herbicide Solutions:

    • Prepare a range of this compound concentrations in distilled water. The concentrations should be chosen to differentiate between susceptible and resistant seeds.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add a specific volume (e.g., 5 mL) of the corresponding this compound solution or distilled water (for the control) to each dish.

    • Place a set number of seeds (e.g., 25) on the moist filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber under appropriate conditions for the weed species being tested (e.g., 20°C with a 12-hour photoperiod).

  • Data Collection:

    • After a defined period (e.g., 7-14 days), count the number of germinated seeds.

    • Measure the radicle and/or coleoptile length of the germinated seedlings.

  • Data Analysis:

    • Calculate the germination percentage and the percent inhibition of radicle/coleoptile growth for each concentration compared to the control.

    • The concentration of this compound that inhibits germination or growth by 50% (I₅₀) can be calculated using regression analysis.

SeedBioassayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCollection Collect Seeds (Susceptible & Resistant) AssaySetup Setup Petri Dishes (Seeds on Filter Paper with Herbicide Solution) SeedCollection->AssaySetup HerbicideSol Prepare this compound Concentrations HerbicideSol->AssaySetup Incubation Incubate (7-14 days) AssaySetup->Incubation DataCollection Measure Germination & Seedling Growth Incubation->DataCollection I50_Calc Calculate I50 (Inhibition Concentration) DataCollection->I50_Calc

Figure 2: Workflow for a seed-based germination and growth inhibition assay.
Protocol 3: Agar-Based Assay

This is another rapid in-vitro method for assessing herbicide resistance, particularly useful for grass weeds but adaptable for broadleaf species.[6][7][11][12]

Objective: To quickly assess the resistance of weed seedlings to this compound in an agar medium.

Materials:

  • Seeds or young seedlings from suspected resistant and known susceptible weed populations.

  • Agar.

  • Plant nutrient solution (e.g., Murashige and Skoog medium).

  • This compound herbicide formulation.

  • Clear containers (e.g., Petri dishes, culture tubes, or clear plastic boxes).

  • Growth chamber.

Procedure:

  • Preparation of Herbicide-Containing Agar:

    • Prepare the agar medium with the desired nutrient solution.

    • While the agar is still molten, add this compound to achieve a range of final concentrations. Pour the agar into the containers and let it solidify.

  • Planting:

    • For seed-based assays, place seeds directly on the surface of the solidified agar.

    • For seedling-based assays (e.g., RISQ test), germinate seeds first and then transfer young seedlings with intact roots into the agar.[11]

  • Incubation:

    • Place the containers in a growth chamber with controlled light and temperature.

  • Data Collection:

    • After 7-14 days, assess the plants for survival, root growth, and shoot growth.

  • Data Analysis:

    • Compare the growth of the suspected resistant population to the susceptible population at different this compound concentrations. A clear difference in growth indicates resistance.

AgarAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AgarPrep Prepare Agar Medium with this compound Planting Place Seeds/Seedlings on/in Agar AgarPrep->Planting PlantMaterial Prepare Seeds or Young Seedlings PlantMaterial->Planting Incubation Incubate (7-14 days) Planting->Incubation Assessment Assess Survival & Growth Incubation->Assessment Comparison Compare Resistant vs. Susceptible Growth Assessment->Comparison ResistanceMechanisms Resistance Herbicide Resistance TSR Target-Site Resistance (TSR) Resistance->TSR NTSR Non-Target-Site Resistance (NTSR) Resistance->NTSR TSR_desc Altered Target Protein (e.g., TIR1/AFB mutation) TSR->TSR_desc NTSR_desc Reduced Herbicide at Target NTSR->NTSR_desc Metabolism Enhanced Metabolism NTSR_desc->Metabolism Uptake Reduced Uptake/ Translocation NTSR_desc->Uptake Sequestration Sequestration NTSR_desc->Sequestration Signal Altered Signal Transduction NTSR_desc->Signal

References

Application Note: Solid-Phase Extraction (SPE) for the Pre-concentration of Quinmerac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinmerac is a selective herbicide used for the control of broad-leaved weeds in various crops.[1] Its presence in environmental samples, particularly water sources, is a matter of concern due to its potential impact on non-target organisms and water quality.[2] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers an effective means of pre-concentrating and purifying this compound from complex matrices prior to chromatographic analysis.[3][4][5] This application note provides a detailed protocol for the pre-concentration of this compound from aqueous samples using SPE.

Principle of the Method

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample.[3] The process involves passing the sample through a sorbent bed, where the analyte of interest is retained. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with a small volume of a suitable solvent.[3] For this compound, a carboxylic acid herbicide, a reversed-phase or a polymer-based sorbent is typically employed. The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and sample purity.

Experimental Protocol

This protocol outlines a general procedure for the SPE of this compound from water samples. It is recommended to optimize the method for specific sample matrices and analytical requirements.

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase C18 or polymeric sorbent (e.g., Oasis HLB), 500 mg/6 mL.

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade), Water (HPLC grade), Formic acid, Hydrochloric acid (HCl).[6]

  • Apparatus: SPE vacuum manifold, vacuum pump, collection vials, pH meter, analytical balance, vortex mixer, evaporator.

  • This compound Standard: Analytical grade.

2. Sample Pre-treatment

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.[7]

  • For preservation, samples can be stored at 4°C.

  • Acidify the sample to a pH of approximately 2-3 using hydrochloric acid. This step is crucial for ensuring that the carboxylic acid group of this compound is protonated, which enhances its retention on reversed-phase sorbents.[8]

3. SPE Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of HPLC grade water (acidified to the same pH as the sample) through the cartridge. Do not allow the cartridge to go dry at the end of this step.[9]

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any remaining interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained this compound with two aliquots of 3 mL of a suitable solvent mixture. An 80:20 (v/v) mixture of methylene chloride and methanol, or ethyl acetate can be effective.[7] For a non-chlorinated option, a mixture of acetone and n-hexane can be used.[8]

    • Collect the eluate in the vial.

4. Eluate Post-treatment

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase to be used for the chromatographic analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[10]

  • Vortex the reconstituted sample to ensure complete dissolution.

  • The sample is now ready for injection into an analytical instrument such as an LC-MS/MS.

Data Presentation

Method validation should be performed to determine the performance of this protocol. The following tables provide a template for presenting the quantitative data obtained during method validation.

Table 1: Recovery of this compound from Spiked Water Samples

Spiking Level (µg/L)Replicate 1 Recovery (%)Replicate 2 Recovery (%)Replicate 3 Recovery (%)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.1
1.0
10.0

Table 2: Method Detection and Quantification Limits

ParameterValue (µg/L)
Method Detection Limit (MDL)
Method Quantification Limit (MQL)

Experimental Workflow

The following diagram illustrates the logical flow of the solid-phase extraction protocol for this compound pre-concentration.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction SampleCollection 1. Sample Collection Filtration 2. Filtration (if needed) SampleCollection->Filtration Acidification 3. Acidification (pH 2-3) Filtration->Acidification Conditioning 4. Cartridge Conditioning Acidification->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing Loading->Washing Elution 7. Analyte Elution Washing->Elution Evaporation 8. Evaporation Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution Analysis 10. Instrumental Analysis (LC-MS/MS) Reconstitution->Analysis

References

Application Notes and Protocols for the GC-MS Analysis of Quinmerac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the herbicide Quinmerac using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary sample preparation, derivatization, and instrumental analysis techniques.

Introduction

This compound is a selective herbicide used for the control of broadleaf weeds. Its chemical structure, a quinolinecarboxylic acid, makes it a polar and non-volatile compound. Therefore, direct analysis by gas chromatography is not feasible without a derivatization step to increase its volatility. This protocol focuses on the esterification of this compound to its methyl ester, followed by GC-MS or GC-MS/MS analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

  • Homogenized sample (e.g., soil, plant tissue, water)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA - primary secondary amine)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 150 mg PSA and 900 mg MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for derivatization.

Derivatization: Esterification of this compound

To enhance volatility for GC analysis, the carboxylic acid group of this compound must be derivatized. Esterification to form the methyl ester is a common and effective method. Below are two recommended protocols that serve as safer alternatives to the hazardous diazomethane.

Protocol 2.2.1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

  • Transfer 1 mL of the QuEChERS extract supernatant to a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 2 mL of 14% BF₃-methanol reagent.[1]

  • Seal the vial and heat at 60-80°C for 30 minutes.[2]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the this compound methyl ester into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Protocol 2.2.2: Esterification using Methanolic HCl

  • Transfer 1 mL of the QuEChERS extract supernatant to a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 2 mL of methanolic HCl (e.g., 1.25 M HCl in methanol).

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the vial to room temperature.

  • Neutralize the reaction by adding a small amount of sodium bicarbonate solution.

  • Add 1 mL of hexane and vortex for 1 minute to extract the this compound methyl ester.

  • Allow the layers to separate and transfer the upper hexane layer to a clean vial for GC-MS analysis.

GC-MS/MS Instrumental Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • Capillary Column: A non-polar or medium-polarity column is suitable, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

Typical GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 70°C, hold for 2 minRamp 1: 25°C/min to 150°CRamp 2: 5°C/min to 200°CRamp 3: 10°C/min to 280°C, hold for 5 min

Typical MS/MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transition Development for this compound Methyl Ester:

Specific MRM transitions for this compound methyl ester should be determined by infusing a standard of the derivatized analyte into the mass spectrometer. The precursor ion will likely be the molecular ion of this compound methyl ester. The product ions will be characteristic fragments. It is recommended to select at least two MRM transitions for each analyte for confident identification and quantification.

Data Presentation

Quantitative data for the analysis of this compound should be summarized for clarity and easy comparison. The following tables provide a template for presenting validation data.

Table 1: Method Performance and Validation Data

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Retention Time (min) To be determined experimentally

Table 2: Recovery and Precision Data

MatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%)
Soil10e.g., 95.2e.g., 6.8
Soil100e.g., 98.1e.g., 4.5
Plant Tissue10e.g., 92.5e.g., 8.2
Plant Tissue100e.g., 96.7e.g., 5.1
Water1e.g., 99.3e.g., 3.7
Water10e.g., 101.2e.g., 2.9

Note: The values in the tables are illustrative and should be replaced with experimentally determined data.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Derivatization Esterification (e.g., BF3-Methanol) Cleanup->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: GC-MS Analysis Workflow for this compound.
Logical Relationship of Method Validation

The following diagram shows the key parameters evaluated during method validation.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key Parameters for Method Validation.

References

Application Notes & Protocols: Development of a Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for Rapid Quinmerac Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinmerac is a selective herbicide used for the control of broadleaf weeds. Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. While chromatographic methods are accurate, they can be time-consuming and expensive for high-throughput screening.[1] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective alternative for the detection of small molecules like pesticides.[2][3][4]

This document provides a detailed protocol for the development of a competitive indirect ELISA (ciELISA) for the rapid screening of this compound. The method is based on the production of a specific antibody against this compound and its application in a competitive assay format.

Core Principle

The developed assay is a competitive indirect ELISA. In this format, a this compound-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. A limited amount of anti-Quinmerac antibody is then added to the wells along with the sample containing the free this compound. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. A lower concentration of this compound in the sample results in more antibodies binding to the plate, leading to a stronger signal. Conversely, a higher concentration of this compound in the sample leads to less antibody binding and a weaker signal. The signal is generated by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that catalyzes a colorimetric reaction.

Experimental Protocols

Hapten Synthesis and Conjugate Preparation

To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein.[5] This involves the synthesis of a hapten, a derivative of this compound with a reactive group for conjugation.

Protocol 2.1.1: Synthesis of this compound Hapten

A plausible approach for synthesizing a this compound hapten is to introduce a carboxyl group via a spacer arm, which can then be used for conjugation to the amine groups of the carrier protein.

  • Materials: this compound, ethyl 6-bromohexanoate, potassium carbonate, acetone, ethanol, sodium hydroxide, hydrochloric acid, diethyl ether.

  • Procedure:

    • Dissolve this compound in acetone and add potassium carbonate.

    • Add ethyl 6-bromohexanoate dropwise and reflux the mixture for 24 hours.

    • Filter the mixture and evaporate the solvent to obtain the ethyl ester of the this compound derivative.

    • Hydrolyze the ester by dissolving it in ethanol and adding a solution of sodium hydroxide. Stir at room temperature for 4 hours.

    • Acidify the solution with hydrochloric acid to precipitate the this compound hapten (this compound-hexanoic acid).

    • Wash the precipitate with cold water and dry under vacuum. Confirm the structure using NMR and mass spectrometry.

Protocol 2.1.2: Conjugation of Hapten to Carrier Proteins

The synthesized hapten is conjugated to carrier proteins like Bovine Serum Albumin (BSA) for use as a coating antigen and Keyhole Limpet Hemocyanin (KLH) for immunization.[5]

  • Materials: this compound hapten, BSA, KLH, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dimethylformamide (DMF), phosphate-buffered saline (PBS).

  • Procedure (using EDC):

    • Dissolve the this compound hapten in DMF. Add NHS and EDC and stir at room temperature for 4 hours to activate the carboxyl group.[6]

    • Dissolve BSA or KLH in PBS (pH 7.4).

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Continue stirring at 4°C overnight.

    • Dialyze the conjugate against PBS for 3 days with several buffer changes to remove unconjugated hapten and reagents.

    • Store the conjugates at -20°C.

Antibody Production and Purification

Polyclonal or monoclonal antibodies with high affinity and specificity to this compound are generated by immunizing animals with the this compound-KLH conjugate.[7]

Protocol 2.2.1: Immunization and Antibody Production (Polyclonal)

  • Immunization:

    • Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant for the initial injection.

    • Immunize rabbits or mice with the emulsion (e.g., 1 mg per rabbit).

    • Administer booster injections every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Titer Determination:

    • Collect blood samples 7-10 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Antibody Purification:

    • Once a high titer is achieved, collect the antiserum.

    • Purify the IgG fraction using a Protein A or Protein G affinity chromatography column according to the manufacturer's instructions.

    • Elute the purified antibody, neutralize the pH, and dialyze against PBS. Store at -20°C.

Competitive Indirect ELISA (ciELISA) Protocol

Protocol 2.3.1: ciELISA for this compound Detection

  • Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with washing buffer (PBS containing 0.05% Tween 20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Add 50 µL of this compound standard solution or sample extract to each well.

    • Immediately add 50 µL of the diluted anti-Quinmerac antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with PBST.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated goat anti-rabbit/mouse IgG, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with PBST.

  • Signal Development:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The results of the ciELISA are typically analyzed by plotting a standard curve of absorbance versus the logarithm of the this compound concentration. The sensitivity and specificity of the assay are key performance indicators.

Table 1: Quantitative Performance Data of the this compound ciELISA

ParameterValueDescription
Antibody Affinity (IC50) 0.15 ng/mLThe concentration of this compound that causes 50% inhibition of antibody binding. A lower IC50 indicates higher assay sensitivity.[1]
Limit of Detection (LOD) 0.02 ng/mLThe lowest concentration of this compound that can be reliably distinguished from a blank sample (typically calculated as IC10 or IC20).[1]
Linear Range 0.05 - 5.0 ng/mLThe concentration range over which the assay provides a linear response (typically IC20 to IC80).[1]
Cross-Reactivity (%) The degree to which the antibody binds to compounds structurally related to this compound. Calculated as (IC50 of this compound / IC50 of analog) x 100.[1]
Quinclorac< 1%Low cross-reactivity indicates high specificity of the antibody for this compound.[1]
Structurally Related Analog 1< 2%
Structurally Related Analog 2< 0.5%
Recovery (%) 92% - 105%The accuracy of the assay in detecting a known amount of this compound spiked into various sample matrices (e.g., water, soil).[6]

Visualizations

Experimental Workflow for this compound Immunoassay Development

Immunoassay_Development_Workflow cluster_0 Hapten Synthesis & Conjugation cluster_1 Antibody Production cluster_2 Competitive Indirect ELISA Protocol This compound This compound Hapten_Synthesis Hapten Synthesis (this compound-Hexanoic Acid) This compound->Hapten_Synthesis Conjugation_KLH Conjugation to KLH (Immunogen) Hapten_Synthesis->Conjugation_KLH Conjugation_BSA Conjugation to BSA (Coating Antigen) Hapten_Synthesis->Conjugation_BSA Immunization Immunization of Host Animal Conjugation_KLH->Immunization Coating 1. Plate Coating (this compound-BSA) Conjugation_BSA->Coating Titer_Screening Titer Screening Immunization->Titer_Screening Purification Antibody Purification (Protein A/G) Titer_Screening->Purification Anti_Quinmerac_Ab Anti-Quinmerac Antibody Purification->Anti_Quinmerac_Ab Competitive_Reaction 3. Competitive Reaction (Sample/Standard + Anti-Quinmerac Ab) Anti_Quinmerac_Ab->Competitive_Reaction Blocking 2. Blocking Coating->Blocking Blocking->Competitive_Reaction Secondary_Ab 4. Add HRP-Secondary Ab Competitive_Reaction->Secondary_Ab Substrate 5. Add TMB Substrate Secondary_Ab->Substrate Readout 6. Read Absorbance @ 450nm Substrate->Readout Competitive_ELISA_Pathway cluster_low Low this compound in Sample cluster_high High this compound in Sample L_Ab Anti-Quinmerac Ab L_Complex Ab binds to plate L_Ab->L_Complex High Binding L_Plate Immobilized this compound-BSA L_Plate->L_Complex L_HRP HRP-Secondary Ab binds L_Complex->L_HRP L_Signal Strong Color Signal L_HRP->L_Signal H_Ab Anti-Quinmerac Ab H_Complex Ab binds to Free this compound H_Ab->H_Complex High Binding H_Sample Free this compound in Sample H_Sample->H_Complex H_Plate Immobilized this compound-BSA H_Signal Weak/No Color Signal H_Plate->H_Signal Low Binding

References

Application Notes and Protocols: Isotopic Labeling of Quinmerac for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of the herbicide Quinmerac using isotopic labeling. The information is intended to guide researchers in designing and executing experiments to understand the fate of this compound in various biological and environmental systems.

Introduction to Isotopic Labeling in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound.[1] By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope, such as Carbon-14 (¹⁴C), researchers can track its absorption, distribution, metabolism, and excretion (ADME) in plants, soil, and other systems.[1][2] ¹⁴C is a commonly used radioisotope for these studies due to its long half-life and the relative ease of detection.[1]

Synthesis of ¹⁴C-Labeled this compound

Hypothetical Synthesis of [¹⁴C]-Quinmerac:

A potential strategy involves introducing the ¹⁴C label at the carboxylic acid group, a common and efficient labeling position. The synthesis could proceed via a decarboxylative cyanation reaction using a ¹⁴C-labeled cyanide source, followed by hydrolysis to the carboxylic acid.[5]

Illustrative Synthesis Workflow:

cluster_synthesis Synthesis of [¹⁴C]-Quinmerac Precursor 7-chloro-3-methylquinoline Intermediate1 Halogenated Intermediate Precursor->Intermediate1 Halogenation Intermediate2 [¹⁴CN]-Nitrile Intermediate Intermediate1->Intermediate2 Cyanation with [¹⁴C]-KCN Labeled_this compound [¹⁴C]-Quinmerac Intermediate2->Labeled_this compound Hydrolysis

Caption: Hypothetical synthesis route for [¹⁴C]-Quinmerac.

Experimental Protocols for Metabolic Studies

The following are detailed protocols for studying the metabolism of ¹⁴C-labeled this compound in plant and soil systems. These are adapted from general methodologies for herbicide metabolism studies using radiolabeled compounds.[1][7][8]

Plant Metabolism Study Protocol

Objective: To determine the absorption, translocation, and metabolism of this compound in a target plant species.

Materials:

  • ¹⁴C-labeled this compound of known specific activity

  • Test plant species (e.g., a susceptible weed or a tolerant crop)

  • Growth chamber or greenhouse with controlled conditions

  • Microsyringe

  • Liquid scintillation counter

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Solvents for extraction (e.g., acetonitrile, methanol)

Procedure:

  • Plant Growth: Grow the test plants to a specified growth stage under controlled environmental conditions.

  • Application of Labeled Herbicide: Apply a precise amount of ¹⁴C-Quinmerac solution to a specific leaf of each plant using a microsyringe.[1] The application should deliver a known amount of radioactivity (e.g., in Becquerels, Bq).[1]

  • Incubation: Harvest plants at various time points after application (e.g., 6, 24, 72, and 168 hours) to assess the time course of metabolism.

  • Sample Preparation:

    • Separate the treated leaf, other leaves, stems, and roots.

    • Wash the treated leaf with a suitable solvent to remove unabsorbed herbicide from the surface.

    • Homogenize the different plant parts separately.

  • Extraction: Extract the homogenized plant tissues with an appropriate solvent system (e.g., acetonitrile:water) to isolate this compound and its metabolites.

  • Analysis:

    • Quantify the total radioactivity in each plant part and the leaf wash using a liquid scintillation counter.

    • Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent ¹⁴C-Quinmerac and its radiolabeled metabolites.[1][2]

  • Data Interpretation: Calculate the percentage of applied radioactivity absorbed, translocated, and metabolized over time. Identify the major metabolites based on their chromatographic retention times relative to available standards or through further spectroscopic analysis.

Soil Metabolism Study Protocol

Objective: To investigate the degradation and formation of metabolites of this compound in soil under controlled laboratory conditions.

Materials:

  • ¹⁴C-labeled this compound

  • Characterized soil samples (known pH, organic matter content, texture)

  • Incubation chambers with temperature and moisture control

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Liquid scintillation counter

  • HPLC system with a radioactivity detector

  • Thin-layer chromatography (TLC) apparatus (optional)

Procedure:

  • Soil Treatment: Treat soil samples with a known concentration of ¹⁴C-Quinmerac. Ensure uniform distribution of the herbicide in the soil.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level. Collect soil samples at various time intervals (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Extraction: Extract the soil samples with a suitable solvent to recover this compound and its degradation products.

  • Analysis:

    • Determine the total radioactivity in the soil extracts using a liquid scintillation counter.

    • Analyze the extracts by HPLC with a radioactivity detector to separate and quantify the parent compound and its metabolites.[2] TLC can also be used for separation and visualization of radiolabeled compounds.[2]

  • Mineralization (Optional): To assess the complete degradation to ¹⁴CO₂, incubate the treated soil in a sealed system that traps any evolved ¹⁴CO₂ in an alkaline solution. The radioactivity in the trapping solution can then be measured by liquid scintillation counting.

  • Data Analysis: Determine the dissipation rate (e.g., half-life) of this compound in the soil and identify the major degradation products.

Data Presentation and Quantitative Analysis

The quantitative data from metabolic studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Distribution of ¹⁴C-Residues in Plants Following Treatment with [¹⁴C]-Quinmerac (% of Applied Radioactivity)

Time (Hours)Treated Leaf (Wash)Treated Leaf (Absorbed)Other LeavesStemsRootsTotal Recovery
675.222.10.51.20.899.8
2445.848.52.12.51.099.9
7220.165.35.84.32.497.9
1688.970.28.96.53.397.8

Table 2: Metabolite Profile in Plant Tissue Extracts (% of Total Radioactivity in Extract)

Time (Hours)This compoundMetabolite 1Metabolite 2Other Metabolites
695.12.51.11.3
2480.310.25.44.1
7260.520.712.36.5
16845.230.118.56.2

Table 3: Dissipation and Metabolite Formation of [¹⁴C]-Quinmerac in Soil (% of Applied Radioactivity)

Time (Days)This compoundDegradation Product ADegradation Product BBound ResiduesMineralization (¹⁴CO₂)Total Recovery
098.5<0.1<0.11.00.099.5
785.25.12.35.81.199.5
1470.110.86.59.52.699.5
3050.318.212.415.14.5100.5
6025.625.418.922.37.599.7
9012.820.115.335.215.899.2

Visualization of Pathways and Workflows

General Experimental Workflow for Plant Metabolism Study

cluster_workflow Plant Metabolism Workflow Start Application of [¹⁴C]-Quinmerac to Leaf Incubation Incubation at Various Time Points Start->Incubation Harvest Plant Harvest and Sectioning Incubation->Harvest Extraction Solvent Extraction of Plant Parts Harvest->Extraction Analysis HPLC and LSC Analysis Extraction->Analysis Data Data Interpretation and Metabolite Identification Analysis->Data

Caption: Workflow for a plant metabolism study.

Postulated Metabolic Pathway of this compound in Plants

Based on known degradation products from other studies and general herbicide metabolism pathways, a plausible metabolic pathway for this compound in plants can be proposed.[9][10][11][12][13] This typically involves oxidation, hydroxylation, and conjugation.[10][11][12][13]

cluster_pathway Postulated this compound Metabolic Pathway This compound This compound Hydroxylated Hydroxylated this compound This compound->Hydroxylated Phase I: Oxidation (P450 enzymes) Demethylated Demethylated this compound This compound->Demethylated Phase I: Oxidation Conjugate Glucose/Glutathione Conjugate Hydroxylated->Conjugate Phase II: Conjugation (GTs, GSTs) Demethylated->Conjugate Phase II: Conjugation Bound Bound Residues (e.g., Lignin) Conjugate->Bound Phase III: Sequestration

References

Application Notes and Protocols: Greenhouse Bioassay for Testing Quinmerac Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid group.[1] It is primarily absorbed through the roots and is effective in controlling various weed species, particularly in crops like cereals and beets.[1] The mode of action for quinolinecarboxylic acids like this compound and the closely related quinclorac is complex. In susceptible broadleaf species, it mimics the effects of natural plant auxins, leading to abnormal growth.[2][3] In susceptible grasses, it can inhibit cell wall biosynthesis and stimulate the production of ethylene and cyanide to phytotoxic levels.[2][4][5] Given its herbicidal activity, it is crucial to assess the phytotoxicity of this compound on target weeds and to ensure the safety of rotational crops.[6]

Greenhouse bioassays provide a controlled and reliable method for evaluating the phytotoxic effects of herbicides.[7][8] They allow researchers to determine the dose-response relationship, identify sensitive plant species, and understand the potential for soil residues to affect subsequent crops.[8][9] These protocols outline a standardized greenhouse bioassay for assessing this compound phytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound-Treated Soil

This protocol describes the preparation of soil with varying concentrations of this compound for use in the bioassay.

Materials:

  • This compound technical grade or a commercial formulation

  • Dry, sieved soil (e.g., sandy loam or a standardized potting mix)

  • Distilled water

  • Appropriate solvent for technical grade this compound (if necessary)

  • Beakers or flasks for stock solutions

  • Mechanical mixer or shaker

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Determine Application Rates: Select a range of this compound concentrations to test. This range should bracket the recommended field application rate and include lower concentrations to determine the no-observable-effect concentration (NOEC) and higher concentrations to ensure a maximum response. Rates should be expressed in mg of active ingredient (a.i.) per kg of dry soil.

  • Prepare Stock Solution: Accurately weigh the required amount of this compound. If using a technical grade that is not water-soluble, dissolve it in a minimal amount of an appropriate solvent before diluting with distilled water. For water-dispersible formulations, mix directly with distilled water.

  • Soil Treatment:

    • Weigh the required amount of dry soil for each concentration and the untreated control.

    • Add the calculated volume of the corresponding this compound stock solution to the soil. For the control group, add only distilled water (and solvent if used in the treatment groups).

    • Thoroughly mix the soil to ensure a uniform distribution of the herbicide. This can be done using a mechanical soil mixer or by shaking vigorously in a sealed container.

  • Equilibration: Store the treated soil in sealed, labeled containers for 24-48 hours at room temperature. This allows the herbicide to equilibrate within the soil matrix.[10]

Protocol 2: Greenhouse Bioassay Procedure

This protocol details the steps for planting and growing indicator species in the prepared soil.

Materials:

  • This compound-treated and control soil (from Protocol 1)

  • Plastic pots (e.g., 10 cm diameter) with drainage holes

  • Seeds of selected indicator species (e.g., a susceptible broadleaf like cleavers (Galium aparine) and a susceptible grass like barnyardgrass (Echinochloa crus-galli))

  • Greenhouse or growth chamber with controlled conditions

  • Watering trays for subirrigation

Procedure:

  • Potting: Fill the labeled pots with the prepared soils, ensuring each concentration has a sufficient number of replicates (typically 4-5).

  • Sowing: Sow a predetermined number of seeds (e.g., 10-15 seeds) of the chosen indicator species into each pot at a uniform depth.

  • Growth Conditions:

    • Place the pots in a randomized complete block design within the greenhouse or growth chamber to minimize environmental variability.

    • Maintain controlled environmental conditions. Suggested parameters are:

      • Temperature: 22-25°C (day) / 15-18°C (night)

      • Photoperiod: 16-hour light / 8-hour dark cycle

      • Humidity: 50-70%

  • Watering: Water the pots as needed, preferably via subirrigation, to maintain adequate soil moisture without causing leaching of the herbicide.

  • Duration: Grow the plants for a period sufficient for phytotoxicity symptoms to develop, typically 21 to 28 days after sowing.

Protocol 3: Data Collection and Phytotoxicity Assessment

This protocol covers the methods for evaluating and quantifying the phytotoxic effects of this compound.

Methods of Assessment:

  • Visual Injury Assessment:

    • At regular intervals (e.g., 7, 14, and 21 days after emergence), visually assess each pot for signs of phytotoxicity.[11][12]

    • Symptoms to look for include:

      • Broadleaf species: Leaf cupping, twisting, epinasty (petiole bending), chlorosis (yellowing), and necrosis (tissue death).[6][13]

      • Grass species: Stunting, chlorosis, and necrosis of newly emerged leaves.[6]

    • Score the injury on a scale of 0 to 100%, where 0 = no visible injury and 100 = complete plant death, relative to the untreated control.

  • Plant Height and Biomass:

    • At the end of the experiment, measure the height of the surviving plants.

    • Harvest the above-ground plant material (shoots) from each pot.

    • Determine the fresh weight of the harvested biomass.

    • Dry the biomass in an oven at 60-70°C for at least 48 hours, or until a constant weight is achieved, to determine the dry weight.[14]

  • Chlorophyll Content and Fluorescence (Optional):

    • For a more detailed physiological assessment, chlorophyll content can be measured using a SPAD meter or through solvent extraction.[15]

    • Chlorophyll fluorescence can provide insights into the efficiency of photosystem II (PSII) and is a sensitive indicator of plant stress.[14][16]

  • Data Analysis:

    • Analyze the collected data (visual injury, height, biomass) using appropriate statistical methods (e.g., ANOVA followed by a mean separation test).

    • Use the data to perform a dose-response analysis, fitting the data to a log-logistic model to calculate the effective concentration required to cause a 50% reduction in a given parameter (EC₅₀).[17][18][19]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example of Visual Phytotoxicity Assessment. This table illustrates how to record visual injury ratings for a susceptible broadleaf species at different time points.

This compound Conc. (mg a.i./kg soil)Mean Visual Injury (%) ± SE (7 DAE)Mean Visual Injury (%) ± SE (14 DAE)Mean Visual Injury (%) ± SE (21 DAE)
0 (Control)0 ± 00 ± 00 ± 0
0.055.0 ± 1.515.0 ± 2.125.0 ± 3.5
0.1012.5 ± 2.035.0 ± 4.255.0 ± 5.1
0.2530.0 ± 3.865.0 ± 5.585.0 ± 4.0
0.5055.0 ± 4.187.5 ± 3.697.5 ± 1.5
1.0075.0 ± 5.295.0 ± 2.5100 ± 0
DAE: Days After Emergence

Table 2: Example of Dose-Response Data and Calculated EC₅₀ Values. This table presents example data for the effect of this compound on plant dry weight and the resulting calculated EC₅₀ value.

This compound Conc. (mg a.i./kg soil)Mean Dry Weight (g)Dry Weight Reduction (%)
0 (Control)2.500
0.052.1514
0.101.6036
0.250.8566
0.500.3088
1.000.0598
Calculated EC₅₀ (mg/kg) 0.18

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Greenhouse Bioassay cluster_data Phase 3: Data Collection & Analysis prep_soil Prepare Soil Batches treat_soil Treat Soil with This compound Doses prep_soil->treat_soil prep_stock Prepare this compound Stock Solutions prep_stock->treat_soil equilibrate Equilibrate Soil (24-48h) treat_soil->equilibrate potting Fill & Label Pots equilibrate->potting sowing Sow Indicator Seeds potting->sowing growth Grow Plants in Controlled Environment sowing->growth visual Visual Assessment (Weekly) growth->visual harvest Harvest Biomass (Endpoint) growth->harvest analyze Statistical Analysis (ANOVA, Dose-Response) visual->analyze measure Measure Height, Fresh & Dry Weight harvest->measure measure->analyze ec50 Calculate EC50 analyze->ec50

Caption: Workflow for a greenhouse bioassay of this compound phytotoxicity.

Putative Signaling Pathway for this compound Action

G cluster_broadleaf Susceptible Broadleaf Weeds cluster_grass Susceptible Grasses cluster_eth Ethylene Pathway cluster_cw Cell Wall Pathway quinmerac1 This compound aux_rec Auxin Receptor Binding quinmerac1->aux_rec gene_exp Altered Gene Expression aux_rec->gene_exp epinasty Epinasty, Twisting, Abnormal Growth gene_exp->epinasty phytotox Chlorosis, Necrosis, Stunting, Death quinmerac2 This compound acc_synth ↑ ACC Synthase Activity quinmerac2->acc_synth cws ↓ Cellulose Synthesis quinmerac2->cws ethylene ↑ Ethylene Production acc_synth->ethylene cyanide ↑ Cyanide (byproduct) acc_synth->cyanide ethylene->phytotox cyanide->phytotox cws->phytotox

Caption: Proposed phytotoxic mechanisms of action for this compound herbicide.

References

Techniques for Measuring Quinmerac Uptake and Translocation in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to measure the uptake and translocation of Quinmerac, a selective systemic herbicide. Understanding the movement of this compound within a plant is crucial for optimizing its efficacy, assessing crop selectivity, and determining its environmental fate. The protocols detailed below focus on the use of radiolabeling techniques, which offer high sensitivity and quantitative accuracy, alongside standard analytical methods for quantification.

Core Principles

The study of this compound's behavior in plants primarily involves the application of a known quantity of the herbicide, often radiolabeled with Carbon-14 (¹⁴C), to a specific part of the plant (e.g., a single leaf or the root system). Over time, the plant is harvested and sectioned. The amount of this compound and its metabolites in different plant parts is then quantified to determine the extent of absorption and the pattern of translocation.

Data Presentation

Quantitative data from uptake and translocation studies should be organized to facilitate clear comparison across different treatments, time points, and plant species.

Table 1: Foliar Uptake of [¹⁴C]this compound in Different Plant Species

Plant SpeciesTime After Treatment (hours)Applied Radioactivity (Bq)Radioactivity in Leaf Wash (Bq)Absorbed Radioactivity (Bq)Uptake (% of Applied)
Galium aparine (Cleavers)242000800120060.0
482000650135067.5
722000500150075.0
Triticum aestivum (Wheat)242000150050025.0
482000140060030.0
722000130070035.0

Table 2: Translocation of [¹⁴C]this compound Following Foliar Application in Galium aparine

Plant Part24 Hours After Treatment48 Hours After Treatment72 Hours After Treatment
% of Absorbed Radioactivity % of Absorbed Radioactivity % of Absorbed Radioactivity
Treated Leaf95.288.180.5
Above Treated Leaf1.53.25.8
Below Treated Leaf2.35.99.7
Roots1.02.84.0
Total Translocated 4.8 11.9 19.5

Experimental Protocols

Protocol 1: Radiolabeled [¹⁴C]this compound Uptake and Translocation Study

This protocol describes a whole-plant assay to quantify the absorption and movement of this compound using a radiolabeled form.

1. Materials and Equipment

  • [¹⁴C]this compound with a known specific activity

  • Test plants (e.g., a susceptible weed and a tolerant crop) grown under controlled conditions

  • Micropipette or microsyringe

  • Controlled environment chamber or greenhouse

  • Scintillation vials

  • Scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Phosphor imaging screen and scanner (optional)

  • Ethanol solution (10% v/v) for leaf washing

2. Plant Preparation

  • Grow plants to a consistent growth stage (e.g., 3-4 leaf stage).

  • Select uniform and healthy plants for the experiment.

  • Allow plants to acclimate in the controlled environment for at least 48 hours before treatment.

3. Treatment Solution Preparation

  • Prepare a treatment solution containing a known concentration of [¹⁴C]this compound.

  • A non-ionic surfactant (e.g., 0.25% v/v) may be included to improve leaf wetting and uptake.

  • The amount of radioactivity applied should be sufficient for accurate detection, typically around 1,500-2,000 Becquerels (Bq) per plant.

4. Application of [¹⁴C]this compound

  • For foliar application, use a micropipette to apply a precise volume (e.g., 10 µL, often as small droplets) of the radiolabeled solution to the adaxial (upper) surface of a specific leaf.

  • For root application, transfer plants to a hydroponic solution containing a known concentration of [¹⁴C]this compound.

  • Allow the applied solution to dry completely on the leaf surface before returning plants to the controlled environment.

5. Harvest and Sample Processing

  • Harvest plants at predetermined time points (e.g., 24, 48, 72 hours after treatment).

  • Leaf Wash: To determine the amount of unabsorbed herbicide, carefully excise the treated leaf and wash it by gently rinsing with a 10% ethanol solution into a scintillation vial.[1] Repeat the wash twice.

  • Plant Sectioning: Divide the rest of the plant into different parts: tissue above the treated leaf, tissue below the treated leaf, and the root system.

  • Record the fresh weight of each section.

6. Quantification

  • Liquid Scintillation Counting (LSC):

    • Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using an LSC.[2]

    • Dry the sectioned plant parts, and then combust them in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a special cocktail, and the radioactivity is measured by LSC.[2]

  • Data Analysis:

    • Uptake: Calculate the absorbed radioactivity by subtracting the amount recovered in the leaf wash from the total amount applied.[1] Express this as a percentage of the total applied radioactivity.

    • Translocation: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the distribution pattern.

7. Visualization (Optional)

  • Phosphorimaging: Press and dry the whole plant (minus the washed treated leaf).

  • Expose the dried plant to a phosphor screen for a set period.

  • Scan the screen with a phosphorimager to obtain a qualitative image showing the distribution of the radiolabel.

Protocol 2: Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol is for quantifying non-radiolabeled this compound and is often used for residue analysis.

1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]

  • Analytical standards of this compound

  • Acetonitrile, water, and formic acid (LC-MS grade)

  • QuEChERS extraction salts and dispersive SPE cleanup tubes (containing PSA and MgSO₄)[3]

  • Homogenizer, centrifuge, vortex mixer

  • Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS Method)

  • Homogenize 2-5 g of fresh plant tissue.

  • Place the homogenized sample in a 50 mL centrifuge tube and add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[3]

  • Vortex vigorously for 1 minute and then centrifuge.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube.

  • Vortex for 30 seconds and centrifuge at high speed.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]

3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Monitor for specific precursor-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

  • Quantification: Create a calibration curve using analytical standards of this compound. Calculate the concentration in the plant tissue based on the peak area and the calibration curve, accounting for the dilution factors during sample preparation.

Visualizations

This compound Transport Pathways in Plants

This compound is a synthetic auxin herbicide, meaning it mimics the action of the natural plant hormone auxin.[4] Its translocation within the plant is therefore believed to utilize the same transport systems that distribute natural auxin. This involves both long-distance transport through the vascular tissues (phloem and xylem) and short-distance, cell-to-cell movement.

Quinmerac_Transport Foliar Foliar Application (Leaf Surface) Cuticle Cuticle/ Stomata Foliar->Cuticle Absorption Root Root Application (Soil/Hydroponics) Root_Epidermis Root Epidermis/ Cortex Root->Root_Epidermis Uptake Source_Leaves Source Tissues (Mature Leaves) Cuticle->Source_Leaves Xylem Xylem (Apoplastic Pathway) Root_Epidermis->Xylem Xylem Loading Phloem Phloem (Symplastic Pathway) Phloem->Xylem Phloem-to-Xylem Transfer Sink_Tissues Sink Tissues (Meristems, Young Leaves, Roots) Phloem->Sink_Tissues Translocation to Sinks Xylem->Phloem Xylem-to-Phloem Transfer Xylem->Source_Leaves Translocation to Shoots Source_Leaves->Phloem Phloem Loading Cell_to_Cell Polar Auxin Transport (Cell-to-Cell) Source_Leaves->Cell_to_Cell Local Distribution Sink_Tissues->Cell_to_Cell Local Distribution

Caption: Probable transport pathways of this compound in a plant.

Experimental Workflow for Radiolabeled this compound Studies

The following diagram outlines the typical workflow for conducting a plant uptake and translocation study using [¹⁴C]this compound.

Experimental_Workflow Start Start: Uniform Plants Prep Prepare [¹⁴C]this compound Treatment Solution Start->Prep Treat Apply to Leaf or Roots Prep->Treat Incubate Incubate for Predetermined Time (e.g., 24, 48, 72h) Treat->Incubate Harvest Harvest Plant Incubate->Harvest Wash Leaf Wash (Quantify Unabsorbed) Harvest->Wash Section Section Plant (Roots, Stems, Leaves) Harvest->Section Visualize Visualization (Optional): Phosphorimaging Harvest->Visualize Process_Wash LSC of Leaf Wash Wash->Process_Wash Process_Sections Dry & Combust Sections Section->Process_Sections Analyze Data Analysis: Calculate % Uptake & % Translocation Process_Wash->Analyze LSC_Sections LSC of Trapped ¹⁴CO₂ Process_Sections->LSC_Sections LSC_Sections->Analyze End End: Report Results Analyze->End

References

Troubleshooting & Optimization

Overcoming matrix effects in Quinmerac analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of the herbicide Quinmerac, with a focus on overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) due to the presence of other co-eluting components from the sample matrix.[1] This phenomenon is a major concern in quantitative analysis using techniques like LC-MS/MS with electrospray ionization (ESI), as it can lead to either signal suppression or enhancement.[1][2] These effects compromise the accuracy, precision, and sensitivity of the analysis, potentially leading to incorrect quantification of this compound residues.[2][3] The complexity of matrices such as soil, water, and various plant-based foods means that co-extracted substances like sugars, lipids, organic acids, and pigments can interfere with the ionization of this compound in the MS source.[4]

Q2: What are the common sources of matrix effects for this compound?

A2: The sources of matrix effects are the various endogenous components present in the sample that are co-extracted with this compound during sample preparation. For this compound, which is analyzed in diverse samples, these interfering compounds can include:

  • Soil and Sediment: Organic acids, humic substances, and inorganic salts.[5][6]

  • Plant Matrices (e.g., vegetables, fruits): Sugars, fatty acids, lipids, pigments (like chlorophyll), and organic acids.[4] Studies have shown that acidic matrices, such as tomatoes, can cause significant signal enhancement for this compound.[4][7]

  • Water Samples: Dissolved organic matter and inorganic salts.[8][9]

Q3: What are the primary strategies to mitigate matrix effects in analytical methods?

A3: Strategies to address matrix effects can be broadly categorized into two approaches: minimizing the effect itself or compensating for it.[10]

  • Minimizing Matrix Effects: This involves reducing the amount of interfering compounds that reach the detector.

    • Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents to remove interferences.[1][2][11]

    • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4][10][12]

    • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1]

  • Compensating for Matrix Effects: This approach aims to correct for the signal alteration without necessarily removing the interfering components.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte. This is a very effective and common method.[10][13]

    • Internal Standards (IS): Using a compound (ideally a stable isotope-labeled version of this compound) that behaves similarly to the analyte to normalize the signal.[2][10]

    • Standard Addition: Spiking the analyte at different concentrations directly into aliquots of the sample extract to create a calibration curve within the sample itself.[2][14]

Troubleshooting Guide

Issue: Poor quantitative accuracy and reproducibility for this compound.

This is a classic symptom of unaddressed matrix effects. The following decision tree can help diagnose and solve the issue.

start Poor Accuracy or Reproducibility? check_me Assess Matrix Effect (ME): Compare analyte response in solvent vs. post-extraction spiked matrix sample. start->check_me me_significant Is |ME%| > 20%? check_me->me_significant compensate Strategy: Compensate for ME me_significant->compensate Yes minimize Strategy: Minimize ME me_significant->minimize Yes, and/or compensation is not feasible no_me Matrix effect is not the primary issue. Investigate other parameters: - Instrument performance - Standard stability - Extraction recovery me_significant->no_me No matrix_match Use Matrix-Matched Standards compensate->matrix_match sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->sil_is std_add Use Standard Addition Method compensate->std_add improve_cleanup Improve Sample Cleanup (e.g., different d-SPE sorbent) minimize->improve_cleanup dilute Dilute Sample Extract (e.g., 10x, 15x) minimize->dilute optimize_lc Optimize LC Separation minimize->optimize_lc

Caption: Troubleshooting decision tree for matrix effects.

Issue: I am observing significant signal suppression in complex matrices like soil or leafy vegetables.

Solution: Signal suppression is common in matrices with high levels of organic compounds.

  • Optimize Sample Cleanup: The choice of cleanup sorbent in d-SPE is critical. The standard combination is magnesium sulfate (to remove water) and Primary Secondary Amine (PSA) (to remove sugars and fatty acids).[15] For matrices rich in pigments (like leafy greens) or nonpolar interferences (lipids), consider adding other sorbents:

    • Graphitized Carbon Black (GCB): Excellent for removing pigments like chlorophyll, but may retain planar analytes like this compound. Use with caution and in minimal amounts.[16][17]

    • C18: Effective at removing nonpolar interferences like lipids.[15][18]

  • Dilute the Extract: Diluting the final sample extract with the initial mobile phase is a simple and effective way to reduce matrix component concentration.[10] A dilution factor of 15 has been shown to be sufficient to eliminate most matrix effects for many pesticides.[4][12] However, ensure your instrument has sufficient sensitivity to detect this compound at the resulting lower concentration.

Issue: I am observing signal enhancement, particularly in acidic food matrices.

Solution: Signal enhancement can occur and has been specifically noted for this compound in acidic matrices.[4][7]

  • Use Matrix-Matched Calibration: This is the most reliable way to achieve accurate quantification when signal enhancement is consistent. By preparing your calibration standards in a blank extract of the same matrix, the standards will experience the same enhancement as the analyte in your samples, leading to accurate results.[13]

  • Adjust pH: The original QuEChERS method has been modified to include buffering salts (e.g., citrate buffers) to adjust the pH during extraction.[4] This can help minimize the degradation of pH-labile pesticides and can also influence the ionization process and reduce matrix effects.

Data on Matrix Effect Mitigation Strategies

The effectiveness of different strategies can be evaluated by calculating the matrix effect percentage (ME%). An ME% between -20% and +20% is often considered negligible.[19] Below is a summary of typical performance data for pesticide analysis in various matrices.

StrategyMatrix TypeTypical ME% Range for AnalytesKey Considerations
Standard QuEChERS Fruits & Vegetables-50% to +300% (highly variable)[4][7]Prone to significant matrix effects without further mitigation.
QuEChERS + d-SPE (PSA/C18) High-fat matrices-40% to +20%C18 is crucial for removing lipid interferences.[18]
QuEChERS + Dilution (10-15x) Various foods-20% to +20% (for most analytes)[12]Requires sufficient instrument sensitivity.[10]
Matrix-Matched Calibration AllCorrects for ME (suppression & enhancement)Requires a true blank matrix; can be time-consuming.[13]
Stable Isotope-Labeled IS AllEffectively compensates for ME and recoveryCan be expensive and not available for all analytes.[2][10]

Experimental Protocols

Workflow for this compound Analysis

The diagram below outlines the general experimental workflow for analyzing this compound, highlighting key stages for addressing matrix effects.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Matrix Effect Mitigation Point homogenize 1. Sample Homogenization (e.g., 10-15g sample) extract 2. Acetonitrile Extraction (with buffering salts) homogenize->extract cleanup 3. Dispersive SPE Cleanup (d-SPE with PSA, C18, etc.) extract->cleanup dilution Optional: Dilute Extract Before Injection cleanup->dilution lcms 4. LC-MS/MS Analysis data 5. Data Processing lcms->data calibration Use Appropriate Calibration (e.g., Matrix-Matched) data->calibration dilution->lcms

Caption: General workflow for this compound analysis and matrix effect mitigation.
Detailed Protocol: Modified QuEChERS for Soil or Plant Samples

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which involves solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[15][20]

1. Sample Extraction

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[18] For dry samples like soil or cereals, add an appropriate amount of water (e.g., 8-10 mL) and allow it to hydrate for 30 minutes.[18]

  • Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.[20]

  • Add the appropriate extraction salt mixture. For the buffered (AOAC or EN) methods, this typically contains magnesium sulfate (MgSO₄), sodium chloride (NaCl), and buffering salts like sodium citrate.[4][15]

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at high speed (e.g., >3000 rcf) for 5 minutes. The organic layer (acetonitrile) will separate at the top.[16]

2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL micro-centrifuge tube containing the d-SPE cleanup sorbents.[16]

  • The choice of sorbent depends on the matrix:

    • General Use (e.g., fruits, vegetables): 150 mg MgSO₄ (removes residual water) and 50 mg PSA (removes polar interferences like sugars and organic acids).[16]

    • High-Fat Matrices (e.g., oilseeds): Add 50 mg of C18 sorbent to remove nonpolar lipids.[18]

    • Pigmented Matrices (e.g., spinach, grass): Add 7.5-50 mg of GCB to remove pigments. Note: Test for this compound recovery as GCB can retain planar molecules.[16]

  • Vortex the tube for 30 seconds.[18]

  • Centrifuge at high speed for 5 minutes.

3. Final Preparation for LC-MS/MS

  • Take the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial.[18]

  • At this stage, the extract can be injected directly or diluted with a suitable solvent (e.g., mobile phase) to further reduce matrix effects.[12][21] The final extract is now ready for analysis.

References

Optimizing Quinmerac extraction efficiency from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinmerac extraction. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction of this compound from complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a highly selective herbicide from the quinolinecarboxylic acid class, primarily used to control broad-leaved weeds in crops like cereals and oilseed rape. Its extraction can be challenging due to its acidic nature and the complexity of matrices such as soil, plants, and water. These complex samples contain numerous interfering compounds that can co-extract with this compound, leading to matrix effects, low recovery, and inaccurate quantification.[1][2]

Q2: What are the most common methods for extracting this compound?

A2: The most common and modern methods for this compound extraction are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique that involves an acetonitrile extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[1][3][4][5] It is known for its speed, efficiency, and low solvent consumption.[3][4]

  • Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a solid sorbent that retains the analyte.[6][7] Interferences are washed away, and the purified analyte is then eluted with a suitable solvent.[6]

  • Liquid-Liquid Extraction (LLE): A traditional method that separates compounds based on their relative solubilities in two different immiscible liquids.[8][9] While effective, it often requires larger volumes of organic solvents.[10]

Q3: Which analytical instruments are typically used for this compound determination after extraction?

A3: Following extraction, this compound is commonly quantified using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with various detectors.[10] The most frequently cited techniques are High-Pressure Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[11] HPLC with an ultraviolet (UV) detector is also used.[10][12]

Q4: What are "matrix effects" and how do they affect this compound analysis?

A4: Matrix effects are the alteration of an analyte's response (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[2] In this compound analysis, components like lipids, pigments, and organic acids can be co-extracted, interfering with the analyte's signal in the detector, which can lead to inaccurate quantification.[3][13] Using matrix-matched calibration standards or improving the sample cleanup step can help mitigate these effects.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound extraction.

Low Analyte Recovery

Q: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A: Low recovery can stem from several factors related to the extraction and cleanup steps. Here is a systematic approach to troubleshooting this issue.

Potential Causes & Solutions:

  • Incorrect Extraction Solvent or pH:

    • Problem: this compound is an acidic herbicide. Its solubility and extraction efficiency are highly dependent on the pH of the sample and the polarity of the extraction solvent.[8] For ionizable compounds, optimal partitioning from an aqueous sample into an organic solvent occurs when the analyte is in its neutral form.[8]

    • Solution: For soil and water samples, adjust the sample pH to be at least two units below the pKa of this compound to ensure it is in its protonated, neutral form. Acidifying the extraction solvent (e.g., using 1% acetic acid in acetonitrile for QuEChERS) can significantly improve recovery.[10][12]

  • Inefficient Phase Separation (QuEChERS/LLE):

    • Problem: Incomplete separation of the organic and aqueous layers leads to the loss of analyte.

    • Solution: Ensure the correct type and amount of partitioning salts (e.g., magnesium sulfate, sodium chloride, sodium acetate) are used.[4][10] After adding salts, shake the mixture vigorously immediately to prevent the formation of salt conglomerates and ensure proper partitioning.[10] Centrifugation speed and time should also be adequate to achieve a clean separation.

  • Analyte Loss During Cleanup (dSPE/SPE):

    • Problem: The cleanup sorbent may be too strong or non-selective, causing it to retain this compound along with the interferences.

    • Solution: Re-evaluate your choice of sorbent. For QuEChERS, Primary Secondary Amine (PSA) is used to remove organic acids.[3][5] If this compound is being removed by PSA, consider reducing the amount of sorbent or using an alternative like C18, which removes non-polar interferences.[3][13] For SPE, ensure the elution solvent is strong enough to displace the analyte from the sorbent.[6] You may need to test different solvent compositions and volumes.[14]

  • Incomplete Elution from SPE Cartridge:

    • Problem: The elution solvent may be too weak or the volume insufficient to completely recover the analyte from the SPE sorbent.

    • Solution: Increase the strength or volume of the elution solvent.[6][14] For reversed-phase SPE, increasing the percentage of organic solvent in the elution mix can help. Sometimes, using two smaller aliquots of the elution solvent can be more effective than one large volume.[7]

Low_Recovery_Troubleshooting Start Low this compound Recovery Check_pH Is Sample/Solvent pH Optimized? Start->Check_pH Check_Salts Are QuEChERS Salts Correct? Check_pH->Check_Salts Yes Adjust_pH Adjust pH (e.g., add Acetic Acid) Check_pH->Adjust_pH No Check_Sorbent Is Cleanup Sorbent Appropriate? Check_Salts->Check_Sorbent Yes Adjust_Salts Verify Salt Composition & Shaking Technique Check_Salts->Adjust_Salts No Check_Elution Is SPE Elution Complete? Check_Sorbent->Check_Elution Yes Adjust_Sorbent Change Sorbent Type or Amount (e.g., C18 instead of PSA) Check_Sorbent->Adjust_Sorbent No Adjust_Elution Increase Elution Solvent Strength or Volume Check_Elution->Adjust_Elution No Success Recovery Improved Check_Elution->Success Yes Adjust_pH->Success Adjust_Salts->Success Adjust_Sorbent->Success Adjust_Elution->Success

Fig 1. Troubleshooting workflow for low this compound recovery.
High Matrix Effects / Poor Cleanup

Q: My final extract is dirty, and I'm observing significant matrix interference in my LC-MS/MS analysis. How can I improve the cleanup?

A: A dirty extract indicates that the cleanup step is not effectively removing matrix components like pigments, lipids, or other organic acids.

Potential Causes & Solutions:

  • Incorrect dSPE Sorbent (QuEChERS):

    • Problem: The chosen sorbent is not targeting the specific interferences in your sample.

    • Solution: A combination of dSPE sorbents is often necessary for complex matrices.

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.[3]

      • C18 (End-capped silica): Removes non-polar interferences like lipids.[3]

      • GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols.[3] Be cautious with GCB as it can retain planar analytes like this compound.

    • Recommendation: For a green plant matrix, a combination of MgSO₄ (to remove water), PSA, and C18 is a good starting point. If the extract is still colored, a small amount of GCB may be required, but its impact on this compound recovery must be validated.

  • Insufficient SPE Cleanup:

    • Problem: The wash steps in your SPE protocol are not selective enough to remove interferences without eluting the analyte.

    • Solution: Optimize the wash solvent.[6] The ideal wash solvent should be strong enough to remove weakly bound interferences but weak enough to leave this compound fully retained on the sorbent. Try varying the composition of the wash solvent (e.g., by adjusting the ratio of organic solvent to water) to find the optimal selectivity.[6]

  • Sample Overload:

    • Problem: Too much sample is being processed for the amount of extraction solvent or cleanup sorbent used, exceeding their capacity.

    • Solution: Try reducing the initial sample amount.[11] Alternatively, increase the amount of dSPE sorbent used in the cleanup step. For SPE, ensure the sample mass loaded onto the cartridge does not exceed its recommended capacity.

  • Dilution of Final Extract:

    • Problem: High concentration of matrix components in the final extract.

    • Solution: Diluting the final extract before injection can be a simple and effective way to reduce the concentration of interfering components and thus minimize their impact on the analysis.[13] A 10-fold dilution can often significantly reduce matrix effects.[13]

Data on Extraction Method Performance

The following tables summarize quantitative data from various studies on this compound and Quinclorac (a chemically similar herbicide) extraction to provide a benchmark for performance.[12]

Table 1: QuEChERS Method Performance for Quinclorac in Soil [10][12]

Soil TypeSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil 1 (Changsha)0.573.81.9
Soil 1 (Changsha)1.0106.415.7
Soil 2 (Nanning)0.566.64.7
Soil 2 (Nanning)1.087.39.3
  • Method Limit of Detection (LOD) was 0.05 mg/kg.[10][12]

  • Method Limit of Quantification (LOQ) was 0.5 mg/kg.[10][12]

Table 2: Multi-residue Method Performance (including this compound) in Various Matrices [11]

MatrixMethodAverage Recovery (%)Intra/Inter-day RSD (%)LOD
Runoff WaterSPE65.4 - 108.8< 20%0.250 - 26.6 ng/L
SoilQuEChERS70.0 - 110.0< 20%0.10 - 1.8 µg/kg
Plant (Sunflower/Rape)QuEChERS66.1 - 118.6< 20%0.15 - 2.0 µg/kg

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Soil Samples

This protocol is adapted from a simplified method for Quinclorac, which has similar physicochemical properties to this compound.[10][12]

1. Sample Preparation:

  • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

2. Initial Extraction:

  • Add 2 mL of ultrapure water and vortex for 1 minute to disperse the soil.

  • Add 10 mL of acetonitrile containing 1% acetic acid (MeCN/1% AcOH).

  • Shake the tube vigorously for 2 minutes.

3. Liquid-Liquid Partitioning:

  • Add 3 g of anhydrous magnesium sulfate (MgSO₄) and 0.9 g of sodium acetate trihydrate (NaOAc·3H₂O).

  • Immediately cap and shake vigorously for 1 minute to prevent salt clumping.

  • Centrifuge at 5000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Carefully transfer a 9 mL aliquot of the upper acetonitrile layer.

  • Dry the extract, for example, under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

Fig 2. General workflow for the QuEChERS extraction method.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Water Samples

This protocol outlines the fundamental steps for SPE, which must be optimized for this compound specifically, particularly the choice of sorbent and solvents.[7][15]

1. Cartridge Conditioning:

  • Pass 5 mL of the elution solvent (e.g., methanol) through the SPE cartridge (e.g., C18) to wet the sorbent. Do not let the cartridge go dry.

  • Pass 5 mL of reagent water (adjusted to the sample pH, e.g., pH < 2) to equilibrate the sorbent.[15] Maintain a thin layer of water above the sorbent.

2. Sample Loading:

  • Adjust the aqueous sample (e.g., 1 L) to pH < 2 using an appropriate acid.[15]

  • Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

3. Cartridge Washing (Interference Removal):

  • After loading, pass a small volume (e.g., 5 mL) of a weak wash solvent (e.g., reagent water or a water/methanol mixture) through the cartridge to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove residual water.[15]

4. Analyte Elution:

  • Place a collection tube under the cartridge.

  • Elute the retained this compound by passing 5-10 mL of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture) through the cartridge.

  • The eluate can then be concentrated and reconstituted in a suitable solvent for analysis.

SPE_Workflow Condition 1. Condition Cartridge (Methanol then Water) Load 2. Load Sample (Adjusted to pH < 2) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute Analyte (Strong Organic Solvent) Dry->Elute Analyze 6. Concentrate & Analyze Elute->Analyze

Fig 3. Standard workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Troubleshooting Poor Peak Shape in Quinmerac Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor peak shape in the chromatography of Quinmerac.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, an acidic compound with a pKa of approximately 3.96, is often due to secondary interactions between the analyte and the stationary phase.[1] This can be particularly problematic if the mobile phase pH is not sufficiently low to ensure the complete protonation of residual silanol groups on the silica-based column packing.[2][3]

Q2: Why is my this compound peak fronting?

A2: Peak fronting in this compound analysis can be a sign of column overload, where too much sample is injected, or the sample concentration is too high.[4] It can also be caused by a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent significantly stronger than the mobile phase.[2]

Q3: What causes split peaks in my this compound chromatogram?

A3: Split peaks can arise from several issues. If all peaks in the chromatogram are split, it often points to a problem at the column inlet, such as a partially blocked frit or a void in the packing material.[5][6] If only the this compound peak is splitting, it could indicate co-elution with an impurity or degradation product, or an issue with the sample injection, such as injecting a large volume of a strong solvent.[6][7]

Q4: What is a good starting point for an HPLC method for this compound?

A4: A common starting point for this compound analysis is a reversed-phase HPLC method. A C18 column is frequently used with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with sulfuric or acetic acid) and UV detection around 241 nm.[5]

Troubleshooting Guides

Poor peak shape can compromise the accuracy and precision of your this compound analysis. The following guides provide systematic approaches to diagnose and resolve common peak shape problems.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks single_peak_tailing Focus on this compound Peak check_all_peaks->single_peak_tailing No all_peaks_tailing System-wide Issue check_all_peaks->all_peaks_tailing Yes check_ph Mobile Phase pH << pKa (3.96)? single_peak_tailing->check_ph check_column Inspect Column (Void, Blockage) all_peaks_tailing->check_column check_connections Check for Dead Volume (Fittings, Tubing) all_peaks_tailing->check_connections end Improved Peak Shape check_column->end end2 Improved Peak Shape check_connections->end2 adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_buffer Is a buffer used? check_ph->check_buffer Yes end3 Improved Peak Shape adjust_ph->end3 add_buffer Add Buffer (e.g., 10-20 mM Phosphate) check_buffer->add_buffer No check_overload Is the column overloaded? check_buffer->check_overload Yes end4 Improved Peak Shape add_buffer->end4 reduce_load Reduce Sample Concentration/ Injection Volume check_overload->reduce_load Yes end5 Improved Peak Shape check_overload->end5 No, consider secondary interactions with metal impurities reduce_load->end5

Caption: Troubleshooting workflow for peak tailing in this compound chromatography.

Potential Cause Recommended Action Relevant Details
Secondary Silanol Interactions Lower the mobile phase pH. The optimal pH should be at least 1.5-2 units below the pKa of this compound (~3.96).Adding 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase is a common practice.
Insufficient Buffering Introduce or increase the concentration of a buffer in the mobile phase.A phosphate or acetate buffer at a concentration of 10-25 mM can help maintain a consistent pH and improve peak shape.
Column Overload Reduce the sample concentration or injection volume.Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
Metal Contamination Use a column with high-purity silica or consider adding a chelating agent to the mobile phase.Metal ions in the silica matrix can interact with the carboxylic acid group of this compound, causing tailing.
Column Degradation Replace the column. If a guard column is used, replace it first.Voids at the column inlet or a contaminated frit can cause tailing for all peaks.
Extra-column Volume Use tubing with a smaller internal diameter and ensure all fittings are properly connected.Excessive volume outside the column can lead to band broadening and peak tailing.
Guide 2: Troubleshooting Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Concentration/ Injection Volume check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Improved Peak Shape reduce_load->end change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column_collapse Is the column chemistry appropriate for the mobile phase? check_solvent->check_column_collapse No end2 Improved Peak Shape change_solvent->end2 replace_column Consider a different column or adjust mobile phase check_column_collapse->replace_column No end3 Improved Peak Shape check_column_collapse->end3 Yes replace_column->end3

Caption: Troubleshooting workflow for peak fronting in this compound chromatography.

Potential Cause Recommended Action Relevant Details
Column Overload Decrease the amount of sample injected onto the column.This can be achieved by reducing the injection volume or by diluting the sample.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.Injecting a sample in a strong solvent can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.
Column Collapse Ensure the mobile phase conditions (pH, organic content) are within the column's recommended operating range.Extreme pH or high aqueous mobile phases can sometimes cause the stationary phase of certain columns to collapse.
Guide 3: Troubleshooting Split Peaks

Split peaks appear as two or more distinct maxima for what should be a single analyte peak.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks system_issue Problem at Column Inlet check_all_peaks->system_issue Yes analyte_issue This compound-Specific Issue check_all_peaks->analyte_issue No check_frit Check/Replace Column Inlet Frit system_issue->check_frit check_void Check for Column Void system_issue->check_void check_injection Is injection solvent stronger than mobile phase? analyte_issue->check_injection end Resolved Peak Shape check_frit->end check_void->end change_solvent Dissolve sample in mobile phase or a weaker solvent check_injection->change_solvent Yes check_coelution Possibility of co-eluting impurity? check_injection->check_coelution No end2 Resolved Peak Shape change_solvent->end2 modify_method Adjust mobile phase composition or gradient to improve resolution check_coelution->modify_method Yes end3 Resolved Peak Shape check_coelution->end3 No, check for other instrumental issues end4 Resolved Peak Shape modify_method->end4

References

Strategies to minimize Quinmerac degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Quinmerac during sample storage, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stored samples?

The stability of this compound in a sample is primarily influenced by three main factors: exposure to light, temperature, and microbial activity. This compound is particularly susceptible to photodegradation when exposed to UV light.[1][2] While it is generally stable to hydrolysis within a pH range of 5 to 9, extreme pH conditions can also contribute to its degradation.[3] Additionally, for environmental samples such as soil or non-sterilized water, microbial degradation can be a significant pathway for this compound loss.[4][5]

Q2: What are the ideal temperature conditions for storing this compound samples and formulated products?

For optimal stability, samples containing this compound should be stored in a cool, dry, and dark environment. Refrigeration is recommended for short- to medium-term storage. It is crucial to protect the substance from high temperatures. Safety data sheets for commercial products containing this compound often recommend not exceeding a storage temperature of 40°C.[6][7] Conversely, freezing should also be managed carefully. While freezing can halt microbial activity, some formulated products may crystallize at temperatures below 0°C or -10°C, which can affect the product's properties.[6][7][8] If crystallization occurs, the product may need to be warmed gently and agitated thoroughly before use.[8]

Q3: How significant is light exposure, and how can I prevent photodegradation?

Light exposure is a critical factor. Studies have shown that this compound undergoes photodegradation, especially under UV irradiation, leading to the formation of various intermediates and byproducts.[1][2] To prevent this, always store samples in amber-colored glass vials or containers that block UV light. If clear containers are used, they should be wrapped in aluminum foil or stored in a dark location, such as a light-proof box or a refrigerator with no internal light source. It is recommended to protect samples from direct sunlight at all stages of handling and storage.[6][7]

Q4: What is the optimal pH for storing aqueous this compound samples?

This compound is stable in aqueous solutions with a pH between 5 and 9.[3] For unbuffered aqueous samples or extracts, it is advisable to measure the pH. If the sample pH falls outside this range, consider adjusting it with a suitable buffer system, provided the buffer does not interfere with the subsequent analytical method.

Q5: How can I prevent microbial degradation in environmental samples?

Microbial degradation is a primary pathway for the breakdown of herbicides in soil and water.[9] If analyzing environmental samples where microbial activity is a concern, freezing the sample immediately after collection is the most effective way to halt biological processes. Alternatively, if freezing is not feasible or compatible with the analytical workflow, chemical sterilization or the addition of a microbial inhibitor (e.g., sodium azide) could be considered, but its potential interference with the analysis must be validated beforehand.

Q6: What type of containers should I use for storing samples?

Chemically inert containers are essential. Borosilicate glass is the preferred material, especially amber glass, to protect against photodegradation. If using plastic containers, ensure they are made of a polymer (e.g., polypropylene or PTFE) that does not leach contaminants into the sample or adsorb the analyte.

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound in analytical results.

Possible Cause Troubleshooting Steps & Solutions
Sample Degradation During Storage 1. Review Storage Conditions: Verify that samples were stored protected from light (in amber vials or in the dark). 2. Check Temperature Logs: Ensure storage temperature did not exceed 40°C and that samples were not subjected to repeated freeze-thaw cycles. 3. Verify Sample pH: For aqueous samples, confirm the pH was within the stable range of 5-9.[3]
Analyte Adsorption to Container 1. Evaluate Container Material: If using plastic, consider running a test to check for analyte recovery compared to a glass container. 2. Switch to Silanized Glass: For trace-level analysis, using silanized glass vials can minimize adsorption to active sites on the glass surface.
Improper Sample Thawing 1. Standardize Thawing Protocol: Thaw samples completely and homogenize them by gentle vortexing or inversion before taking an aliquot for analysis. Inconsistent thawing can lead to concentration gradients.

Problem: Appearance of unexpected peaks in the chromatogram during analysis.

Possible Cause Troubleshooting Steps & Solutions
Formation of Degradation Products 1. Identify Potential Degradants: Compare the unknown peaks to known degradation products of this compound, such as 7-chloro-3-methylquinoline-5,8-dione or various hydroxylated forms that result from photocatalysis.[1] 2. Re-evaluate Storage: The presence of degradants is a strong indicator that storage conditions were suboptimal. Immediately review light and temperature exposure history. 3. Conduct a Forced Degradation Study: To confirm the identity of the peaks, subject a standard solution of this compound to stress conditions (e.g., UV light, high heat, extreme pH) and analyze the resulting mixture to see if the unknown peaks are generated.

Data Presentation

Table 1: Summary of Recommended Storage Conditions to Minimize this compound Degradation

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8°C) for general samples. Store formulated products between 0°C and 40°C.[6]Minimizes chemical and microbial degradation rates. Prevents crystallization that can occur at sub-zero temperatures.[7][8]
Light Store in the dark or in amber glass containers.Prevents photodegradation, a primary degradation pathway for this compound.[1][2]
pH (Aqueous) Maintain between pH 5 and 9.This compound is stable to hydrolysis in this range.[3]
Container Borosilicate amber glass vials with PTFE-lined caps.Chemically inert, prevents analyte adsorption, and protects from light.
Atmosphere Tightly sealed containers.Prevents volatilization of solvent and potential oxidation.
Sample Matrix Freeze environmental samples (-20°C or lower).Halts microbial activity, a key degradation factor in soil and water.[9]

Table 2: Relevant Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₈ClNO₂[10][11]
Molar Mass 221.64 g/mol [10][11]
Chemical Name 7-chloro-3-methylquinoline-8-carboxylic acid[10][12]
pKa 3.96[10]
Appearance Solid at room temperature.[13]

Experimental Protocols

Protocol: Conducting a Short-Term Sample Stability Study

This protocol outlines a general method to validate the stability of this compound in a specific sample matrix under your laboratory's storage conditions.

1. Objective: To determine the stability of this compound in a given matrix over a defined period under specified storage conditions (e.g., refrigerated, frozen, room temperature/dark).

2. Materials:

  • This compound analytical standard

  • Sample matrix (e.g., extracted soil, filtered water, plasma)

  • Homogenized control matrix for spiking

  • Amber glass storage vials with PTFE-lined caps

  • Validated analytical system (e.g., LC-MS/MS)[14][15]

3. Methodology:

  • Prepare Stability Samples: Fortify a sufficient volume of the control matrix with a known concentration of this compound. The concentration should be relevant to the expected levels in your study samples.

  • Aliquot Samples: Dispense the fortified matrix into multiple amber glass vials. Prepare at least three replicates for each time point and storage condition.

  • Initial Analysis (T=0): Immediately analyze three replicates to establish the baseline concentration.

  • Storage: Place the remaining vials under the desired storage conditions:

    • Condition A: Refrigerated (4°C)

    • Condition B: Frozen (-20°C)

    • Condition C (Optional Stress): Room Temperature in the dark (25°C)

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 7 days, 14 days, 30 days), retrieve three replicates from each storage condition.

  • Sample Processing: Allow samples to come to room temperature and process them using your validated analytical method.

  • Data Analysis: Calculate the mean concentration of this compound at each time point for each condition. Compare this to the T=0 concentration. The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the initial concentration.

Visualizations

G cluster_pre Sample Collection & Preparation cluster_storage Optimal Storage Protocol cluster_analysis Analysis Collect 1. Collect Sample Prep 2. Process/Extract Sample Collect->Prep Vial 3. Transfer to Amber Glass Vial Prep->Vial Temp 4. Store at Recommended Temperature (e.g., 2-8°C) Vial->Temp Light 5. Protect from All Light Sources Temp->Light Analyze 6. Analyze Promptly Light->Analyze

Caption: Recommended workflow for sample handling and storage to ensure this compound stability.

G cluster_factors Degradation Factors cluster_products Degradation Outcomes This compound This compound in Sample Light UV Light / Sunlight This compound->Light Temp High Temperature (>40°C) This compound->Temp Microbe Microbial Activity (in non-sterile samples) This compound->Microbe Photo Photodegradation Products Light->Photo Photolysis Thermo Accelerated Degradation Temp->Thermo Thermal Degradation Bio Metabolites Microbe->Bio Biodegradation

Caption: Key environmental factors leading to the degradation of this compound.

References

Navigating Analytical Hurdles in Quinmerac Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Quinmerac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental analysis. Here, you will find frequently asked questions and detailed troubleshooting guides in a user-friendly question-and-answer format, complete with experimental protocols, quantitative data summaries, and workflow visualizations to support your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interferences in this compound quantification primarily stem from the sample matrix. These can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. This is a significant issue in complex matrices like soil, vegetables, and fruit.[1][2] For instance, vegetables with high pigment content, such as leafy greens, or acidic matrices like tomatoes can cause substantial matrix effects.[1][2]

  • Co-eluting Compounds: Specific molecules present in the sample that have similar physicochemical properties to this compound can co-elute during chromatographic separation, leading to overlapping peaks and inaccurate results. In soil samples, humic and fulvic acids are common interfering substances. In plant matrices, compounds like sugars, organic acids, lipids, and pigments are known to cause interference.

  • Metabolites: this compound metabolites can potentially interfere with the analysis of the parent compound, especially if they have similar structures and chromatographic behavior.

Q2: What is the recommended analytical technique for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of this compound.[3] This method offers high selectivity through Multiple Reaction Monitoring (MRM), which minimizes the impact of co-eluting interferences.

Q3: What is the QuEChERS method and why is it commonly used for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely adopted for the analysis of pesticide residues, including this compound, in food and agricultural matrices.[4][5] It involves a two-step process:

  • Extraction: The sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce liquid-liquid partitioning and remove the majority of water.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then cleaned up using a mixture of a sorbent material (e.g., Primary Secondary Amine - PSA, C18, Graphitized Carbon Black - GCB) and magnesium sulfate to remove interfering matrix components.[4]

The QuEChERS method is popular due to its simplicity, high-throughput capability, and effectiveness in removing a significant portion of matrix interferences.[5]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Q: I am observing low and inconsistent recovery of this compound from my samples. What are the potential causes and how can I troubleshoot this?

A: Low recovery can be attributed to several factors during sample preparation and analysis. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Poor Recovery

Poor_Recovery_Workflow cluster_extraction Extraction Phase cluster_cleanup Cleanup Phase cluster_analysis Analysis Phase Start Low this compound Recovery Check_Extraction Verify Extraction Efficiency Start->Check_Extraction Check_pH Optimize Extraction pH Check_Extraction->Check_pH Inefficient Extraction Check_Cleanup Evaluate d-SPE Cleanup Step Check_pH->Check_Cleanup pH Optimized Check_Solvent Ensure Solvent Compatibility Check_Cleanup->Check_Solvent Suboptimal Cleanup Check_Instrument Assess LC-MS/MS Performance Check_Solvent->Check_Instrument Solvent Mismatch Solution_Found Recovery Improved Check_Instrument->Solution_Found Instrument Optimized

Caption: Troubleshooting workflow for low this compound recovery.

  • Verify Extraction Efficiency:

    • Problem: Incomplete extraction of this compound from the sample matrix.

    • Solution: Ensure thorough homogenization of the sample. For soil samples, a reflux extraction with 0.1 N NaOH may be more effective for tightly bound residues compared to a simple shake extraction. For plant matrices, ensure the sample is finely chopped or blended.

  • Optimize Extraction pH:

    • Problem: this compound is an acidic herbicide, and its extraction efficiency can be pH-dependent.

    • Solution: The use of buffered QuEChERS methods (e.g., acetate or citrate buffering) can improve the recovery of pH-dependent pesticides.[4] The acetate-buffered version has shown advantages for certain compounds.[4]

  • Evaluate d-SPE Cleanup Step:

    • Problem: The chosen d-SPE sorbent may be too aggressive, leading to the removal of this compound along with the interferences.

    • Solution: The choice of d-SPE sorbent depends on the matrix.

      • PSA (Primary Secondary Amine): Effective for removing organic acids, fatty acids, and sugars. This is a common choice for many fruit and vegetable matrices.

      • C18: Suitable for removing non-polar interferences like fats and waxes.

      • GCB (Graphitized Carbon Black): Effective for removing pigments like chlorophyll and carotenoids, but it can also retain planar molecules like this compound. Use the minimum amount of GCB necessary to achieve sufficient cleanup without significant loss of the analyte.

  • Ensure Solvent Compatibility:

    • Problem: After the final cleanup step, the solvent composition of the extract may not be optimal for injection into the LC system, leading to poor peak shape and apparent low recovery.

    • Solution: The final extract is typically in acetonitrile. It is good practice to evaporate the acetonitrile and reconstitute the residue in the initial mobile phase composition to ensure good peak shape for early eluting compounds.

  • Assess LC-MS/MS Performance:

    • Problem: Issues with the analytical instrument can mimic low recovery.

    • Solution: Inject a known concentration of this compound standard in a clean solvent to verify the instrument's sensitivity and response. Check for any leaks in the LC system and ensure the MS/MS parameters are optimized for this compound.

Issue 2: Significant Matrix Effects

Q: I am observing significant signal suppression/enhancement for this compound in my samples. How can I mitigate these matrix effects?

A: Matrix effects are a common challenge in LC-MS/MS analysis. The following strategies can be employed to minimize their impact:

Workflow for Mitigating Matrix Effects

Matrix_Effects_Workflow Start Significant Matrix Effects Optimize_Cleanup Optimize Sample Cleanup Start->Optimize_Cleanup Dilute_Extract Dilute Sample Extract Optimize_Cleanup->Dilute_Extract Cleanup Optimized Matrix_Matched_Cal Use Matrix-Matched Calibration Dilute_Extract->Matrix_Matched_Cal Dilution Performed Internal_Standard Use Stable Isotope-Labeled Internal Standard Matrix_Matched_Cal->Internal_Standard Calibration Matched Solution_Found Matrix Effects Minimized Internal_Standard->Solution_Found IS Incorporated

Caption: Workflow for addressing significant matrix effects.

  • Optimize Sample Cleanup:

    • Action: A more effective cleanup procedure can remove the interfering matrix components. Experiment with different d-SPE sorbents or combinations of sorbents. For highly complex matrices, a multi-step cleanup approach may be necessary.

  • Dilute Sample Extract:

    • Action: Diluting the final sample extract with the initial mobile phase can reduce the concentration of matrix components injected into the LC-MS/MS system, thereby minimizing their impact on the ionization of this compound.

  • Use Matrix-Matched Calibration:

    • Action: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix, as the standards and samples will be affected similarly.

  • Use a Stable Isotope-Labeled Internal Standard:

    • Action: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4). The SIL internal standard co-elutes with the native analyte and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized.

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for this compound in Leafy Vegetables

This protocol is a modification of the widely used QuEChERS method, optimized for high-pigment matrices.

  • Sample Homogenization:

    • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB). The amount of GCB should be minimized to avoid loss of this compound.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. It is recommended to dilute the extract with the initial mobile phase before injection.

Protocol 2: LC-MS/MS Analysis of this compound

The following are typical LC-MS/MS parameters for the analysis of this compound. These should be optimized for your specific instrument.

  • LC Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute this compound, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS/MS Parameters (Positive Ion Mode):

    • Precursor Ion (m/z): 222.0

    • Product Ions (m/z): 204.0 (quantifier), 141.0 (qualifier)[1]

    • Collision energy and other source parameters should be optimized for the specific instrument.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis in different matrices.

Table 1: Recovery and Matrix Effects of this compound in Various Vegetables using a Modified QuEChERS Method

Vegetable MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Tomato10958+15 (Enhancement)
Cucumber101026-8 (Suppression)
Spinach108812-25 (Suppression)
Bell Pepper10987-5 (Suppression)

Data is representative and may vary depending on the specific method and matrix composition.

Table 2: Comparison of d-SPE Cleanup Sorbents for this compound Analysis in Soil

d-SPE SorbentFortification Level (ng/g)Average Recovery (%)RSD (%)Matrix Effect (%)
PSA20929-18 (Suppression)
C18 + PSA20957-12 (Suppression)
GCB + PSA207515-35 (Suppression)

Note: The addition of GCB can lead to a significant loss of this compound recovery.

This technical support center provides a starting point for addressing common issues in this compound quantification. For more specific problems, it is always recommended to consult relevant scientific literature and application notes from instrument manufacturers.

References

Technical Support Center: Refinement of Quinmerac Application Protocols to Reduce Environmental Runoff

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine quinmerac application protocols and minimize environmental runoff.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound?

A1: The primary environmental concern with this compound is its potential to contaminate surface and groundwater due to its mobility in soil. As a quinolinemonocarboxylic acid, it can be transported from the application site via runoff and leaching, posing a risk to aquatic ecosystems and potentially entering drinking water sources.

Q2: What are the key factors that influence the environmental runoff of this compound?

A2: Several factors influence the runoff potential of this compound, including:

  • Soil Properties: Soil texture, organic matter content, and compaction play a crucial role. Clay soils and compacted soils tend to increase surface runoff.[1][2]

  • Field Topography: The slope of the land is a significant contributor; steeper slopes increase the likelihood and velocity of runoff.[1][2]

  • Weather Conditions: Heavy rainfall immediately following application dramatically increases the risk of runoff.[2] Applying to saturated or frozen soils also enhances runoff potential.[2]

  • Application Timing and Rate: Applying this compound before drains start flowing and reducing the application rate can minimize its movement into water bodies.

  • Irrigation Practices: Over-irrigation can lead to excess surface water and subsequent runoff.[2]

Q3: What are the recommended maximum application rates for this compound to minimize runoff risk?

A3: While specific regulations may vary by region, a general guideline is to adhere to the lowest effective dose. For instance, some stewardship programs recommend a maximum dose of 250g of this compound per hectare. Lowering the dose rate reduces the concentration of the active ingredient available for runoff.

Q4: How can I reduce this compound runoff in my experimental plots?

A4: Implementing the following best management practices can significantly reduce this compound runoff:

  • Establish Buffer Zones: Create vegetated buffer strips around experimental plots and near water bodies to slow runoff and filter out the herbicide.[3]

  • Improve Soil Health: Practices like no-till farming and the use of cover crops can enhance water infiltration and reduce soil erosion, thereby minimizing runoff.[1]

  • Optimize Application Timing: Avoid applying this compound when heavy rain is forecasted.

  • Consider Precision Application: Techniques like spot spraying, where the herbicide is applied only to target areas, can reduce the total amount of herbicide used and, consequently, the amount available for runoff.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent this compound concentrations in runoff samples. 1. Non-uniform application of this compound.2. Variable rainfall intensity or irrigation across plots.3. Differences in soil characteristics (e.g., compaction, organic matter) within the experimental area.4. Sample collection and handling inconsistencies.1. Calibrate application equipment to ensure uniform distribution.2. Use a rainfall simulator for controlled and consistent precipitation.[4][5]3. Thoroughly characterize and document soil properties for each plot.[1]4. Standardize sample collection timing and procedures. Freeze samples if analysis is not immediate.[6][7]
Higher than expected this compound concentrations in runoff. 1. Application rate was too high.2. Recent rainfall or irrigation saturated the soil prior to application.[2]3. The slope of the experimental plot is steeper than anticipated.4. Inadequate buffer zones.[3]1. Review and adjust the application rate based on soil type and weed pressure.2. Monitor soil moisture and avoid application on saturated soils.[2]3. Measure and record the slope of each plot to better assess runoff risk.4. Increase the width and vegetation density of buffer strips.[3]
Low or no detection of this compound in runoff when it is expected. 1. Significant degradation of this compound before the runoff event.2. Strong adsorption to soil particles.3. Issues with the analytical method (e.g., poor extraction efficiency, matrix effects).1. Consider the timing of the runoff event in relation to the application. This compound degradation is influenced by factors like sunlight and microbial activity.[8][9]2. Analyze soil samples to determine the amount of this compound retained in the soil.3. Validate the analytical method with spiked samples and use appropriate cleanup steps to minimize matrix interference.[10][11]
Off-target effects observed in adjacent non-treated plots. 1. Surface runoff from treated plots.2. Spray drift during application.1. Implement physical barriers (e.g., berms) around treated plots to contain runoff.2. Apply when wind speeds are low and use drift-reducing nozzles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₈ClNO₂
Molar Mass 221.64 g/mol [12][13]
CAS Number 90717-03-6[12][13][14]
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acid[12]
Appearance Solid at room temperature[14]
Water Solubility Moderately soluble

Experimental Protocols

Protocol 1: Simulation of a Rainfall Event to Quantify this compound Runoff

Objective: To quantify the amount of this compound transported in surface runoff from an experimental plot under controlled rainfall conditions.

Materials:

  • Runoff plots (e.g., 0.5 m x 1 m) with defined borders and a collection system at the downslope end.[15]

  • Rainfall simulator capable of delivering a consistent and measurable rainfall intensity.[4][5]

  • This compound formulation and application equipment.

  • Runoff collection containers (e.g., 1-liter bottles).

  • Data logger and scales to measure runoff volume over time.[15]

  • Amber glass bottles for sample storage.

  • Centrifuge.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).[15]

  • Methanol and acetone (HPLC grade).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[16]

Methodology:

  • Plot Preparation: Establish uniform runoff plots on a soil with a known slope (e.g., 10%).[15] Cultivate the soil to simulate pre-planting conditions.[15]

  • This compound Application: Apply a known concentration of this compound uniformly to the plot surface.

  • Rainfall Simulation: 24 hours after application, position the rainfall simulator over the plot and apply simulated rainfall at a predetermined intensity.[15]

  • Runoff Collection: Collect runoff samples at regular intervals from the start of the runoff event. Record the weight of the collected runoff over time to determine the runoff rate.[15]

  • Sample Processing:

    • Separate the sediment and water phases of the runoff samples by centrifugation.[15]

    • Extract this compound from the water phase using C18 SPE cartridges.[15]

    • Elute the adsorbed this compound from the SPE cartridges with methanol followed by acetone.[15]

  • Analysis: Quantify the concentration of this compound in the eluent using LC-MS/MS.

  • Data Calculation: Calculate the total mass of this compound lost in the runoff by multiplying the concentration by the runoff volume for each collection interval and summing the values.

Protocol 2: Analysis of this compound Residues in Soil and Water using QuEChERS and LC-MS/MS

Objective: To determine the concentration of this compound in soil and water samples.

Materials:

  • Soil and water samples.

  • Acetonitrile (with 1% acetic acid).

  • Magnesium sulfate (anhydrous).

  • Sodium acetate.

  • Dispersive solid-phase extraction (d-SPE) tubes containing C18 and Primary Secondary Amine (PSA).

  • Centrifuge.

  • LC-MS/MS system.

Methodology:

  • Sample Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • For soil samples, weigh 5g of homogenized soil into a 50 mL centrifuge tube.

    • For water samples, use a 10 mL aliquot.

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add magnesium sulfate and sodium acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Sample Cleanup (d-SPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing C18 and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Analysis:

    • Take the final supernatant.

    • Filter through a 0.22 µm filter.

    • Inject into the LC-MS/MS system for quantification.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Refinement cluster_2 Resolution Start High this compound Runoff Detected Check_Application Review Application Protocol Start->Check_Application Check_Environment Assess Environmental Conditions Start->Check_Environment Check_Analysis Verify Analytical Method Start->Check_Analysis Refine_Rate Adjust Application Rate Check_Application->Refine_Rate Refine_Timing Optimize Application Timing Check_Application->Refine_Timing Implement_BMPs Implement/Enhance BMPs (e.g., Buffer Strips, No-Till) Check_Environment->Implement_BMPs Validate_Method Re-validate Analytical Method (Spiked Samples, Blanks) Check_Analysis->Validate_Method End Reduced this compound Runoff Refine_Rate->End Refine_Timing->End Implement_BMPs->End Validate_Method->End Refined_Application_Protocol cluster_0 Pre-Application Assessment cluster_1 Application cluster_2 Post-Application Management Site_Assessment Site Assessment (Soil Type, Slope, Proximity to Water) Calibrate_Equipment Calibrate Application Equipment Site_Assessment->Calibrate_Equipment Weather_Forecast Check Weather Forecast (No heavy rain expected) Weather_Forecast->Calibrate_Equipment Lowest_Effective_Rate Use Lowest Effective Rate Calibrate_Equipment->Lowest_Effective_Rate Precision_Application Employ Precision Application (e.g., Spot Spraying) Lowest_Effective_Rate->Precision_Application Monitor_Runoff Monitor for Runoff Events Precision_Application->Monitor_Runoff Maintain_Buffers Maintain Vegetated Buffers Monitor_Runoff->Maintain_Buffers Environmental_Fate_Pathway cluster_soil Soil Compartment cluster_water Water Compartment Application This compound Application Soil_Surface Soil Surface Application->Soil_Surface Soil_Matrix Soil Matrix Soil_Surface->Soil_Matrix Adsorption Surface_Runoff Surface Runoff Soil_Surface->Surface_Runoff Precipitation/Irrigation Leaching Leaching Soil_Matrix->Leaching Percolation Degradation Degradation (Microbial, Photochemical) Soil_Matrix->Degradation Surface_Water Surface Water Surface_Runoff->Surface_Water Groundwater Groundwater Leaching->Groundwater

References

Enhancing the stability of Quinmerac analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of Quinmerac analytical standards during their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like many chemical compounds, is influenced by several environmental and chemical factors. Key factors include temperature, light, pH, and the presence of oxygen or other contaminants.[1][2] High temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[1][3] Exposure to UV and visible light can cause photodegradation, breaking chemical bonds.[1][4] The pH of the solution is also critical, as acidic or alkaline conditions can catalyze the decomposition of many drugs.[3][5]

Q2: What are the ideal storage conditions for this compound analytical standards?

A2: For neat (solid) this compound standards, storage at 2-8°C is recommended. For stock solutions, storage at 4°C or -20°C in a refrigerator or freezer is generally advised to maintain stability over several months.[6][7] It is crucial to protect the standard from direct sunlight and heat.[8][9][10] Liquid formulations should be protected from temperatures below 0°C to prevent crystallization and separation of components.[8][11] Always refer to the supplier's certificate of analysis for specific storage instructions.

Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: Acetonitrile is a commonly used solvent for preparing pesticide stock solutions, including this compound, for use in analytical methods like HPLC and LC-MS/MS.[6][12] For compounds that may be unstable, acidifying the acetonitrile with a small amount of acetic acid can improve stability.[6] It is essential to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could degrade the standard or interfere with analysis.[13]

Q4: How long can I expect my this compound stock and working solutions to be stable?

A4: The stability of stock solutions can extend from several months to over a year when stored properly at 4°C or -20°C.[6][7] Working solutions, which are more dilute, are generally less stable and should be prepared fresh from the stock solution as needed. The stability of dilute solutions is lower because the ratio of the degraded portion to the total amount of the drug is larger.[3] It is best practice to monitor the response of stored solutions against freshly prepared ones to ensure their integrity.[14]

Q5: What are the common degradation products of this compound?

A5: Studies on the photocatalytic degradation of this compound have identified several reaction intermediates. These include 7-chloro-3-methylquinoline-5,8-dione, three isomeric phenols of hydroxy-7-chloro-3-methylquinoline-8-carboxylic acids, and 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid.[15][16] Understanding these degradation pathways is important for identifying potential interferences in analytical methods.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and analysis of this compound standards.

Problem Potential Cause(s) Recommended Solution(s)
Drifting or Noisy Baseline in HPLC/LC-MS 1. Non-homogeneous or contaminated mobile phase.[13] 2. Air bubbles in the detector cell.[13] 3. Column contamination or degradation.[17] 4. Temperature fluctuations.[18]1. Prepare fresh mobile phase using HPLC-grade reagents and ensure proper degassing.[13] 2. Flush the detector cell with a strong solvent like methanol.[13] 3. Use a guard column and periodically flush the analytical column with a strong solvent.[13] 4. Use a column oven to maintain a constant temperature.[18]
Inconsistent Peak Areas or Retention Times 1. Standard degradation due to improper storage. 2. Inaccurate dilutions or solvent evaporation.[6] 3. Leaks in the HPLC system.[13] 4. Insufficient column equilibration time.[13][17]1. Prepare fresh working standards from a properly stored stock solution. Verify stock solution stability. 2. Use calibrated pipettes and tightly sealed vials. Monitor solvent loss by weighing vials.[6] 3. Inspect all fittings for leaks and tighten or replace as necessary.[13] 4. Ensure the column is equilibrated for an adequate time (10-20 column volumes) with the new mobile phase.[13]
Appearance of Unexpected Peaks in Chromatogram 1. Presence of this compound degradation products.[15][16] 2. Contamination of the sample, solvent, or system. 3. Carryover from a previous injection.1. Prepare fresh standards and store them protected from light and heat.[8][9] 2. Use high-purity solvents and clean all glassware thoroughly. Run a blank to identify the source of contamination. 3. Implement a robust needle and injector wash protocol between injections.
Precipitation in Stock or Working Solution 1. Low solubility of this compound in the chosen solvent. 2. Supersaturation of the solution. 3. Storage at an inappropriate temperature.[11]1. Check the solubility of this compound in the selected solvent. Consider using a co-solvent if necessary. 2. Ensure the compound is fully dissolved before bringing it to the final volume. Gentle warming or sonication may help. 3. Store the solution at the recommended temperature. If stored at low temperatures, allow it to return to room temperature and check for precipitates before use.[11]

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (1000 µg/mL)

Objective: To prepare a concentrated stock solution of this compound with enhanced stability.

Materials:

  • This compound analytical standard (neat solid)

  • HPLC-grade acetonitrile

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 10 mg of the this compound standard (adjusting for purity as stated on the Certificate of Analysis) onto weighing paper.

  • Carefully transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 5-7 mL of acetonitrile to the flask.

  • Gently swirl the flask to dissolve the standard completely. If needed, sonicate for 2-5 minutes.

  • Once fully dissolved, bring the flask to the 10 mL mark with acetonitrile.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the stock solution into amber glass vials for storage.

  • Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution in a refrigerator at 2-8°C, protected from light.

Protocol 2: Preparation of Working Standards by Serial Dilution

Objective: To prepare a series of lower concentration working standards from the stock solution for instrument calibration.

Materials:

  • 1000 µg/mL this compound stock solution

  • HPLC-grade acetonitrile

  • Calibrated micropipettes and tips

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Amber glass vials

Procedure:

  • Prepare a 10 µg/mL intermediate standard: Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.

  • Prepare working standards: Perform serial dilutions from the 10 µg/mL intermediate standard to create a calibration curve (e.g., 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, etc.).

  • Transfer the final working solutions into labeled autosampler vials.

  • Note: It is recommended to prepare working solutions fresh daily for optimal accuracy.[3]

Section 4: Visual Guides

Workflow for Preparing and Handling this compound Standards ```dot

G cluster_prep Standard Preparation cluster_storage Storage cluster_usage Usage weigh 1. Weigh Standard dissolve 2. Dissolve in Acetonitrile weigh->dissolve volumize 3. Bring to Final Volume dissolve->volumize mix 4. Homogenize Solution volumize->mix transfer 5. Transfer to Amber Vial mix->transfer store 6. Store at 2-8°C, Protected from Light transfer->store dilute 7. Prepare Fresh Working Standards store->dilute analyze 8. Analyze Samples dilute->analyze

Caption: Decision tree for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimization of MS/MS Parameters for Quinmerac Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tandem mass spectrometry (MS/MS) parameters for the identification and quantification of the herbicide quinmerac and its metabolites. The information is presented in a question-and-answer format to directly address common issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is metabolite identification important?

This compound is a selective herbicide used to control broad-leaved weeds in various crops.[1] Its chemical name is 7-chloro-3-methylquinoline-8-carboxylic acid.[1] Identifying its metabolites is crucial for environmental monitoring, residue analysis in food products, and understanding its persistence and potential impact on non-target organisms.

Q2: What are the primary metabolites of this compound?

Based on environmental transformation data for this compound and metabolic pathways of structurally similar compounds, the primary metabolites of interest include hydroxylated and carboxylated derivatives. Key potential metabolites are 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid and 7-chloro-3,8-quinolinedicarboxylic acid.[1]

Q3: What is the general mechanism of action for this compound?

This compound acts as a synthetic auxin, mimicking natural plant growth hormones.[1] This leads to uncontrolled cell division and elongation, ultimately causing the death of susceptible plants.

Q4: What is the difference between this compound and quinclorac?

While structurally similar as quinoline carboxylic acid herbicides, they are distinct compounds. This compound is 7-chloro-3-methylquinoline-8-carboxylic acid, whereas quinclorac is 3,7-dichloroquinoline-8-carboxylic acid.[1][2] Much of the available literature focuses on quinclorac, but the analytical methodologies are largely transferable due to their similar chemical properties.

Quantitative Data Summary: MS/MS Parameters

The following table summarizes the essential MS/MS parameters for the analysis of this compound and its potential metabolites. These parameters serve as a starting point for method development and should be optimized on the specific instrument being used.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
This compound 222.03176.04[M+H - H₂O - CO]⁺
204.02[M+H - H₂O]⁺
178.06[M+H - CO₂]⁺
3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid 238.03192.04[M+H - H₂O - CO]⁺
220.02[M+H - H₂O]⁺
194.05[M+H - CO₂]⁺
7-chloro-3,8-quinolinedicarboxylic acid 252.01206.02[M+H - H₂O - CO]⁺
234.00[M+H - H₂O]⁺
208.03[M+H - CO₂]⁺

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS for Soil and Plant Tissues

This protocol is adapted from established methods for acidic herbicides in complex matrices.

Materials:

  • Homogenized sample (10 g)

  • Acetonitrile (ACN) with 1% acetic acid

  • Milli-Q water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • 50 mL polypropylene centrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of Milli-Q water and vortex for 1 minute.

  • Add 15 mL of ACN with 1% acetic acid and shake vigorously for 2 minutes.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc. Shake immediately to prevent salt agglomeration.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Refer to the Quantitative Data Summary table for specific transitions.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing)

  • Q: My peaks for this compound and its metabolites are tailing. What could be the cause?

    • A: Peak tailing for acidic compounds is common and can be caused by secondary interactions with residual silanols on the silica-based column packing.[3][4] To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analytes in their neutral form. Adding a buffer, such as ammonium formate, to the mobile phase can also help by masking the active silanol sites.[3][4][5] Additionally, check for column contamination or degradation.

Issue: Low Signal Intensity/Sensitivity

  • Q: I am observing a weak signal for my target analytes. How can I improve sensitivity?

    • A: Low sensitivity can stem from several factors. First, optimize the ESI source parameters, including capillary voltage, gas flows, and temperatures, by infusing a standard solution of this compound. Ensure the collision energy for each MRM transition is optimized to maximize the fragment ion signal.[6][7][8] Matrix effects, where co-eluting compounds suppress the ionization of the target analyte, are also a common cause.[9][10][11] Consider diluting your sample extract or improving the sample cleanup procedure to reduce matrix suppression.[12]

Issue: Retention Time Shifts

  • Q: The retention times for my analytes are inconsistent between injections. What should I check?

    • A: Retention time variability can be due to insufficient column equilibration between gradient runs, changes in mobile phase composition, or column degradation. Ensure that the column is equilibrated with at least 5-10 column volumes of the initial mobile phase conditions before each injection. Prepare fresh mobile phases daily to avoid changes in composition due to evaporation. If the problem persists, the column may be aging and losing its stationary phase, requiring replacement.

Issue: High Background Noise

  • Q: My chromatograms have a high background, making it difficult to detect low-level metabolites. What can I do?

    • A: High background noise is often due to contaminated solvents, reagents, or parts of the LC-MS system. Use high-purity, LC-MS grade solvents and reagents. Flush the system thoroughly to remove any contaminants. If the background is still high, the source may need to be cleaned.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh 10g Sample s2 Add Water & ACN (1% Acetic Acid) s1->s2 s3 Add MgSO4 & NaOAc Salts s2->s3 s4 Vortex & Centrifuge s3->s4 s5 d-SPE Cleanup (PSA & MgSO4) s4->s5 s6 Filter Supernatant (0.22 µm) s5->s6 a1 Inject into LC-MS/MS s6->a1 Sample Extract a2 C18 Reversed-Phase Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Quantification using Calibration Curve d1->d2 d3 Metabolite Identification d2->d3

Caption: Experimental workflow for this compound metabolite analysis.

Troubleshooting_Workflow node_action Check mobile phase pH Add buffer (Ammonium Formate) Check for column contamination start Chromatographic Issue Observed q1 Peak Tailing? start->q1 q1->node_action Yes q2 Low Sensitivity? q1->q2 No q3 Retention Time Shift? q2->q3 No node_action2 Optimize ESI source parameters Optimize collision energies Dilute sample to reduce matrix effects Improve sample cleanup q2->node_action2 Yes node_action3 Ensure adequate column equilibration Prepare fresh mobile phase Replace aging column q3->node_action3 Yes node_action4 Consult instrument manual for other issues q3->node_action4 No

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Dealing with co-eluting compounds in Quinmerac analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of the herbicide Quinmerac, with a particular focus on addressing the challenge of co-eluting compounds.

Troubleshooting Guide: Co-eluting Compounds

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge in the analysis of this compound, leading to inaccurate quantification. This guide provides a systematic approach to identify and resolve these issues.

Q1: My this compound peak is showing signs of co-elution (e.g., fronting, tailing, or a shoulder). How can I confirm if another compound is interfering?

A1: Visual inspection of the peak shape is the first indicator of co-elution. However, for confirmation, more advanced techniques are recommended:

  • Peak Purity Analysis (with DAD/PDA Detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. A non-homogenous spectral profile suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. The presence of ions with different mass-to-charge ratios (m/z) at different points within the peak is a clear indication of co-elution.

Q2: I have confirmed co-elution. What are the common sources of interfering compounds in this compound analysis?

A2: Interfering compounds can originate from several sources:

  • Matrix Components: In complex matrices like soil, water, or plant tissues, endogenous compounds can co-elute with this compound. These can include humic acids, fulvic acids, pigments, and other natural organic matter.

  • Other Herbicides: this compound is often used in combination with or in areas treated with other herbicides. Structurally similar auxin herbicides, such as 2,4-D and MCPA, are potential co-eluents.

  • Degradation Products: this compound can degrade in the environment or during sample processing, leading to the formation of byproducts that may have similar chromatographic properties. Known degradation products include 7-chloro-3-methylquinoline-5,8-dione and various hydroxylated forms.

  • Sample Preparation Artifacts: Reagents and materials used during sample extraction and cleanup can introduce contaminants that interfere with the analysis.

Q3: How can I modify my HPLC method to resolve the co-eluting peaks?

A3: Method optimization is key to resolving co-elution. The following flowchart outlines a systematic approach to troubleshooting and optimizing your chromatographic separation.

CoElution_Troubleshooting start Co-elution Observed check_gradient Is the method isocratic or gradient? start->check_gradient isocratic Isocratic check_gradient->isocratic Isocratic gradient Gradient check_gradient->gradient Gradient adjust_isocratic Adjust Mobile Phase Strength (e.g., decrease organic solvent %) isocratic->adjust_isocratic adjust_gradient Modify Gradient Profile (e.g., shallower gradient, initial hold) gradient->adjust_gradient check_resolution1 Resolution Improved? adjust_isocratic->check_resolution1 check_resolution2 Resolution Improved? adjust_gradient->check_resolution2 change_ph Modify Mobile Phase pH check_resolution1->change_ph No end_success Problem Solved check_resolution1->end_success Yes check_resolution2->change_ph No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_ph->check_resolution3 change_column Change Stationary Phase (e.g., different chemistry like Phenyl-Hexyl or embedded polar group) check_resolution3->change_column No check_resolution3->end_success Yes check_resolution4 Resolution Improved? change_column->check_resolution4 check_resolution4->end_success Yes end_fail Further Method Development Required check_resolution4->end_fail No Analytical_Strategy start Start this compound Analysis sample_complexity Assess Sample Matrix Complexity start->sample_complexity simple_matrix Simple Matrix (e.g., clean water, standards) sample_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., soil, plant tissue) sample_complexity->complex_matrix High method_1d_hplc Standard 1D-HPLC with UV Detection simple_matrix->method_1d_hplc advanced_cleanup Advanced Sample Cleanup (e.g., different d-SPE sorbents) complex_matrix->advanced_cleanup check_coelution Co-elution Present? method_1d_hplc->check_coelution method_optimization Method Optimization (Gradient, pH, Column) check_coelution->method_optimization Yes analysis_complete Analysis Complete check_coelution->analysis_complete No method_optimization->check_coelution method_2d_hplc Consider 2D-HPLC or LC-MS/MS method_optimization->method_2d_hplc Persistent Co-elution advanced_cleanup->method_1d_hplc method_2d_hplc->analysis_complete

Technical Support Center: Improving Quinmerac Immunoassay Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of their Quinmerac immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay selectivity and why is it critical for this compound analysis?

A: Selectivity in an immunoassay refers to the ability of the antibody to bind exclusively to the target analyte (this compound) without binding to other structurally similar compounds or components in the sample matrix.[1] High selectivity is crucial for accurate quantification, as it prevents false-positive results that can arise from cross-reactivity with other herbicides, metabolites, or endogenous substances.[2][3]

Q2: What are the main factors that affect the selectivity of a this compound immunoassay?

A: The primary factors influencing selectivity are:

  • Antibody Specificity: The intrinsic ability of the antibody to distinguish this compound from other molecules.[1][4][5]

  • Cross-Reactivity: Binding of the antibody to compounds structurally related to this compound.[2][3][6]

  • Matrix Effects: Interference from other components in the sample (e.g., soil, water, plant extracts) that can enhance or suppress the signal.[7][8][9][10]

  • Assay Conditions: Parameters such as pH, ionic strength, and temperature can influence antibody-antigen binding.[11]

Q3: Should I use a monoclonal or polyclonal antibody for my this compound immunoassay?

A: The choice depends on your specific application needs.

  • Monoclonal Antibodies (mAbs): Offer high specificity to a single epitope, leading to excellent batch-to-batch consistency and reduced background noise.[12][13][14] They are generally preferred when high accuracy and specificity are required.[14]

  • Polyclonal Antibodies (pAbs): Recognize multiple epitopes on the antigen, which can lead to higher sensitivity.[12][15] However, they have a greater risk of cross-reactivity and batch-to-batch variability.[14]

Troubleshooting Guide

Issue 1: High Cross-Reactivity with Other Herbicides

You are observing positive results in samples that do not contain this compound, or the quantified levels are unexpectedly high. This may be due to the antibody binding to other structurally similar herbicides or their metabolites.[6]

Potential Causes & Solutions
Potential Cause Recommended Solution
Poor Antibody Specificity Use a More Specific Antibody: If using a polyclonal antibody, consider switching to a monoclonal antibody with higher specificity.[13][14] If developing your own assay, the choice of hapten used for immunization is critical for generating highly specific antibodies.[11]
Suboptimal Assay Conditions Optimize Assay Buffer: Adjust the pH and ionic strength of the assay buffer. Optimal conditions can enhance the specific binding between the antibody and this compound while minimizing non-specific interactions.[11]
Heterologous Immunoassay Format: Employ a heterologous assay format, where the hapten used for the immunogen is different from the one used for the coating antigen in an ELISA. This strategy can significantly improve assay selectivity and sensitivity.[11]
Experimental Protocol: Cross-Reactivity Assessment

This protocol outlines how to perform a competitive ELISA to determine the cross-reactivity of your antibody with potentially interfering compounds.

  • Preparation:

    • Coat a 96-well microtiter plate with the coating antigen (e.g., this compound-protein conjugate).

    • Prepare a standard curve for this compound.

    • Prepare serial dilutions of the potential cross-reacting compounds.

  • Assay Procedure:

    • Add the this compound standards or the potential cross-reactants to the wells.

    • Add the anti-Quinmerac antibody to all wells and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add an enzyme-labeled secondary antibody and incubate.

    • Wash the plate and add a substrate to generate a colorimetric signal.

    • Measure the absorbance using a plate reader.

  • Calculation:

    • Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for this compound and for each potential cross-reactant.

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Example Cross-Reactivity Data
Compound IC50 (ng/mL) Cross-Reactivity (%)
This compound 10100
Herbicide A 5002
Herbicide B >10,000<0.1
Metabolite C 8001.25
Issue 2: Inconsistent Results Due to Matrix Effects

You are observing signal suppression or enhancement, leading to poor accuracy and reproducibility when analyzing different sample types (e.g., soil vs. water).[7]

Potential Causes & Solutions
Potential Cause Recommended Solution
Interfering Substances in Sample Sample Dilution: Diluting the sample can often mitigate matrix effects by reducing the concentration of interfering substances.[7] A dilution factor of 10 to 100-fold may be necessary.[7]
Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components before analysis.
Different Sample Compositions Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to the sample type being analyzed.[7] This helps to compensate for the specific matrix effects of that sample type.

Workflow for Mitigating Matrix Effects

Matrix_Effect_Workflow start Start: Inconsistent Results dilution Dilute Sample (e.g., 1:10) start->dilution analyze1 Re-analyze Sample dilution->analyze1 check1 Results Consistent? analyze1->check1 cleanup Perform Sample Cleanup (SPE) check1->cleanup No end End: Consistent Results check1->end Yes analyze2 Re-analyze Sample cleanup->analyze2 check2 Results Consistent? analyze2->check2 matrix_match Use Matrix-Matched Calibrators check2->matrix_match No check2->end Yes matrix_match->end

Caption: Troubleshooting workflow for addressing matrix effects.

Issue 3: Low Assay Sensitivity and Poor Selectivity

The assay is not sensitive enough to detect low concentrations of this compound, and there is a high background signal, indicating poor selectivity.

Potential Causes & Solutions
Potential Cause Recommended Solution
Suboptimal Reagent Concentrations Checkerboard Titration: Optimize the concentrations of the coating antigen and the primary antibody to find the combination that provides the best signal-to-noise ratio.[11]
Insufficient Blocking Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, non-fat milk) and incubation times to effectively block non-specific binding sites on the microtiter plate.
Inefficient Washing Optimize Wash Steps: Increase the number of wash cycles or the volume of wash buffer to ensure complete removal of unbound reagents, which can contribute to high background.

Principle of Checkerboard Titration

Checkerboard_Titration cluster_0 Coating Antigen Concentration cluster_1 Primary Antibody Dilution A1 1 µg/mL plate 96-Well Plate (Test all combinations) A2 0.5 µg/mL A3 0.25 µg/mL B1 1:1000 B2 1:2000 B3 1:4000 result Select combination with highest Signal-to-Noise Ratio plate->result

Caption: Conceptual diagram of a checkerboard titration experiment.

References

Best practices for handling and disposal of Quinmerac in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and disposal of Quinmerac in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards in a laboratory setting?

This compound is a selective herbicide belonging to the quinoline group.[1] Its chemical name is 7-chloro-3-methylquinoline-8-carboxylic acid.[1] In the laboratory, the primary hazards depend on the form of this compound being used (e.g., pure solid, standard solution). A standard solution may be flammable and cause serious eye irritation.[2] While pure this compound is not considered highly toxic to mammals, it is harmful to aquatic life with long-lasting effects.[1][3] Therefore, preventing its release into the environment is crucial.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, standard laboratory PPE including a lab coat, safety glasses with side shields, and nitrile gloves should be worn.[4] If there is a risk of splashing, chemical safety goggles and a face shield are recommended.[2] When handling powdered this compound or preparing solutions where dust or aerosols may be generated, it is advisable to work in a chemical fume hood.[5]

Q3: How should I store this compound in the laboratory?

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2] Keep the container tightly sealed.[2] If the this compound is in a flammable solvent, it must be stored in a flammable liquids storage cabinet and away from ignition sources.[2]

Q4: What should I do in case of a small this compound spill in the lab?

For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust. Collect the spilled material and absorbent into a sealed, labeled container for proper disposal. Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Q5: How do I properly dispose of this compound waste?

This compound waste, including unused solutions, contaminated materials, and empty containers, must be disposed of as hazardous waste.[6] Do not pour this compound waste down the drain, as it is harmful to aquatic organisms.[1][3] Collect all waste in clearly labeled, sealed containers. Follow your institution's and local regulations for hazardous waste disposal.[6][7] Empty containers should be triple-rinsed with an appropriate solvent; the rinsate should be collected as hazardous waste.[8]

Troubleshooting Guide

IssuePossible CauseSolution
Unexpected precipitation when preparing a solution. The solvent may be inappropriate, or the concentration may be too high.Verify the solubility of this compound in the chosen solvent. Try gentle heating or sonication to aid dissolution. If precipitation persists, consider using a different solvent or preparing a more dilute solution.
Inconsistent experimental results. The this compound standard may have degraded.Check the expiration date of the standard. Store standards as recommended by the manufacturer, protected from light and temperature fluctuations. Prepare fresh working solutions regularly.
Contamination of other experiments. Improper cleaning of glassware or workspace after use.Thoroughly clean all glassware with an appropriate solvent and detergent after using this compound. Decontaminate work surfaces after each use.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C11H8ClNO2[9]
Molar Mass 221.64 g/mol [9]
Appearance Typically a solid at room temperature[10]
Melting Point 244°C[11]
Boiling Point 416°C at 760 mmHg[11]
pKa 3.96[9]

Experimental Protocols

Preparation of a this compound Standard Solution (1 mg/mL in Acetonitrile)

Objective: To prepare a 1 mg/mL stock solution of this compound in acetonitrile for experimental use.

Materials:

  • This compound (solid)

  • Acetonitrile (HPLC grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pipettes

  • Appropriate PPE (lab coat, safety glasses, nitrile gloves)

Procedure:

  • Perform all work in a chemical fume hood.

  • Accurately weigh 10 mg of this compound solid onto weighing paper using an analytical balance.

  • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound. If necessary, use a sonicator for a short period to ensure complete dissolution.

  • Once the solid is fully dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the solution in a cool, dark place, and inside a flammable liquids cabinet if required by your institution's safety protocols.

Small-Scale Spill Cleanup Protocol

Objective: To safely clean up a small spill (less than 100 mL of solution or 10 g of solid) of this compound in a laboratory setting.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Scoop or dustpan and brush (for solid spills)

    • Waste container with a sealable lid

    • Hazardous waste labels

    • Soap and water

    • Paper towels

  • Appropriate PPE (lab coat, safety glasses, nitrile gloves, and a face mask if cleaning up a powder)

Procedure:

  • Alert others in the immediate area of the spill.

  • If the spilled material is flammable, extinguish any nearby sources of ignition.

  • Ensure the area is well-ventilated. If the spill is in a poorly ventilated area, evacuate and contact your institution's safety office.

  • Put on the required PPE.

  • For liquid spills: Cover the spill with the absorbent material, starting from the outside and working inwards to prevent spreading.

  • For solid spills: Gently scoop or sweep the material to avoid creating dust.

  • Carefully collect the absorbed liquid or the solid spill into the designated waste container.

  • Clean the spill area with soap and water, using paper towels.

  • Place all contaminated materials, including used PPE, into the waste container.

  • Seal and label the waste container as "Hazardous Waste: this compound" and include the date.

  • Arrange for the disposal of the hazardous waste according to your institution's procedures.

  • Wash your hands thoroughly after the cleanup is complete.

Visualizations

Quinmerac_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Log this compound store Store Appropriately receive->store ppe Don PPE store->ppe weigh Weigh in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve label_store Label & Store Solution dissolve->label_store experiment Conduct Experiment label_store->experiment cleanup Clean Work Area experiment->cleanup collect_waste Collect Liquid & Solid Waste experiment->collect_waste cleanup->collect_waste rinse Triple-Rinse Empty Containers collect_waste->rinse collect_rinsate Collect Rinsate rinse->collect_rinsate dispose Dispose as Hazardous Waste collect_rinsate->dispose

Caption: General workflow for safe handling of this compound in the laboratory.

Quinmerac_Disposal_Decision start This compound Waste Generated is_empty_container Empty Container? start->is_empty_container is_contaminated Contaminated Material? (Gloves, paper towels, etc.) is_empty_container->is_contaminated No triple_rinse Triple-Rinse with Solvent is_empty_container->triple_rinse Yes is_liquid_waste Liquid Waste? (Unused solution, rinsate) is_contaminated->is_liquid_waste No collect_solid_waste Collect in Labeled Hazardous Waste Container is_contaminated->collect_solid_waste Yes collect_liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid_waste->collect_liquid_waste Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines triple_rinse->dispose_container final_disposal Dispose via Institutional Hazardous Waste Program collect_rinsate->final_disposal collect_solid_waste->final_disposal collect_liquid_waste->final_disposal

Caption: Decision-making process for this compound waste disposal.

References

Technical Support Center: Quinmerac Bioavailability and Soil Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the bioavailability of the herbicide quinmerac, with a specific focus on mitigating the influence of soil organic matter (SOM).

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our soil experiments. What could be the primary cause?

A1: Reduced this compound efficacy in soil is frequently linked to high soil organic matter (SOM) content. This compound, like many herbicides, can bind to organic matter, a process known as sorption. This binding reduces the amount of this compound available in the soil solution, thereby decreasing its bioavailability for uptake by target weeds. The strength of this binding is influenced by the amount and type of organic matter, soil pH, and clay content.[1][2][3]

Q2: How does soil organic matter chemically interact with this compound to reduce its bioavailability?

A2: Soil organic matter, particularly humic and fulvic acids, has a complex structure with numerous functional groups (e.g., carboxylic, phenolic, quinone) that can interact with this compound molecules.[2] These interactions can include:

  • Hydrophobic partitioning: Nonpolar regions of this compound can partition into the hydrophobic domains of SOM.

  • Hydrogen bonding: Polar functional groups on this compound can form hydrogen bonds with functional groups on SOM.

  • Charge-transfer complexes: Electron donor-acceptor interactions can occur between the aromatic rings of this compound and SOM components.[4]

These binding mechanisms sequester this compound from the soil solution, making it unavailable for plant uptake.

Q3: What are the typical sorption coefficient (Koc) values for this compound, and how do they relate to soil organic matter?

A3: The organic carbon-normalized sorption coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil organic carbon. A higher Koc value indicates stronger binding and lower bioavailability. While specific Koc values for this compound can vary significantly depending on the specific soil characteristics, it is generally considered to have a moderate potential for sorption. The soil-water partition coefficient (Kd) will generally increase with increasing soil organic matter content.[1]

Q4: Are there analytical methods to quantify the bioavailable fraction of this compound in soil?

A4: Yes, several methods can be employed to estimate the bioavailable fraction of this compound. These methods typically involve extracting the soil with a solution that mimics the soil solution or the uptake by plant roots. Common techniques include:

  • Calcium Chloride (CaCl2) Extraction: A dilute CaCl2 solution is often used to extract the soil solution, providing an estimate of the dissolved and readily available this compound.

  • Bioassays: This method uses sensitive plant species to determine the phytotoxic effects of this compound residues in the soil. The growth of the indicator plant is compared to its growth in control soil to assess bioavailability.

Q5: Can we use adjuvants to mitigate the impact of high SOM on this compound bioavailability?

A5: The use of adjuvants can potentially influence this compound's interaction with SOM, although specific data for this compound is limited. Some adjuvants, such as certain surfactants or humic acid formulations, may compete with this compound for binding sites on SOM or alter the partitioning of this compound between the soil and water phases. However, the effect can be complex and may depend on the specific adjuvant and soil type. It is recommended to conduct preliminary experiments to evaluate the efficacy of any adjuvant for your specific conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound bioavailability assays across different soil batches.

  • Possible Cause: Variation in soil organic matter content and composition between batches.

  • Troubleshooting Steps:

    • Characterize each soil batch: Before conducting bioavailability experiments, determine the percent organic matter, pH, and texture of each soil batch.

    • Normalize results: If possible, normalize your results to the organic carbon content of the soil to allow for more accurate comparisons between batches.

    • Use a standardized artificial soil: For highly controlled experiments, consider using a standardized artificial soil matrix where the organic matter content can be precisely controlled.

Issue 2: Poor recovery of this compound during extraction from high-organic-matter soils.

  • Possible Cause: Strong sorption of this compound to the soil organic matter, leading to incomplete extraction.

  • Troubleshooting Steps:

    • Optimize extraction solvent: Experiment with different solvent systems. A more polar solvent or a mixture of solvents may be required to overcome the strong binding to SOM.

    • Increase extraction time and temperature: Longer extraction times or gentle heating can help to desorb this compound from the soil matrix.

    • Use a stronger extraction technique: Techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be more effective than simple shaking for tightly bound residues.

Issue 3: Bioassay results show low phytotoxicity even at high this compound application rates in high SOM soil.

  • Possible Cause: The majority of the applied this compound is sorbed to the SOM and is not bioavailable to the indicator plants.

  • Troubleshooting Steps:

    • Quantify the bioavailable fraction: Use a chemical extraction method (e.g., CaCl2 extraction) in parallel with the bioassay to determine the concentration of this compound in the soil solution.

    • Test mitigation strategies: In a subset of your experiments, explore the use of soil amendments or adjuvants that could potentially increase the bioavailability of this compound.

    • Consider the "aging" effect: The binding of herbicides to SOM can become stronger over time (a process known as "aging"). Conduct your bioassays at different time points after this compound application to assess the impact of aging on bioavailability.

Data Presentation

Table 1: Illustrative Relationship Between Soil Organic Matter and this compound Sorption Coefficients.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound across a range of SOM were not available in the reviewed literature. The trend of increasing sorption with increasing SOM is a well-established principle for many herbicides.

Soil TypeOrganic Matter (%)Soil pHClay Content (%)This compound Kd (L/kg)This compound Koc (L/kg)
Sandy Loam1.26.5101.5217
Silt Loam2.56.2183.8262
Clay Loam4.06.8357.2310
Peat Soil15.05.5525.0287

Experimental Protocols

Protocol 1: Determination of this compound Soil-Water Partition Coefficient (Kd) using a Batch Equilibrium Method

  • Soil Preparation: Air-dry and sieve (2 mm) the soil samples. Characterize the soil for organic matter content, pH, and texture.

  • Spiking Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Prepare a series of aqueous solutions of this compound in 0.01 M CaCl2 at different concentrations.

  • Equilibration: Add a known mass of soil (e.g., 5 g) to a series of centrifuge tubes. Add a known volume (e.g., 25 mL) of the this compound solutions to the tubes.

  • Shaking: Shake the tubes on a mechanical shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

  • Centrifugation and Filtration: Centrifuge the tubes to separate the soil and the supernatant. Filter the supernatant through a 0.45 µm filter.

  • Analysis: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

  • Calculation:

    • Calculate the amount of this compound sorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

    • The Kd is calculated as the ratio of the concentration of this compound in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium.

    • The Koc can be calculated by dividing the Kd by the fraction of organic carbon in the soil.

Protocol 2: Plant Bioassay for this compound Bioavailability

  • Soil Treatment: Treat soil samples with a range of this compound concentrations. Include an untreated control.

  • Potting: Fill pots with the treated and control soil.

  • Sowing: Sow seeds of a sensitive indicator plant species (e.g., lettuce, cress) in the pots.

  • Growth Conditions: Place the pots in a controlled environment (growth chamber or greenhouse) with optimal conditions for plant growth.

  • Observation and Measurement: After a specified growth period (e.g., 14-21 days), harvest the plants and measure relevant endpoints such as shoot height, root length, and biomass (fresh and dry weight).

  • Data Analysis: Compare the growth of plants in the treated soil to the growth in the control soil. Calculate the concentration of this compound that causes a 50% reduction in a growth parameter (EC50) as a measure of its bioavailability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Bioavailability Assay cluster_analysis Analysis & Interpretation Soil_Collection Soil Collection & Sieving SOM_Analysis Soil Characterization (%OM, pH, Texture) Soil_Collection->SOM_Analysis Quinmerac_Spiking This compound Spiking SOM_Analysis->Quinmerac_Spiking Batch_Equilibrium Batch Equilibrium (Kd/Koc Determination) Quinmerac_Spiking->Batch_Equilibrium Plant_Bioassay Plant Bioassay (EC50 Determination) Quinmerac_Spiking->Plant_Bioassay HPLC_Analysis HPLC Analysis of Supernatant Batch_Equilibrium->HPLC_Analysis Growth_Measurement Plant Growth Measurement Plant_Bioassay->Growth_Measurement Data_Interpretation Data Interpretation & Mitigation Strategy HPLC_Analysis->Data_Interpretation Growth_Measurement->Data_Interpretation

Caption: Experimental workflow for assessing this compound bioavailability in soil.

Auxin_Signaling_Pathway cluster_cell Plant Cell This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding of Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Growth_Response Altered Gene Expression & Uncontrolled Growth Auxin_Response_Genes->Growth_Response SOM Soil Organic Matter (Sorption) SOM->this compound Reduces Bioavailability

References

Adjusting for pH effects on Quinmerac stability and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinmerac. The focus is on understanding and mitigating the effects of pH on the stability and analytical measurement of this compound.

Section 1: Frequently Asked Questions on this compound Stability

This section addresses common questions regarding the chemical stability of this compound in solution.

Q1: Why is pH a critical factor for the stability and analysis of this compound?

This compound is a weak acid with a pKa value of approximately 4.31.[1][2][3] This means that the pH of the solution dictates its molecular form:

  • At pH < 4.31: this compound exists predominantly in its neutral, protonated (acidic) form.

  • At pH > 4.31: It converts to its anionic, deprotonated (conjugate base) form.[1]

This pH-dependent ionization state significantly impacts its solubility, stability against degradation, and its behavior in analytical systems like reversed-phase HPLC. For robust and reproducible results, controlling the pH of all solutions, from stock standards to analytical mobile phases, is essential.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

This compound's degradation in water is influenced by pH, temperature, and light.[4][5] The primary chemical degradation pathway is hydrolysis, a reaction with water that breaks down the active ingredient.[6][7] Generally, for quinoline carboxylic acid herbicides, hydrolysis is significantly accelerated under alkaline (high pH) conditions.[7][8] Oxidation, particularly by hydroxyl radicals, is another degradation mechanism, with reaction rates reported to be highest under very acidic conditions (pH 0-1).[9][10] Degradation can lead to the formation of byproducts such as various hydroxylated derivatives.[4][11]

Q3: How should I prepare and store this compound stock and standard solutions to ensure stability?

To minimize degradation, especially via alkaline hydrolysis, stock solutions should be prepared in a buffered, slightly acidic aqueous solution or in a stable organic solvent.

  • Aqueous Solutions: Use a buffer to maintain the pH between 4 and 5. This keeps this compound in its more stable, neutral form without being overly acidic.

  • Solvent Choice: For long-term storage, dissolving this compound in a high-purity solvent like methanol or acetonitrile is recommended. Samples for analysis should then be diluted in the initial mobile phase.[12]

  • Storage Conditions: Store all solutions in a refrigerator (2-8 °C) and protect them from light to prevent both hydrolytic and photolytic degradation. Prepare fresh aqueous dilutions daily or weekly as needed.

Section 2: Quantitative Data on pH-Dependent Stability

Table 1: Hydrolytic Stability of Quinclorac (Structural Analogue) at 25°C

pH ConditionHydrolysis RateHalf-Life (t½)Stability Classification
pH 5 (Acidic)Slow> 1 yearStable
pH 7 (Neutral)Slow> 1 yearStable
pH 9 (Alkaline)Rapid~38 daysUnstable

Source: Data adapted from literature on Quinclorac stability, which is expected to show a similar pH-dependent hydrolysis profile to this compound.

Section 3: Troubleshooting Analytical Issues in HPLC

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Q4: My this compound peak retention time is drifting or inconsistent between injections. What is the likely cause?

Retention time shifts for an ionizable compound like this compound are most often related to a lack of pH control.[13][14]

  • Mobile Phase pH Too Close to pKa: If your mobile phase pH is near 4.3, even minor fluctuations (0.1-0.2 units) will cause significant changes in the ratio of neutral to ionized this compound, leading to variable retention times.

  • Inadequately Buffered Mobile Phase: Without a proper buffering agent, the mobile phase pH can be influenced by dissolved CO2 (from the air) or the sample matrix itself.

  • Inconsistent Mobile Phase Preparation: Small errors in preparing the mobile phase from run to run can lead to pH shifts. Always measure pH on the aqueous portion before mixing with organic solvents.[15][16]

  • Column Temperature: Ensure a stable column temperature is maintained using a column oven, as temperature affects analyte partitioning and mobile phase viscosity.[14]

Solution: For reversed-phase HPLC, adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. For this compound, a pH of 2.5 - 2.8 is ideal to ensure it is fully protonated, minimizing retention time variability.[17]

Q5: I am observing poor peak shape (tailing) for my this compound peak. How can I fix this?

Peak tailing for acidic compounds is often caused by secondary interactions between the partially ionized analyte and active sites (free silanols) on the silica-based stationary phase.[14]

  • Cause: At a mobile phase pH near or above the pKa (4.31), a portion of the this compound molecules will be in their anionic form. These negatively charged molecules can interact strongly and non-ideally with the column packing material, leading to tailing.

  • Solution: Lower the mobile phase pH to fully protonate the this compound molecule (e.g., pH < 3.0). The neutral form will not engage in these secondary ionic interactions, resulting in a more symmetric (Gaussian) peak shape. Using a high-purity, end-capped column can also help minimize these interactions.

Q6: How do I choose the optimal mobile phase pH for this compound analysis?

The goal is to find a pH that provides robust retention, good peak shape, and consistent results. For reversed-phase chromatography of this compound:

  • Know the pKa: this compound's pKa is ~4.31.

  • Suppress Ionization: To maximize retention and ensure good peak shape, you want the analyte to be in its neutral, more hydrophobic form. This requires setting the mobile phase pH well below the pKa.

  • Select a pH: A pH of 2.5 - 2.8 is a robust choice. At this pH, this compound is almost entirely in its neutral form, leading to stable retention and minimal peak tailing.

  • Use a Buffer: Use a buffer that is effective in your chosen pH range (e.g., a phosphate or formate buffer) to maintain a consistent pH throughout the analysis.[15]

Section 4: Visual Diagrams and Workflows

The following diagrams provide visual guides for troubleshooting and experimental planning.

G cluster_0 Troubleshooting HPLC Analysis of this compound problem Observed Problem rt_shift Retention Time Shift / Drift problem->rt_shift peak_tail Poor Peak Shape (Tailing) problem->peak_tail cause_ph Cause: Mobile Phase pH near pKa (4.31) rt_shift->cause_ph cause_buffer Cause: Inadequate Buffering rt_shift->cause_buffer cause_temp Cause: Temperature Fluctuation rt_shift->cause_temp cause_secondary Cause: Secondary Interactions (Analyte is ionized) peak_tail->cause_secondary solution_ph Solution: Adjust Mobile Phase pH to 2.5 - 2.8 cause_ph->solution_ph solution_buffer Solution: Use appropriate buffer (e.g., Formate/Phosphate) cause_buffer->solution_buffer solution_temp Solution: Use Column Oven Set to stable temperature cause_temp->solution_temp cause_secondary->solution_ph

Caption: Troubleshooting decision tree for common HPLC issues with this compound.

G cluster_1 Sample Preparation & pH Adjustment Workflow start Start: Receive Sample (e.g., Water, Soil Extract) measure_ph Measure pH of Sample Solution start->measure_ph check_ph Is pH < 5? measure_ph->check_ph adjust_ph Adjust pH to 4-5 using dilute acid (e.g., H₃PO₄) check_ph->adjust_ph No no_adjust Proceed check_ph->no_adjust filter_sample Filter Sample (0.22 or 0.45 µm syringe filter) adjust_ph->filter_sample inject Inject into HPLC System no_adjust->filter_sample

References

Validation & Comparative

Navigating Quinmerac Analysis: A Comparative Guide to Analytical Methods for Regulatory Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in regulatory testing, the accurate and reliable quantification of the herbicide Quinmerac is paramount. This guide provides an objective comparison of the primary analytical methods employed for this compound determination in environmental matrices, supported by experimental data and detailed protocols to inform method selection and validation for regulatory compliance.

This compound, a selective herbicide used for the control of broadleaf weeds, is subject to stringent regulatory limits in soil and water.[1][2][3] Ensuring analytical methods are robust, validated, and fit for purpose is a critical aspect of environmental monitoring and food safety. This guide delves into the validation and application of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique for this compound analysis is contingent on factors such as the sample matrix, required sensitivity, and the regulatory framework. The following tables summarize the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on available validation data.

Table 1: Performance Characteristics of Analytical Methods for this compound in Soil

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.05 mg/kg[4]0.01 mg/kg0.005 mg/kg
Limit of Quantitation (LOQ) 0.5 mg/kg[4]0.05 mg/kg0.01 mg/kg
Linearity (r²) >0.99>0.99>0.999
Recovery (%) 66.6 - 106.4[4]85 - 11090 - 115
Precision (RSD %) < 15< 10< 5

Table 2: Performance Characteristics of Analytical Methods for this compound in Water

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 µg/L0.05 µg/L0.01 µg/L
Limit of Quantitation (LOQ) 0.5 µg/L0.2 µg/L0.05 µg/L
Linearity (r²) >0.99>0.995>0.999
Recovery (%) 80 - 11088 - 10592 - 112
Precision (RSD %) < 10< 8< 4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the analysis of this compound in soil and water using the compared techniques.

Sample Preparation: Modified QuEChERS for Soil

A simplified and effective sample preparation for this compound in soil can be achieved using a modification of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 5 mL of water. Vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction): Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for analysis by HPLC-UV, GC-MS, or LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from certified reference standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: this compound is a carboxylic acid and requires derivatization to increase its volatility for GC analysis. A common approach is methylation using diazomethane or a safer alternative like (trimethylsilyl)diazomethane.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Quantification: Based on a calibration curve of the derivatized this compound standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient starts at 10% B, increases to 90% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the precursor ion of interest.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: Based on a matrix-matched calibration curve to compensate for matrix effects.

Method Validation Workflow and Selection

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagrams illustrate a typical validation workflow and a decision-making process for method selection.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Parameters cluster_2 Regulatory Submission MD Method Development MO Method Optimization MD->MO Specificity Specificity & Selectivity MO->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DA Data Analysis & Documentation Robustness->DA VR Validation Report RS Regulatory Submission VR->RS DA->VR

A typical workflow for the validation of an analytical method for regulatory testing.

MethodSelection node_result node_result start Regulatory Requirement? sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes cost Cost & Throughput a Major Factor? sensitivity->cost No gcms GC-MS matrix->gcms No lcmsms LC-MS/MS matrix->lcmsms Yes hplc HPLC-UV cost->hplc Yes cost->gcms No

A decision tree for selecting an appropriate analytical method for this compound analysis.

Conclusion

The choice of an analytical method for this compound in regulatory testing involves a trade-off between sensitivity, selectivity, cost, and throughput.

  • HPLC-UV offers a cost-effective and straightforward approach suitable for screening purposes and for matrices with higher regulatory limits. However, its lower sensitivity may not be adequate for all regulatory requirements.

  • GC-MS , while providing good sensitivity and selectivity, requires a derivatization step for the analysis of this compound, which can add complexity and potential for variability.

  • LC-MS/MS stands out as the most sensitive and selective method, capable of detecting this compound at very low concentrations in complex matrices without the need for derivatization. This makes it the preferred method for stringent regulatory monitoring where low detection limits are critical.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and available resources. Proper method validation is essential to ensure the data generated is accurate, reliable, and defensible for regulatory submission.

References

A Comparative Analysis of Quinmerac and Quinclorac Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicidal efficacy of Quinmerac and Quinclorac. This analysis is supported by a review of available experimental data on their mechanisms of action and target weed spectra, alongside detailed experimental protocols for herbicide evaluation.

Introduction and Chemical Overview

This compound and Quinclorac are both selective herbicides belonging to the quinolinecarboxylic acid class. They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plant species. Despite this shared primary mode of action, their chemical structures and resulting efficacy on different weed types vary significantly.

This compound is primarily recognized for its control of broadleaf weeds, particularly in cereal crops, oilseed rape, and sugar beets. It is often formulated in combination with other herbicides to broaden its spectrum of activity.

Quinclorac is well-known for its efficacy against both grassy and broadleaf weeds, with a particular strength in controlling problematic grasses like crabgrass (Digitaria spp.) and barnyardgrass (Echinochloa crus-galli) in turfgrass and rice production.[1]

FeatureThis compoundQuinclorac
Chemical Class Quinolinecarboxylic acidQuinolinecarboxylic acid
Primary Mode of Action Synthetic Auxin (HRAC Group 4)Synthetic Auxin (HRAC Group 4)
Primary Target Weeds Broadleaf weedsGrassy and some broadleaf weeds
Primary Use Sites Cereals, Oilseed Rape, Sugar BeetsTurfgrass, Rice

Mechanism of Action and Signaling Pathways

Both herbicides disrupt plant growth by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of physiological disruptions, including epinastic growth (twisting and curling of stems and leaves), cell division without differentiation, and ultimately, plant death.[2]

However, the mode of action of Quinclorac, particularly in grasses, is understood to be more complex. In addition to its auxin-mimicking activity, research suggests it can also inhibit cell wall (cellulose) biosynthesis and induce the production of ethylene and phytotoxic levels of cyanide in susceptible grassy weeds.[2] This multi-faceted attack contributes to its strong efficacy on graminaceous species.

Below are diagrams illustrating the signaling pathways associated with these herbicides.

Quinmerac_Signaling_Pathway This compound This compound Auxin_Receptors Auxin Receptors (e.g., TIR1/AFB) This compound->Auxin_Receptors Binds to SCF_Complex SCF Complex Auxin_Receptors->SCF_Complex Activates Aux_IAA Aux/IAA Repressors SCF_Complex->Aux_IAA Targets for Degradation ARF ARF Transcription Factors Aux_IAA->ARF Represses Auxin_Genes Auxin Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Broadleaf Weed Death Auxin_Genes->Uncontrolled_Growth Quinclorac_Signaling_Pathway cluster_auxin Auxin-like Action cluster_other Other Proposed Mechanisms (especially in grasses) Quinclorac_Auxin Quinclorac Auxin_Response Auxin Response & Uncontrolled Growth Quinclorac_Auxin->Auxin_Response Mimics Auxin Plant_Death Plant Death Auxin_Response->Plant_Death Quinclorac_Other Quinclorac Cellulose_Biosynthesis Cellulose Biosynthesis Quinclorac_Other->Cellulose_Biosynthesis Inhibits Ethylene_Production Ethylene Production Quinclorac_Other->Ethylene_Production Induces Cellulose_Biosynthesis->Plant_Death Cyanide_Accumulation Cyanide Accumulation Ethylene_Production->Cyanide_Accumulation Cyanide_Accumulation->Plant_Death Greenhouse_Workflow Start Start Planting Sow Weed Seeds in Pots Start->Planting Growth Grow to Target Stage (e.g., 2-4 leaf) Planting->Growth Treatment_Prep Prepare Herbicide Dilutions Growth->Treatment_Prep Application Apply Treatments with Bench Sprayer Growth->Application Treatment_Prep->Application Data_Collection Visual Assessment & Biomass Measurement (7, 14, 21 DAT) Application->Data_Collection Analysis Analyze Data (Dose-Response, GR50) Data_Collection->Analysis End End Analysis->End

References

Cross-Validation of Analytical Techniques for Quinmerac Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of the herbicide Quinmerac is crucial in environmental monitoring, food safety assessment, and agricultural research. A variety of analytical techniques are available, each with its own set of strengths and limitations. This guide provides an objective comparison of three commonly employed methods for this compound analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by a summary of experimental data from various studies to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the determination of this compound based on reported data. It is important to note that these values are matrix-dependent and can vary based on the specific experimental conditions.

Performance ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, r²) >0.99>0.99Typically >0.99 (post-derivatization)
Limit of Detection (LOD) 0.05 mg/kg (Soil)[1]0.012 µg/kg (Honey)[2]Method dependent, often requires derivatization
Limit of Quantification (LOQ) 0.5 mg/kg (Soil)[1]0.5 µg/kg (Honey), 0.01 mg/kg (Livestock Products)[2][3]Method dependent, often requires derivatization
Accuracy (Recovery) 66.6% - 106.4% (Soil)[1]85.6% - 93.5% (Livestock Products), 83.3% - 95.3% (Soil)[3][4]Generally good, but can be affected by derivatization efficiency
Precision (% Relative Standard Deviation, %RSD) 1.9% - 15.7% (Soil)[1]<10% is generally achievable<15% is a common target
Selectivity Moderate, susceptible to interference from co-eluting compounds.High, based on specific precursor and product ion transitions.High, based on mass-to-charge ratio and fragmentation patterns.
Matrix Effects Can be significant, often requiring extensive cleanup.Can be significant but can be compensated for using matrix-matched standards or isotopic internal standards.Can be significant, often requiring extensive cleanup and derivatization.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often favored for its simplicity and cost-effectiveness, making it suitable for routine analysis in less complex matrices.

Sample Preparation (Modified QuEChERS for Soil) [1][5]

  • Extraction: 5 g of a homogenized soil sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile containing 1% acetic acid is added. The tube is shaken vigorously for 1 minute. Subsequently, 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate are added, and the tube is immediately shaken for another minute and then centrifuged.[5]

  • Cleanup: An aliquot of the supernatant is taken and passed through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent to remove organic acids and other interferences.

  • Final Solution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the mobile phase for HPLC-UV analysis.

Instrumental Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (e.g., 240 nm).

  • Quantification: Based on an external standard calibration curve prepared in the mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification of pesticides in complex matrices due to its exceptional sensitivity and selectivity.

Sample Preparation (QuEChERS for Plant Tissues) [6][7]

  • Extraction: A 10 g homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously. QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken and centrifuged.[7]

  • Cleanup (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing PSA and C18 sorbents to remove interferences. The tube is vortexed and centrifuged.

  • Final Solution: The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

  • MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.[3]

  • Quantification: Achieved using a matrix-matched calibration curve with an internal standard to correct for matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability.

Sample Preparation and Derivatization

  • Extraction: A suitable extraction method, such as the QuEChERS protocol, is employed to isolate this compound from the sample matrix.[8][9]

  • Derivatization: The carboxylic acid group of this compound is converted to a more volatile ester, for example, by reaction with a derivatizing agent like diazomethane or BF3-methanol. This step is critical and needs to be optimized for efficiency and reproducibility.

  • Cleanup: A cleanup step using SPE may be necessary after derivatization to remove excess derivatizing agent and by-products.

Instrumental Analysis

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for a single quadrupole system or MRM mode for a triple quadrupole system to enhance selectivity and sensitivity.

  • Quantification: An internal standard is used, and quantification is performed against a calibration curve of derivatized standards.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical techniques and a conceptual comparison of their key attributes.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Validation Method Validation & Comparison Sample Homogenized Sample Matrix (e.g., Soil, Water, Plant Tissue) Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Reconstitute in Mobile Phase LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Filter and Inject GC_MS GC-MS Analysis (with Derivatization) Cleanup->GC_MS Derivatize and Reconstitute Validation Performance Parameters (LOD, LOQ, Accuracy, Precision, etc.) HPLC_UV->Validation LC_MSMS->Validation GC_MS->Validation Comparison Comparative Data Analysis Validation->Comparison Decision Select Optimal Method Comparison->Decision

Caption: A logical workflow for the cross-validation of analytical techniques for this compound analysis.

MethodComparison Conceptual Comparison of Analytical Techniques for this compound Method Analytical Technique |  Key Attributes HPLC_UV HPLC-UV Cost-effective Simple Operation Moderate Sensitivity Lower Selectivity LC_MSMS LC-MS/MS High Sensitivity High Selectivity Higher Cost Handles Complex Matrices Well GC_MS GC-MS High Selectivity Requires Derivatization Good for Volatiles Potential for Matrix Interference

Caption: A conceptual comparison of key attributes of HPLC-UV, LC-MS/MS, and GC-MS for this compound analysis.

References

Unraveling the Environmental Footprint: A Comparative Analysis of Quinmerac and Other Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental impact of Quinmerac versus established auxinic herbicides like 2,4-D and Dicamba reveals nuances in their persistence, mobility, and toxicity profiles. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these widely used agricultural chemicals.

Auxinic herbicides, a class of synthetic plant growth regulators, have been a cornerstone of weed management for decades. While effective, their potential environmental consequences necessitate a thorough understanding of their behavior in various ecosystems. This report focuses on a comparative environmental impact assessment of this compound against two of the most common auxinic herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba.

Soil Persistence and Mobility: A Tale of Varying Half-Lives

The persistence of an herbicide in the soil, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is a critical factor in its environmental risk profile. A longer half-life increases the potential for carryover injury to subsequent crops and groundwater contamination.

This compound is characterized as being moderately persistent in soil, with a typical aerobic soil half-life of approximately 30 days.[1] In contrast, 2,4-D is known for its relatively rapid degradation, with a soil half-life often reported to be less than 7 to 10 days under favorable microbial conditions.[2][3][4] Dicamba's persistence falls between these two, with a typical soil half-life ranging from one to four weeks (14 to 30 days).[5][6][7] However, under certain conditions, the half-life of Dicamba can extend to 30 to 60 days.[8][9]

The mobility of these herbicides in soil, which dictates their potential to leach into groundwater, is another key consideration. This compound is described as highly mobile.[10] Similarly, Dicamba is known for its high mobility in soil, posing a risk of groundwater contamination.[5] 2,4-D is considered moderately mobile in the environment.[2]

HerbicideTypical Soil Half-life (Aerobic)Soil Mobility
This compound ~30 days[1]High[10]
2,4-D < 7 - 14 days[2][3][4][11]Moderate[2]
Dicamba 14 - 60 days[5][6][7][8][9][12]High[5]
Table 1: Comparison of Soil Persistence and Mobility of this compound, 2,4-D, and Dicamba.

Aquatic Ecotoxicity: Gauging the Impact on Non-Target Organisms

The potential for herbicides to contaminate water bodies and harm aquatic life is a significant environmental concern. The acute toxicity of these compounds to aquatic organisms is typically evaluated using the LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) values, with lower values indicating higher toxicity.

Data on the aquatic toxicity of this compound is less abundant in readily available literature compared to 2,4-D and Dicamba. However, it is generally considered to be of low to moderate toxicity to aquatic organisms.

For 2,4-D, the toxicity to aquatic life varies significantly depending on the formulation (e.g., esters are generally more toxic than amine salts) and the species.[2] The 96-hour LC50 for fish can range from practically non-toxic to highly toxic.[2] For example, the 96-hour LC50 for rainbow trout can be as low as 1 mg/L for certain ester formulations, while for bluegill, it can be much higher for amine salts.[2] For aquatic invertebrates like Daphnia magna, the 48-hour EC50 for 2,4-D amine is reported to be in the range of 4.0 mg/L.

Dicamba is generally considered to have low toxicity to fish and aquatic invertebrates.[6][7] The 96-hour LC50 for rainbow trout and bluegill sunfish is reported to be 135 mg/L.[6][7] For the freshwater crustacean Daphnia magna, the 48-hour LC50 is 110 mg/L.[7][13] One study found that Dicamba was virtually non-toxic to all aquatic bioindicator species tested, with an LC50 greater than 118.0 mg/L.[14]

HerbicideOrganismEndpointToxicity Value (mg/L)
This compound --Data not readily available in comparative format
2,4-D (Amine) Rainbow Trout96-hr LC50Highly variable (formulation dependent)[2]
Bluegill96-hr LC50Practically non-toxic (formulation dependent)[2]
Daphnia magna48-hr EC504.0
Dicamba Rainbow Trout96-hr LC50135[6][7]
Bluegill Sunfish96-hr LC50135[6][7]
Daphnia magna48-hr LC50110[7][13]
Various aquatic speciesLC50>118.0[14]
Table 2: Acute Aquatic Ecotoxicity of this compound, 2,4-D, and Dicamba.

Mode of Action: The Auxinic Herbicide Signaling Pathway

This compound, 2,4-D, and Dicamba all belong to the synthetic auxin class of herbicides. Their mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled and disorganized plant growth, and ultimately, death in susceptible species.[11] The molecular mechanism involves the herbicide binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the expression of auxin-responsive genes that disrupt normal plant development.[15][16]

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Auxinic Herbicide (e.g., this compound, 2,4-D, Dicamba) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth & Plant Death Gene->Response Leads to

Fig. 1: Simplified signaling pathway of auxinic herbicides.

Experimental Protocols

The environmental fate and ecotoxicity of herbicides are evaluated using standardized experimental protocols, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies (Aerobic)

A common method to determine the aerobic soil half-life of a herbicide follows OECD Guideline 307. A summary of the typical workflow is presented below.

Soil_Degradation_Workflow start Start soil_prep Soil Collection & Sieving start->soil_prep herbicide_app Herbicide Application (Radiolabeled or Non-labeled) soil_prep->herbicide_app incubation Incubation (Controlled Temperature & Moisture) herbicide_app->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (e.g., HPLC, LC-MS) extraction->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End data_analysis->end

Fig. 2: Workflow for determining herbicide soil degradation.

The protocol involves treating a defined soil sample with the herbicide and incubating it under controlled aerobic conditions. At various time points, subsamples are taken and analyzed for the remaining concentration of the parent compound. The data are then used to calculate the rate of degradation and the half-life.[17]

Acute Aquatic Toxicity Testing

The acute toxicity of a chemical to fish is often determined following OECD Guideline 203. This test exposes fish to the test substance for a 96-hour period.

The general procedure involves:

  • Test Organisms: Using a standardized fish species (e.g., Rainbow Trout, Bluegill Sunfish) of a specific age and size.

  • Test Concentrations: Exposing groups of fish to a range of concentrations of the herbicide, plus a control group with no herbicide.

  • Exposure Period: Maintaining the exposure for 96 hours under controlled conditions (temperature, light, oxygen).

  • Observation: Recording mortality and any sublethal effects at regular intervals.

  • Data Analysis: Calculating the LC50 value, which is the concentration estimated to be lethal to 50% of the test organisms.[18][19]

Similar standardized protocols exist for testing toxicity to aquatic invertebrates (e.g., OECD 202 for Daphnia sp.) and algae (e.g., OECD 201).[20]

Conclusion

This comparative guide highlights the key environmental differences between this compound and the more established auxinic herbicides, 2,4-D and Dicamba. This compound exhibits moderate persistence in soil, placing it between the rapidly degrading 2,4-D and the more persistent Dicamba. All three herbicides have the potential for mobility in soil, with this compound and Dicamba being noted as highly mobile. In terms of aquatic toxicity, while data for this compound is less comprehensive in comparative contexts, 2,4-D shows a wide range of toxicity depending on its formulation, and Dicamba is generally of low toxicity to aquatic organisms. Understanding these distinct environmental profiles is crucial for making informed decisions regarding their use and for developing strategies to mitigate potential ecological risks. Further direct comparative studies under identical experimental conditions would be invaluable for a more precise risk assessment.

References

Inter-laboratory Comparison of Quinmerac Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the herbicide Quinmerac. While specific quantitative data from a dedicated inter-laboratory comparison for this compound was not publicly available within recent proficiency testing reports, this document outlines a typical experimental workflow, discusses analytical performance from a published method, and details the herbicide's mode of action through its signaling pathway.

Data Presentation

An extensive search for publicly available final reports from proficiency tests (PTs) that include this compound, such as the IFA/Umweltbundesamt PT for pesticides in drinking water (PM06/PM06-E) and the AQS Baden-Württemberg PT for acidic pesticides, did not yield specific quantitative data for inter-laboratory comparison. These reports are often summarized and do not provide detailed results for individual analytes to non-participants.

However, to provide a benchmark for analytical performance, the following table summarizes validation data from a published multi-component method for the determination of six pesticides, including this compound, in surface water by direct aqueous injection with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ParameterThis compound Performance Data
Linearity Range0.2 to 50.0 µg/L
Correlation Coefficient (r²)0.995 to 0.999
Accuracy (% Recovery)84 to 100%
Precision (RSD)4 to 15%
Limit of Detection (LOD)0.03 to 0.36 µg/L

Experimental Protocols

Detailed experimental protocols from a formal inter-laboratory comparison for this compound are not publicly available. However, a typical analytical workflow for the determination of this compound in water samples can be described. The following protocol is based on a validated method for pesticide analysis in surface water.

1. Sample Preparation:

  • Water samples are collected in appropriate containers and stored under refrigerated conditions (e.g., 4°C) until analysis.

  • Prior to analysis, samples are typically brought to room temperature and may be filtered to remove particulate matter. For methods like direct aqueous injection, minimal sample preparation is a key advantage.

2. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • An aliquot of the water sample is directly injected into a liquid chromatograph.

    • Separation is achieved on a suitable reversed-phase column (e.g., a C18 column) using a gradient elution program.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

    • Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This provides high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is constructed using a series of standard solutions of this compound of known concentrations.

    • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Analysis in Water

The following diagram illustrates a general experimental workflow for the analysis of this compound in water samples using LC-MS/MS.

Quinmerac_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Water Sample Collection Storage Refrigerated Storage SampleCollection->Storage Filtration Sample Filtration (if necessary) Storage->Filtration DirectInjection Direct Aqueous Injection Filtration->DirectInjection LC_Separation Liquid Chromatographic Separation DirectInjection->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

A typical experimental workflow for the analysis of this compound in water samples.
Signaling Pathway of this compound's Herbicidal Action

This compound is a synthetic auxin herbicide. Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal hormonal balance and ultimately causing plant death in susceptible species. The following diagram illustrates the key steps in the signaling pathway of this compound's herbicidal action.

Quinmerac_Signaling_Pathway This compound This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor Binding This compound->Auxin_Receptor Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Ethylene_Biosynthesis Increased Ethylene Biosynthesis Gene_Expression->Ethylene_Biosynthesis ABA_Biosynthesis Increased Abscisic Acid (ABA) Biosynthesis Gene_Expression->ABA_Biosynthesis Plant_Death Growth Inhibition, Senescence, and Plant Death Ethylene_Biosynthesis->Plant_Death ABA_Biosynthesis->Plant_Death

The signaling pathway of this compound as a synthetic auxin herbicide.

Validating Predictive Models for Quinmerac's Environmental Fate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust prediction of a herbicide's environmental fate is critical for regulatory approval and ensuring ecological safety. This guide provides a comprehensive framework for validating predictive models for the environmental fate of Quinmerac, a selective herbicide used for the control of broadleaf weeds. This document compares the capabilities of prominent environmental fate models—PEARL, PRZM, and MACRO—and outlines the experimental data required for their validation, thereby serving as a practical guide for researchers in the field.

Comparative Analysis of Predictive Models

Predictive models for pesticide fate are essential tools in environmental risk assessment. They simulate the transport and transformation of active substances in soil and water. The choice of model often depends on the specific environmental compartments of concern and the available input data. Below is a comparison of three widely used models that can be applied to predict the environmental fate of this compound.

ModelPrimary ApplicationKey StrengthsKey Limitations
PEARL (Pesticide Emission Assessment at Regional and Local scales) Leaching to groundwaterDetailed description of soil water movement; simulates transformation products.[1][2][3][4]Does not simulate preferential flow.[1]
PRZM (Pesticide Root Zone Model) Runoff and erosionSimulates a wide range of transport and transformation processes; widely used for regulatory purposes in the US.[5][6][7][8][9]Less detailed hydrology compared to other models.[5]
MACRO Leaching to groundwater, especially in structured soilsAccounts for preferential flow through macropores.Can be more data-intensive than other models.

Experimental Data for Model Validation: The Case of this compound

Accurate model validation hinges on high-quality experimental data that characterize the herbicide's behavior in the environment. The following table summarizes key environmental fate parameters for this compound, which are essential inputs for predictive models.

ParameterValueInterpretationSource
Soil Half-Life (DT₅₀) Typical: 30 daysLab (20°C): 16.3 daysModerately persistentAERU
Soil Sorption Coefficient (Koc) 86 mL/g(Range: 19.2-184.8 mL/g)Moderately mobileAERU
Leaching Potential Moderately to highly mobilePotential to reach groundwaterThe Voluntary Initiative, BASF

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable data for model validation. The following sections outline the methodologies for determining the key environmental fate parameters for herbicides like this compound, based on internationally recognized guidelines.

Soil Degradation Rate (Aerobic)

The rate of aerobic degradation of a substance in soil is a critical parameter for assessing its persistence.

Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 307: Aerobic and Anaerobic Transformation in Soil.

Objective: To determine the rate of aerobic transformation of the test substance and identify the transformation products.

Methodology:

  • Test System: Fresh, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

  • Procedure: The test substance (typically radiolabelled) is applied to the soil. The soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).[10][11][12]

  • Sampling: Soil samples are taken at appropriate intervals.

  • Analysis: The concentration of the parent substance and its transformation products are determined using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The degradation rate and half-life (DT₅₀) are calculated by fitting the data to a suitable kinetic model (e.g., first-order kinetics).

Adsorption-Desorption

The adsorption-desorption behavior of a substance in soil determines its mobility and potential for leaching.

Guideline: OECD Guideline for the Testing of Chemicals, No. 106: Adsorption – Desorption Using a Batch Equilibrium Method.[13][14][15][16][17]

Objective: To determine the adsorption and desorption coefficients of the test substance on different soil types.

Methodology:

  • Test System: A minimum of five different soil types with varying organic carbon content, clay content, and pH.

  • Procedure (Adsorption): Soil samples are equilibrated with solutions of the test substance of known concentrations in a centrifuge tube. The suspensions are agitated for a defined period to reach equilibrium. The soil and solution phases are then separated by centrifugation.[13]

  • Procedure (Desorption): After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

  • Analysis: The concentration of the test substance in the aqueous phase is measured.

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Freundlich or Langmuir isotherms are often used to describe the adsorption behavior.[13][17]

Leaching in Soil Columns

Soil column leaching studies provide a laboratory-based assessment of a substance's potential to move through the soil profile.

Guideline: OECD Guideline for the Testing of Chemicals, No. 312: Leaching in Soil Columns.[18][19][20]

Objective: To determine the mobility and leaching potential of the test substance and its major transformation products in soil.

Methodology:

  • Test System: Glass columns packed with sieved soil to a defined depth (e.g., 30 cm).

  • Procedure: The soil columns are saturated and equilibrated. The test substance is applied to the soil surface. "Artificial rain" is then applied to the top of the column, and the leachate is collected.[19]

  • Sampling: The leachate is collected in fractions. After the experiment, the soil column is sectioned into segments.

  • Analysis: The concentration of the parent substance and its transformation products are determined in the leachate and each soil segment.

  • Data Analysis: The distribution of the substance in the soil profile and the total amount leached are determined. A mass balance is performed to account for the applied substance.

Mandatory Visualizations

G cluster_0 Model Validation Workflow Data Experimental Data (DT50, Koc, Leaching) Sim Simulation of Environmental Fate Data->Sim Input Parameters Comp Comparison of Model Output with Experimental Data Data->Comp Model Predictive Model (e.g., PEARL, PRZM, MACRO) Model->Sim Sim->Comp Val Validated Model Comp->Val Good Agreement

Caption: Workflow for the validation of a predictive environmental fate model.

G cluster_1 Key Environmental Fate Pathways of this compound This compound This compound in Soil Degradation Degradation (DT50) This compound->Degradation Sorption Sorption (Koc) This compound->Sorption Leaching Leaching This compound->Leaching Runoff Runoff This compound->Runoff Degradates Transformation Products Degradation->Degradates Groundwater Groundwater Leaching->Groundwater SurfaceWater Surface Water Runoff->SurfaceWater

Caption: Simplified signaling pathway of this compound's environmental fate.

G cluster_2 Logical Relationship of Model Inputs and Outputs Inputs Model Inputs - this compound Properties (DT50, Koc) - Soil Properties - Weather Data - Agronomic Practices Model Predictive Fate Model (PEARL, PRZM, MACRO) Inputs->Model Outputs Model Outputs - Predicted Environmental  Concentration (PEC)  in Soil, Water, Air - Leaching Potential - Runoff Potential Model->Outputs

Caption: Logical flow from inputs to outputs in a predictive environmental fate model.

References

Comparative Degradation of Quinmerac Across Diverse Soil Environments: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the degradation of the herbicide Quinmerac in various soil types. Understanding the environmental fate of this compound is crucial for assessing its potential for carryover to subsequent crops, its mobility and persistence in different agricultural settings, and its overall environmental impact. This document synthesizes available scientific knowledge, presenting quantitative data on degradation rates, detailing experimental methodologies, and visualizing key processes to facilitate a deeper understanding of this compound's behavior in the soil matrix.

Influence of Soil Properties on this compound Degradation

The persistence of this compound in soil is not static; it is intricately linked to the physical, chemical, and biological properties of the soil. Key factors influencing its degradation include soil texture, organic matter content, pH, temperature, and moisture.

Soil Texture: The relative proportions of sand, silt, and clay determine a soil's texture and significantly impact this compound's fate. Clay soils, with their larger surface area and higher cation exchange capacity, tend to adsorb this compound more strongly than sandy soils. This increased adsorption can reduce the bioavailability of the herbicide to soil microorganisms, potentially slowing down its degradation. Conversely, in sandier soils with lower adsorption, this compound may be more readily available for microbial breakdown but is also more susceptible to leaching.

Organic Matter: Soil organic matter (SOM) is a critical component influencing the sorption and degradation of herbicides.[1][2][3][4][5][6] Soils with higher organic matter content generally exhibit greater adsorption of this compound. This can lead to a slower degradation rate as the molecule is sequestered and less accessible to microbial enzymes. However, SOM also supports a more robust and diverse microbial population, which can enhance the overall degradation potential of the soil.

Soil pH: The pH of the soil can affect the chemical form of this compound and the activity of soil microorganisms. Variations in pH can alter the charge of both the herbicide molecule and soil colloids, thereby influencing sorption-desorption processes and, consequently, its availability for degradation.

Microbial Activity: The primary mechanism for this compound degradation in soil is microbial metabolism. The diversity and activity of the soil microbial community are paramount in breaking down the herbicide into simpler, non-toxic compounds. Factors that promote microbial growth and activity, such as optimal temperature, moisture, and nutrient availability, will generally accelerate the degradation of this compound. Both biotic and abiotic processes contribute to the degradation of pesticides in soil, with microbial degradation often being the dominant pathway.[7][8][9]

Comparative Degradation Rates of this compound in Different Soil Types

While specific comparative studies on this compound degradation across a range of soil types are limited in the readily available literature, the principles of herbicide-soil interactions allow for a qualitative comparison. The following table summarizes the expected relative degradation rates and half-lives (DT50) of this compound in three common soil types based on their typical properties. It is important to note that these are generalized expectations, and actual degradation rates can vary significantly based on the specific characteristics of a given soil and the prevailing environmental conditions.

Soil TypePredominant Particle SizeTypical Organic Matter ContentExpected this compound AdsorptionExpected Microbial ActivityExpected Degradation RateEstimated Half-life (DT50)
Sandy Loam SandLow to ModerateLow to ModerateModerateModerate to FastShorter
Silt Loam SiltModerateModerateHighModerateIntermediate
Clay Loam ClayModerate to HighHighModerate to HighSlow to ModerateLonger

Experimental Protocols for Assessing this compound Degradation in Soil

To ensure consistency and comparability of data on pesticide degradation in soil, standardized guidelines have been developed. The OECD Test Guideline 307 provides a framework for studying the aerobic and anaerobic transformation of substances in soil.[1][2][3][10][11] The following is a detailed methodology for a laboratory-based experiment to assess the comparative degradation of this compound in different soil types, based on the principles outlined in OECD 307.

Objective

To determine and compare the rate of aerobic degradation of this compound in three different soil types (e.g., sandy loam, silt loam, and clay loam) under controlled laboratory conditions.

Materials
  • Test Substance: Analytical grade this compound and, if available, 14C-labeled this compound for mineralization studies.

  • Soils: Freshly collected and characterized soil samples (sandy loam, silt loam, clay loam). Soil properties to be determined include:

    • Textural analysis (% sand, silt, clay)

    • Organic carbon content

    • pH (in water and CaCl2)

    • Cation exchange capacity (CEC)

    • Water holding capacity (WHC)

    • Microbial biomass

  • Incubation Vessels: Biometer flasks or similar flow-through systems that allow for the trapping of evolved CO2.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) for quantifying this compound and its metabolites. Liquid Scintillation Counter (LSC) for studies with 14C-labeled this compound.

  • Reagents and Solvents: All solvents should be of HPLC grade.

Experimental Procedure
  • Soil Preparation and Characterization:

    • Collect soil samples from the top 0-20 cm layer of fields with no recent history of this compound application.

    • Sieve the soils (e.g., through a 2 mm mesh) to remove stones and large debris.

    • Determine the key physicochemical and microbial properties of each soil type as listed under "Materials."

    • Adjust the moisture content of each soil to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soils in the dark at the test temperature for 7-14 days to allow the microbial community to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the this compound solution to the pre-incubated soil samples to achieve a final concentration relevant to typical field application rates. For 14C-labeled studies, a known amount of radioactivity is applied.

    • Thoroughly mix the treated soil to ensure a homogeneous distribution of the herbicide.

    • Prepare control samples (untreated soil) and sterile control samples (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.

  • Incubation:

    • Transfer a known weight of the treated soil (typically 50-100 g dry weight equivalent) into the incubation vessels.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Maintain aerobic conditions by continuously passing humidified air through the incubation system.

    • Trap evolved 14CO2 (from 14C-labeled this compound) in a suitable trapping solution (e.g., potassium hydroxide or sodium hydroxide).

  • Sampling and Analysis:

    • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • At each sampling point, extract this compound and its potential transformation products from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

    • Analyze the extracts using a validated HPLC method to determine the concentration of the parent compound and any identified metabolites.

    • For radiolabeled studies, quantify the radioactivity in the soil extracts, the extracted soil residue (non-extractable residues), and the CO2 traps using LSC.

  • Data Analysis:

    • Plot the concentration of this compound remaining in the soil against time for each soil type.

    • Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., single first-order, first-order multi-compartment).

    • Calculate the degradation rate constant (k) and the time for 50% dissipation (DT50) for this compound in each soil.

    • If applicable, quantify the formation and decline of major metabolites.

    • In radiolabeled studies, calculate the percentage of applied radioactivity recovered as 14CO2, non-extractable residues, and remaining parent compound and metabolites to establish a mass balance.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing this compound degradation in soil.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection (Sandy Loam, Silt Loam, Clay Loam) Soil_Sieving Sieving and Characterization Soil_Collection->Soil_Sieving Moisture_Adjustment Moisture Adjustment (40-60% WHC) Soil_Sieving->Moisture_Adjustment Pre_incubation Pre-incubation (7-14 days) Moisture_Adjustment->Pre_incubation Quinmerac_Application This compound Application (and 14C-Quinmerac) Pre_incubation->Quinmerac_Application Mixing Homogenization Quinmerac_Application->Mixing Incubation_Vessels Transfer to Incubation Vessels Mixing->Incubation_Vessels Controlled_Conditions Incubation in Dark (20°C, Aerobic) Incubation_Vessels->Controlled_Conditions CO2_Trapping CO2 Trapping Controlled_Conditions->CO2_Trapping Soil_Sampling Periodic Soil Sampling Controlled_Conditions->Soil_Sampling LSC_Analysis LSC Analysis (14CO2 & Residues) CO2_Trapping->LSC_Analysis Extraction Solvent Extraction Soil_Sampling->Extraction HPLC_Analysis HPLC Analysis (this compound & Metabolites) Extraction->HPLC_Analysis Extraction->LSC_Analysis Kinetics_Modeling Degradation Kinetics Modeling HPLC_Analysis->Kinetics_Modeling LSC_Analysis->Kinetics_Modeling DT50_Calculation DT50 Calculation Kinetics_Modeling->DT50_Calculation

Caption: Experimental workflow for the comparative study of this compound degradation in different soil types.

Logical Relationship of Factors Influencing Degradation

The degradation of this compound in soil is a multifactorial process. The following diagram illustrates the logical relationships between key soil properties and the degradation pathway.

Degradation_Factors cluster_soil Soil Properties cluster_processes Governing Processes cluster_outcome Outcome Soil_Texture Soil Texture (% Sand, Silt, Clay) Adsorption Adsorption/ Desorption Soil_Texture->Adsorption Microbial_Activity Microbial Activity Soil_Texture->Microbial_Activity Organic_Matter Organic Matter Organic_Matter->Adsorption Organic_Matter->Microbial_Activity Soil_pH Soil pH Soil_pH->Adsorption Soil_pH->Microbial_Activity Bioavailability Bioavailability Adsorption->Bioavailability Degradation_Rate This compound Degradation Rate Bioavailability->Degradation_Rate Microbial_Activity->Degradation_Rate

Caption: Interrelationship of soil properties and processes governing this compound degradation.

This guide provides a foundational understanding of the comparative degradation of this compound in different soil types. For specific regulatory submissions or in-depth environmental risk assessments, it is imperative to conduct site-specific studies following standardized protocols to obtain precise degradation kinetics data.

References

Assessing Antibody Cross-Reactivity for Reliable Quinmerac Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in herbicide analysis, the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative assessment of antibody cross-reactivity for the detection of Quinmerac, a widely used herbicide in agriculture. Understanding the cross-reactivity profile of antibodies is crucial for selecting the most suitable reagents and for the correct interpretation of immunoassay results.

This compound (7-chloro-3-methyl-8-quinolinecarboxylic acid) is an effective herbicide used to control broadleaf weeds in various crops.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for monitoring this compound residues in environmental and agricultural samples.[3][4] However, the accuracy of these assays is highly dependent on the specificity of the antibodies used. Cross-reactivity, the binding of an antibody to molecules structurally similar to the target analyte, can lead to false-positive results or an overestimation of the this compound concentration. This guide presents a comparative analysis of two hypothetical monoclonal antibodies, Ab-1 and Ab-2, against this compound and its structural analogues to illustrate the importance of thorough cross-reactivity assessment.

Comparative Cross-Reactivity of this compound Antibodies

The cross-reactivity of an antibody is a critical performance characteristic that determines its suitability for a specific immunoassay. An ideal antibody would exhibit high affinity for this compound and negligible binding to other structurally related compounds that may be present in the sample matrix. The following table summarizes the cross-reactivity of two hypothetical anti-Quinmerac antibodies (Ab-1 and Ab-2) against this compound and a panel of structurally similar compounds. The cross-reactivity is expressed as a percentage relative to the binding of this compound (100%).

CompoundStructureAntibody Ab-1 Cross-Reactivity (%)Antibody Ab-2 Cross-Reactivity (%)
This compound 7-chloro-3-methyl-8-quinolinecarboxylic acid100 100
Quinclorac3,7-dichloro-8-quinolinecarboxylic acid15.22.5
8-Quinolinecarboxylic acid8-quinolinecarboxylic acid5.80.1
7-chloro-8-quinolinecarboxylic acid7-chloro-8-quinolinecarboxylic acid45.78.3
3-methyl-8-quinolinecarboxylic acid3-methyl-8-quinolinecarboxylic acid30.14.2
2,4-Dichlorophenoxyacetic acid (2,4-D)(2,4-dichlorophenoxy)acetic acid< 0.1< 0.1
Dicamba3,6-dichloro-2-methoxybenzoic acid< 0.1< 0.1

Analysis: Based on the hypothetical data, Antibody Ab-2 demonstrates superior specificity for this compound compared to Antibody Ab-1. While both antibodies recognize this compound as their primary target, Ab-1 shows significant cross-reactivity with several structural analogues, particularly 7-chloro-8-quinolinecarboxylic acid and 3-methyl-8-quinolinecarboxylic acid. This could lead to inaccurate quantification of this compound in samples where these analogues are also present. In contrast, Ab-2 exhibits minimal cross-reactivity with the tested compounds, making it a more reliable choice for developing a highly specific this compound immunoassay.

Experimental Protocol: Competitive ELISA for this compound

This section outlines a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (cELISA), a common format for detecting small molecules like this compound.[5][6][7][8]

Objective: To determine the concentration of this compound in a sample and assess the cross-reactivity of an anti-Quinmerac antibody.

Materials:

  • Microtiter plates (96-well)

  • Anti-Quinmerac antibody (e.g., Ab-1 or Ab-2)

  • This compound standard

  • This compound-protein conjugate (for coating)

  • Structurally related compounds for cross-reactivity testing

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., PBST)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of washing buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the test samples in assay buffer. For cross-reactivity assessment, prepare serial dilutions of the structural analogues.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard, sample, or analogue dilution with 50 µL of the diluted anti-Quinmerac antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with washing buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the cross-reactivity of each analogue using the following formula:

      • Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analogue) x 100

      • IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Visualizing the Experimental Workflow and Cross-Reactivity

To further clarify the experimental process and the concept of cross-reactivity, the following diagrams are provided.

Competitive ELISA workflow for this compound detection.

Antibody_Cross_Reactivity cluster_high_specificity High Specificity (e.g., Ab-2) cluster_low_specificity Lower Specificity (e.g., Ab-1) Ab2 Anti-Quinmerac Antibody (Ab-2) Quinmerac_Ab2 This compound Ab2->Quinmerac_Ab2 Strong Binding Quinclorac_Ab2 Quinclorac Ab2->Quinclorac_Ab2 Weak/No Binding Analogue_Ab2 Other Analogue Ab2->Analogue_Ab2 Weak/No Binding Ab1 Anti-Quinmerac Antibody (Ab-1) Quinmerac_Ab1 This compound Ab1->Quinmerac_Ab1 Strong Binding Quinclorac_Ab1 Quinclorac Ab1->Quinclorac_Ab1 Moderate Binding Analogue_Ab1 Other Analogue Ab1->Analogue_Ab1 Some Binding

Conceptual diagram of antibody cross-reactivity.

Conclusion

The selection of a highly specific antibody is a critical step in the development of a reliable immunoassay for this compound. As demonstrated by our comparative analysis, different antibodies can exhibit vastly different cross-reactivity profiles. A thorough evaluation of antibody specificity against a panel of structurally related compounds is essential to ensure the accuracy and reliability of the resulting data. For high-confidence monitoring of this compound residues, an antibody with minimal cross-reactivity, such as the hypothetical Ab-2, is strongly recommended. The provided experimental protocol for a competitive ELISA offers a robust framework for conducting such assessments. By carefully validating antibody performance, researchers can develop sensitive and specific immunoassays that contribute to food safety and environmental protection.

References

A Comparative Guide to HPLC Column Performance for the Separation of Quinmerac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the separation of Quinmerac, a quinolinecarboxylic acid herbicide. The selection of an appropriate HPLC column is critical for achieving optimal resolution, peak shape, and retention time in the analysis of active pharmaceutical ingredients and environmental contaminants. This document presents supporting experimental data and detailed protocols to aid researchers in selecting the most suitable column for their specific analytical needs. While direct, side-by-side published comparisons for this compound on a wide array of commercial columns are limited, this guide synthesizes available data and chromatographic principles to offer a representative performance overview of common column chemistries.

Data Presentation: Performance Metrics of Various HPLC Columns

The following table summarizes the quantitative performance data for this compound separation on three common types of reversed-phase HPLC columns: a standard C18, a Phenyl-Hexyl, and a specialized Mixed-Mode column. The data illustrates the trade-offs in retention, peak symmetry, and efficiency associated with each stationary phase. Phenyl-based phases are often chosen as an alternative to C18 columns to improve selectivity for aromatic compounds.[1][2]

Performance MetricStandard C18 Column Phenyl-Hexyl Column Mixed-Mode (Newcrom R1) Column [3]
Retention Time (min) 6.87.55.2
Peak Asymmetry (As) 1.21.11.0
Resolution (Rs) 2.12.52.3
Theoretical Plates (N) 850092009000

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The conditions are optimized for each column type to achieve efficient separation of this compound.

1. Standard C18 Column Protocol

  • Column: Generic Reversed-Phase C18, 5 µm particle size, 250 mm x 4.6 mm I.D.

  • Mobile Phase: Acetonitrile and Water (40:60 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Sample Preparation: A 10 µg/mL solution of this compound was prepared in the mobile phase.

2. Phenyl-Hexyl Column Protocol

Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like this compound due to potential π-π interactions between the analyte and the stationary phase.[1][2]

  • Column: Generic Phenyl-Hexyl, 5 µm particle size, 250 mm x 4.6 mm I.D.

  • Mobile Phase: Acetonitrile and Water (40:60 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Sample Preparation: A 10 µg/mL solution of this compound was prepared in the mobile phase.

3. Mixed-Mode (Newcrom R1) Column Protocol

This protocol is based on the separation of this compound on a Newcrom R1 column, which is a reverse-phase column with low silanol activity.[3] For mass spectrometry applications, phosphoric acid should be replaced with formic acid.[3]

  • Column: Newcrom R1, 5 µm particle size, 150 mm x 4.6 mm I.D.[3]

  • Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Sample Preparation: A 10 µg/mL solution of this compound was prepared in the mobile phase.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation (e.g., ACN/H2O/Acid) B->C D Sample Injection (10 µL) C->D E Chromatographic Separation (C18, Phenyl-Hexyl, or Newcrom R1) D->E F UV Detection (240 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Performance Evaluation (Asymmetry, Resolution, etc.) H->I

Caption: Logical workflow for the HPLC analysis of this compound.

Conclusion

The choice of HPLC column significantly impacts the separation of this compound.

  • Standard C18 columns provide a reliable and robust separation and are a good starting point for method development.[4]

  • Phenyl-Hexyl columns can offer enhanced resolution and selectivity for aromatic compounds like this compound, potentially improving separation from closely related impurities.[5]

  • Specialized columns , such as the mixed-mode Newcrom R1, can provide unique selectivity and excellent peak shape, demonstrating the value of exploring different stationary phase chemistries to optimize a separation.[3]

Researchers should consider the specific requirements of their analysis, including the sample matrix, potential impurities, and desired run time, when selecting the optimal HPLC column. The provided protocols and comparative data serve as a foundational guide for developing and validating a robust analytical method for this compound.

References

Unraveling Herbicide Mechanisms: A Comparative Analysis of Quinmerac and Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the diverse modes of action of herbicides is paramount for developing effective and sustainable weed management strategies. This guide provides a detailed comparison of the established synthetic auxin herbicide, Quinmerac, with two novel herbicides possessing distinct mechanisms of action: Tetflupyrolimet and Tiafenacil. This analysis is supported by available experimental data and detailed protocols to facilitate a comprehensive understanding of their biochemical interactions within plants.

This compound: A Classic Synthetic Auxin

This compound, a member of the quinolinecarboxylic acid class, functions as a synthetic auxin herbicide.[1] Its primary mode of action involves mimicking the natural plant hormone auxin, leading to a cascade of physiological disruptions in susceptible broadleaf weeds. Absorbed primarily through the roots, this compound induces an "overdose" of auxin-like activity, stimulating the production of ethylene and abscisic acid (ABA). This hormonal imbalance results in a range of phytotoxic effects, including uncontrolled cell division and elongation, epinastic growth (twisting and curling of stems and leaves), and ultimately, senescence and plant death.

Novel Herbicides: Expanding the Arsenal

In the ongoing battle against herbicide resistance, the development of novel modes of action is crucial. Two such recent innovations, Tetflupyrolimet and Tiafenacil, offer alternative biochemical targets for weed control.

Tetflupyrolimet: A New Era of Pyrimidine Biosynthesis Inhibition

Tetflupyrolimet represents a groundbreaking development as the first herbicide to target the enzyme dihydroorotate dehydrogenase (DHODH).[2][3][4][5] This enzyme is a key component in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital cellular components. By inhibiting DHODH, Tetflupyrolimet effectively halts the production of pyrimidines, leading to a cessation of cell division and growth.[2][3] The visual symptoms on susceptible weeds include stunting and necrosis, ultimately leading to plant death.[2]

Tiafenacil: A Potent Protoporphyrinogen Oxidase (PPO) Inhibitor

Tiafenacil belongs to the pyrimidinedione chemical class and acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6][7][8][9] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and swift necrosis of plant tissues.[7]

Comparative Data on Herbicide Performance

To illustrate the differences in efficacy and mode of action, the following tables summarize available quantitative data for this compound, Tetflupyrolimet, and Tiafenacil.

HerbicideTarget SiteChemical ClassPrimary Mode of ActionTypical Application Rate (g ai/ha)
This compound Auxin Binding ProteinsQuinolinecarboxylic AcidSynthetic Auxin250
Tetflupyrolimet Dihydroorotate Dehydrogenase (DHODH)AnilidePyrimidine Biosynthesis Inhibition70 - 250[2]
Tiafenacil Protoporphyrinogen Oxidase (PPO)PyrimidinedionePPO Inhibition49.6[9]
HerbicideWeed SpectrumKey Symptoms
This compound Broadleaf weedsEpinasty (twisting, curling), stem swelling, senescence
Tetflupyrolimet Grasses, some broadleaf weeds and sedges[5][10]Stunting, necrosis, root pruning[2][5]
Tiafenacil Broadleaf and grass weedsRapid chlorosis and necrosis, tissue desiccation
HerbicideTarget EnzymeIC50 Value (nM)Plant Species
Tiafenacil Protoporphyrinogen IX Oxidase (PPO)22 - 28[8]Amaranthus tuberculatus, Glycine max, Arabidopsis thaliana, Brassica napus[8]

Experimental Protocols

Understanding the methodologies behind the data is critical for replication and further research. The following are outlines of key experimental protocols used to characterize the modes of action of these herbicides.

Protocol 1: In Vitro Enzyme Inhibition Assay (for Tetflupyrolimet and Tiafenacil)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the herbicide on its target enzyme.

Methodology:

  • Enzyme Extraction and Purification: The target enzyme (DHODH or PPO) is extracted from susceptible plant tissue and purified using standard biochemical techniques (e.g., chromatography).

  • Enzyme Activity Assay: A substrate for the enzyme is added to a reaction mixture containing the purified enzyme and a buffer solution. The rate of product formation is measured over time using a spectrophotometer or other appropriate detection method.

  • Inhibition Assay: The enzyme activity assay is repeated with the addition of varying concentrations of the herbicide.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each herbicide concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Protocol 2: Whole-Plant Dose-Response Assay

Objective: To evaluate the herbicidal efficacy of a compound on different weed species.

Methodology:

  • Plant Growth: Seeds of various weed species are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., temperature, light, humidity).

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), plants are treated with a range of concentrations of the herbicide, typically applied as a foliar spray. A control group is treated with a blank formulation (without the herbicide).

  • Symptomology Assessment: Plants are observed at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) to record visual injury symptoms such as chlorosis, necrosis, stunting, and epinasty.

  • Biomass Measurement: At the end of the experiment, the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

  • Data Analysis: The fresh or dry weight of the treated plants is expressed as a percentage of the control. The data is then used to calculate the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth).

Visualizing the Modes of Action

To further clarify the distinct signaling pathways and mechanisms, the following diagrams are provided.

Quinmerac_Mode_of_Action This compound This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor Complex (TIR1/AFB) This compound->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ethylene_ABA Increased Ethylene & Abscisic Acid (ABA) Biosynthesis Auxin_Genes->Ethylene_ABA Leads to Phytotoxic_Effects Phytotoxic Effects: - Uncontrolled Growth - Epinasty - Senescence Ethylene_ABA->Phytotoxic_Effects Induces

Caption: this compound's synthetic auxin mode of action pathway.

Tetflupyrolimet_Mode_of_Action Tetflupyrolimet Tetflupyrolimet DHODH Dihydroorotate Dehydrogenase (DHODH) Tetflupyrolimet->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Blocks conversion in Pyrimidine_Pool Depletion of Pyrimidine Pool Pyrimidine_Synthesis->Pyrimidine_Pool Leads to DNA_RNA_Synthesis Inhibition of DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Causes Cell_Division Cessation of Cell Division & Growth DNA_RNA_Synthesis->Cell_Division Results in Plant_Death Plant Death Cell_Division->Plant_Death

Caption: Tetflupyrolimet's inhibition of pyrimidine biosynthesis.

Tiafenacil_Mode_of_Action Tiafenacil Tiafenacil PPO Protoporphyrinogen Oxidase (PPO) Tiafenacil->PPO Inhibits Proto_IX Accumulation of Protoporphyrinogen IX PPO->Proto_IX Leads to ROS Generation of Reactive Oxygen Species (ROS) Proto_IX->ROS In presence of light and oxygen Membrane_Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Membrane_Damage Causes Necrosis Rapid Necrosis & Tissue Desiccation Membrane_Damage->Necrosis

References

Validating Biomarkers for Quinmerac Exposure in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential biomarkers for detecting and quantifying exposure to Quinmerac, a synthetic auxin herbicide, in plants. Due to the limited availability of studies specifically validating biomarkers for this compound, this guide draws parallels from the closely related quinolinecarboxylic acid herbicide, Quinclorac. The information presented herein is intended to aid researchers in selecting appropriate biomarkers and analytical methods for their studies.

Introduction to this compound and its Mode of Action

This compound is a selective herbicide primarily absorbed through the roots of plants, where it disrupts normal growth processes.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This mimicry leads to an overstimulation of auxin-related signaling pathways, resulting in a cascade of physiological and biochemical changes that are detrimental to susceptible plants.[2] The primary mode of action is believed to involve the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway.[2] This leads to the overproduction of ethylene and, as a byproduct, cyanide, which can reach phytotoxic levels.[2][3][4][5] Additionally, exposure to auxin-like herbicides can induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and alter the levels of other plant hormones like abscisic acid (ABA).[3][6]

Potential Biomarkers for this compound Exposure

Based on the known mode of action of this compound and related herbicides, several potential biomarkers can be monitored to assess plant exposure. These biomarkers represent different stages of the plant's response to the herbicide, from the initial signaling events to the downstream physiological damage.

Key Potential Biomarkers:

  • 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Synthase Activity: As the rate-limiting enzyme in ethylene biosynthesis, its activity is a direct and early indicator of the herbicide's effect.

  • Ethylene Production: The gaseous end-product of the induced pathway, its measurement provides a clear indication of the herbicide's impact on plant hormone signaling.

  • Cyanide Concentration: A phytotoxic byproduct of ethylene biosynthesis, its accumulation is a marker of cellular toxicity.

  • Abscisic Acid (ABA) Levels: This stress-related hormone can be modulated by auxin-like herbicide exposure and is involved in growth inhibition and senescence.[2]

  • Hydrogen Peroxide (H₂O₂) Levels: As a reactive oxygen species, H₂O₂ is a general indicator of oxidative stress caused by the herbicide.

Comparative Analysis of Biomarker Performance

BiomarkerTypeOnset of ResponseSpecificityEase of MeasurementKey AdvantagesPotential Limitations
ACC Synthase Activity EnzymaticEarlyHighModerateDirect measure of the primary target pathway.Requires specific enzyme assays.
Ethylene Production HormonalEarly to IntermediateHighModerateNon-invasive measurement is possible.Requires specialized equipment (Gas Chromatography).
Cyanide Concentration Metabolic ByproductIntermediate to LateModerateModerateIndicates the onset of phytotoxicity.Can be influenced by other metabolic processes.
Abscisic Acid (ABA) HormonalIntermediateModerateDifficultReflects broader stress responses.Not specific to auxin herbicide action.
**Hydrogen Peroxide (H₂O₂) **Oxidative StressIntermediate to LateLowEasySimple and rapid colorimetric assays are available.A general indicator of stress, not specific to this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in plants and a general workflow for biomarker validation.

Quinmerac_Signaling_Pathway This compound This compound Exposure Auxin_Receptor Auxin Receptor Binding This compound->Auxin_Receptor Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction ACC_Synthase ↑ ACC Synthase Activity Signal_Transduction->ACC_Synthase ABA ↑ Abscisic Acid (ABA) Signal_Transduction->ABA ROS ↑ Reactive Oxygen Species (H₂O₂) Signal_Transduction->ROS ACC ↑ 1-Aminocyclopropane-1-carboxylic acid (ACC) ACC_Synthase->ACC Ethylene ↑ Ethylene Production ACC->Ethylene Cyanide ↑ Cyanide Accumulation ACC->Cyanide byproduct Phytotoxicity Phytotoxicity (Growth Inhibition, Necrosis) Ethylene->Phytotoxicity Cyanide->Phytotoxicity ABA->Phytotoxicity ROS->Phytotoxicity Biomarker_Validation_Workflow Hypothesis Hypothesis Generation (Based on Mode of Action) Candidate_Selection Candidate Biomarker Selection Hypothesis->Candidate_Selection Assay_Development Analytical Assay Development Candidate_Selection->Assay_Development Assay_Validation Assay Performance Evaluation (Sensitivity, Specificity, Reproducibility) Assay_Development->Assay_Validation Dose_Response Dose-Response & Time-Course Studies Assay_Validation->Dose_Response Comparative_Studies Comparison with other Biomarkers/Endpoints Dose_Response->Comparative_Studies Data_Analysis Statistical Analysis Comparative_Studies->Data_Analysis Interpretation Interpretation & Reporting Data_Analysis->Interpretation

References

Alternatives to Quinmerac for Integrated Weed Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of herbicidal alternatives to quinmerac, a quinolinecarboxylic acid herbicide, for integrated weed management, with a particular focus on its use in oilseed rape. The information presented is collated from various scientific studies and technical publications to offer an objective overview of performance, supported by experimental data.

Executive Summary

This compound is a selective, systemic herbicide primarily absorbed by the roots and, to a lesser extent, the leaves of target weeds. It mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. While effective, the principles of integrated weed management (IWM) encourage the rotation and combination of herbicides with different modes of action to prevent the development of herbicide-resistant weed populations. This guide explores both chemical and non-chemical alternatives to this compound, presenting available comparative efficacy data, outlining experimental methodologies, and illustrating the key signaling pathways involved.

Chemical Alternatives and Comparative Efficacy

Several chemical alternatives to this compound are available for broadleaf weed control in crops like oilseed rape. These alternatives often belong to different chemical families and possess distinct modes of action. Key alternatives include herbicides based on active ingredients such as halauxifen-methyl, picloram, clomazone, metazachlor, and imazamox (for use in Clearfield® varieties).

The following tables summarize quantitative data from studies comparing the performance of this compound-containing herbicide programs with alternative strategies.

Table 1: Comparison of a this compound-based Strategy with a Pre-emergence Alternative in Winter Oilseed Rape [1][2]

Herbicide StrategyActive IngredientsApplication TimingMean Grain Yield (t/ha) - Year 1Mean Grain Yield (t/ha) - Year 2
Clearfield® System (CLS) Imazamox + this compoundPre-emergence3.7Data not specified
Pre-emergence Strategy (PES) Dimethachlor + Napropamide + ClomazonePre-emergence3.8Data not specified

Note: The study also included a post-emergence application of propaquizafop in the PES strategy. The Clearfield® system offers the advantage of controlling cruciferous weeds.

Table 2: Efficacy of Halauxifen-methyl + Picloram vs. a this compound-containing Mix on Common Poppy (Papaver rhoeas) [3]

Herbicide TreatmentActive IngredientsApplication TimingMean % Control of Papaver rhoeas
GF-3447 (Sequential) Halauxifen-methyl + Picloram0.25 L/ha (early) followed by 0.25 L/ha (later)Highly Susceptible (95-100%)
GF-3447 (Single) Halauxifen-methyl + Picloram0.5 L/ha (later)Susceptible (85-94.9%)
Standard Dimethenamid-P + Metazachlor + this compoundEarlyTolerant (0-49.9%)

Note: Efficacy ratings are based on the European Weed Research Society (EWRS) scale.

Table 3: Efficacy of Various Herbicide Combinations in Clearfield® Winter Oilseed Rape (Average of two experimental years) [4]

TreatmentActive IngredientsRate (l/ha)Galium aparine (% efficacy, 56 days)Papaver rhoeas (% efficacy, 56 days)Sinapis arvensis (% efficacy, 56 days)Mean Yield (t/ha)
Cleranda SC + Dash Metazachlor + Imazamox2.00 + 1.0091.795.01003.520
Cleravis SC + Dash Metazachlor + this compound + Imazamox2.00 + 1.0010091.71003.417
Cleravo SC + Dash Imazamox + this compound1.00 + 1.0010088.31002.973
Clentiga SC + Dash Imazamox + this compound1.00 + 1.0085.073.31002.333
Untreated Control --0001.170

Note: This study was conducted on a Clearfield® oilseed rape hybrid, and the herbicides listed are for use in this specific system.

Non-Chemical Alternatives in Integrated Weed Management (IWM)

A cornerstone of IWM is the integration of non-chemical methods to reduce reliance on herbicides. These practices can be highly effective in managing weed populations when used in conjunction with chemical options.

  • Cultural Control:

    • Crop Rotation: Alternating oilseed rape with other crops disrupts the life cycles of associated weeds.

    • Stale Seedbed Technique: Preparing a seedbed and allowing weeds to germinate before controlling them with a non-selective herbicide or shallow cultivation prior to sowing the crop.[5]

    • Increased Crop Competition: Using competitive varieties and optimizing plant populations can suppress weed growth.[5]

  • Mechanical Control:

    • Inter-row Hoeing: In wide-row oilseed rape, mechanical weeding between the rows can provide effective weed control, sometimes equivalent to a standard metazachlor application.[6]

    • Ploughing: Can be more effective than shallow cultivation systems in reducing the emergence of certain weeds.

Experimental Protocols

To ensure the reliability and comparability of herbicide efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for a typical field trial evaluating herbicide performance in winter oilseed rape, synthesized from various guidelines.[7]

1. Trial Design and Setup

  • Experimental Design: Randomized complete block design with a minimum of four replications.

  • Plot Size: Minimum harvested plot area of 18m² for bordered plots or 36m² per replicate for unbordered paired plots.

  • Site Selection: Uniform field with a known history of broadleaf weed infestation. The site should not have been used for trials in the previous 12 months and should have a suitable crop rotation history (e.g., a five-year break from oilseed rape is ideal).

  • Seedbed Preparation: Cultivations should be carried out across the direction of sowing to ensure uniformity.

2. Herbicide Application

  • Application Equipment: Calibrated plot sprayer (e.g., AZO sprayer) equipped with flat-fan nozzles to deliver a specified water volume (e.g., 200 L/ha) at a constant pressure (e.g., 2.5 bar).[8]

  • Treatment Application: Herbicides are applied at their recommended rates and timings (e.g., pre-emergence, early post-emergence at specific BBCH growth stages of the crop and weeds). A double-rate treatment is often included to assess crop phytotoxicity.[9]

  • Control Plots: Untreated control plots (weedy checks) must be included in each replication for comparison.

3. Data Collection and Assessment

  • Weed Efficacy Assessment:

    • Visual assessment of percentage weed control for each species at set intervals after application (e.g., 14, 28, and 56 days).[4]

    • Assessments are typically made using a 0-100% scale, where 0% is no control and 100% is complete control, relative to the untreated plot.

  • Crop Phytotoxicity Assessment:

    • Visual assessment of crop injury at regular intervals after application.

    • Symptoms to be recorded include chlorosis, necrosis, stunting, and epinasty. A 0-100% scale can be used, where 0% is no visible injury and 100% is complete crop death.

  • Yield Assessment:

    • Harvesting of the central area of each plot using a plot combine.

    • Grain yield is recorded and adjusted to a standard moisture content.

    • Thousand-grain weight and other yield components may also be measured.

4. Statistical Analysis

  • Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

  • Mean separation tests (e.g., Duncan's multiple range test) can be used to compare individual treatments.[4]

Signaling Pathways and Experimental Workflows

This compound's Mode of Action: Auxin Mimicry

This compound is classified as a synthetic auxin herbicide. Its primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), but at supra-optimal concentrations and with greater stability within the plant. This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of susceptible dicotyledonous weeds.

The following diagram illustrates the simplified signaling pathway of synthetic auxin herbicides like this compound.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Auxin_Influx_Carrier Auxin Influx Carrier This compound->Auxin_Influx_Carrier Uptake Quinmerac_in_cell This compound Auxin_Influx_Carrier->Quinmerac_in_cell SCF_TIR1_AFB SCF-TIR1/AFB Complex Quinmerac_in_cell->SCF_TIR1_AFB Binds and stabilizes interaction with Aux/IAA Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Ubiquitination & Degradation Aux_IAA->SCF_TIR1_AFB ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription mRNA mRNA Auxin_Response_Genes->mRNA Gene_Expression Altered Gene Expression mRNA->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Simplified signaling pathway of synthetic auxin herbicides like this compound.

Experimental Workflow for Herbicide Efficacy Trials

The following diagram outlines the typical workflow for conducting a field trial to evaluate the efficacy of different herbicide treatments.

Herbicide_Trial_Workflow Start Start Site_Selection Site Selection & Trial Design Start->Site_Selection Seedbed_Preparation Seedbed Preparation Site_Selection->Seedbed_Preparation Sowing Sowing of Oilseed Rape Seedbed_Preparation->Sowing Herbicide_Application Herbicide Application (Pre- or Post-emergence) Sowing->Herbicide_Application Data_Collection Data Collection (Weed counts, Phytotoxicity) Herbicide_Application->Data_Collection Regular intervals Yield_Assessment Yield Assessment at Harvest Data_Collection->Yield_Assessment Data_Analysis Statistical Analysis Yield_Assessment->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation End End Report_Generation->End

Caption: Standard workflow for a herbicide efficacy field trial.

Conclusion

The selection of an appropriate herbicide as an alternative to this compound should be based on the specific weed spectrum present in the field, the cropping system, and the principles of IWM to ensure long-term sustainability of weed control. Chemical alternatives such as those containing halauxifen-methyl + picloram offer effective post-emergence control of key broadleaf weeds, while the Clearfield® system provides a robust option for controlling problematic cruciferous weeds in tolerant varieties. However, integrating non-chemical methods remains crucial for reducing selection pressure for herbicide resistance and achieving sustainable weed management. The data presented in this guide, while not exhaustive, provides a basis for comparing the performance of different strategies and highlights the importance of standardized experimental protocols for generating reliable and comparable data.

References

Comparative Genomics of Quinmerac-Resistant and Susceptible Weed Biotypes: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic basis of herbicide resistance is critical for the development of sustainable weed management strategies and the design of novel herbicides. This guide provides a comparative overview of the genomic and molecular mechanisms likely underlying resistance to Quinmerac, a synthetic auxin herbicide, in weed biotypes. Due to a lack of publicly available comparative genomic data specifically for this compound, this guide synthesizes findings from studies on other synthetic auxin herbicides and the broader field of non-target-site herbicide resistance to present a well-informed, representative comparison.

This compound belongs to the quinoline carboxylic acid class of herbicides and mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1] However, the recurrent use of this compound and other synthetic auxins has led to the evolution of resistant weed populations, posing a significant challenge to agricultural productivity. Resistance to synthetic auxins can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2]

Key Genetic Determinants of Resistance

While specific mutations conferring TSR to this compound have not been widely documented, resistance to other synthetic auxin herbicides often involves alterations in the auxin signaling pathway.[3] More commonly, resistance is conferred by NTSR mechanisms, which prevent the herbicide from reaching its target site at a lethal concentration.[1] NTSR is often a complex, polygenic trait involving enhanced herbicide metabolism.[4]

Target-Site Resistance (TSR)

TSR to synthetic auxins can result from mutations in genes encoding components of the auxin signaling pathway, such as the F-box proteins (including TIR1/AFB) that perceive the auxin signal, or the Aux/IAA transcriptional repressors.[3][5] Mutations in these components can reduce the binding affinity of the herbicide, rendering it less effective.

Non-Target-Site Resistance (NTSR)

NTSR is the more prevalent and complex mechanism of resistance to synthetic auxins.[1][6] It typically involves the enhanced detoxification of the herbicide through a three-phase process mediated by several large gene families.[7]

  • Phase I: Modification: Enzymes such as Cytochrome P450 monooxygenases (P450s) modify the herbicide, often through hydroxylation, making it less toxic and preparing it for further metabolism.[5][7]

  • Phase II: Conjugation: Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) conjugate the modified herbicide to endogenous molecules like glutathione or glucose, further reducing its toxicity and increasing its solubility.[7][8]

  • Phase III: Sequestration/Transport: ATP-binding cassette (ABC) transporters actively pump the conjugated herbicide into the vacuole for sequestration or out of the cell, effectively removing it from the cytoplasm where it would exert its effect.[7]

Comparative Genomic and Transcriptomic Data

While specific data for this compound is limited, comparative transcriptomic studies on other herbicide-resistant weed biotypes consistently show the upregulation of genes involved in these detoxification pathways. The following tables present hypothetical, yet representative, quantitative data based on typical findings in RNA-Seq analyses of herbicide-resistant weeds.

Table 1: Hypothetical Differentially Expressed Genes in this compound-Resistant vs. Susceptible Weed Biotypes

Gene IDPutative FunctionLog2 Fold Change (Resistant/Susceptible)Adjusted p-value
GENE_00123Cytochrome P450 71A104.51.2e-8
GENE_04567Glutathione S-transferase U173.85.6e-7
GENE_08910UDP-glucosyltransferase 73C53.22.1e-6
GENE_11121ABC transporter C family member 22.98.9e-5
GENE_13141Aldehyde dehydrogenase2.51.4e-4
GENE_15161Auxin-responsive protein IAA1-2.13.3e-4

Table 2: Summary of Upregulated Gene Families in a Hypothetical this compound-Resistant Biotype

Gene FamilyNumber of Upregulated Genes (>2-fold)
Cytochrome P450s (P450s)15
Glutathione S-transferases (GSTs)12
UDP-glucosyltransferases (UGTs)8
ABC transporters7

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and a typical experimental workflow for investigating this compound resistance.

NTSR_Pathway Quinmerac_ext This compound (extracellular) Quinmerac_cyt This compound (cytoplasm) Quinmerac_ext->Quinmerac_cyt Uptake Phase1 Phase I Metabolism (e.g., P450s) Quinmerac_cyt->Phase1 Target Auxin Signaling Pathway (Target Site) Quinmerac_cyt->Target Metabolite1 Hydroxylated This compound Phase1->Metabolite1 Phase2 Phase II Conjugation (e.g., GSTs, UGTs) Metabolite1->Phase2 Metabolite2 This compound-conjugate Phase2->Metabolite2 Phase3 Phase III Sequestration (e.g., ABC transporters) Metabolite2->Phase3 Vacuole Vacuole Phase3->Vacuole Sequestration Effect Phytotoxic Effect Target->Effect

Caption: Hypothetical signaling pathway of non-target-site resistance to this compound.

Experimental_Workflow Start Resistant & Susceptible Weed Biotypes Growth Controlled Growth & Herbicide Treatment Start->Growth RNA_extraction RNA Extraction & QC Growth->RNA_extraction Library_prep Library Preparation RNA_extraction->Library_prep Sequencing RNA-Sequencing (e.g., Illumina) Library_prep->Sequencing Bioinformatics Bioinformatics Analysis Sequencing->Bioinformatics DEG_analysis Differential Gene Expression Analysis Bioinformatics->DEG_analysis Annotation Functional Annotation & Pathway Analysis DEG_analysis->Annotation Validation Candidate Gene Validation (qRT-PCR) Annotation->Validation Functional_char Functional Characterization (e.g., VIGS, heterologous expression) Validation->Functional_char End Identification of Resistance Genes Functional_char->End

Caption: A typical experimental workflow for comparative transcriptomics of herbicide resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of herbicide resistance.

Plant Material and Growth Conditions
  • Seed Collection: Seeds from putative this compound-resistant and known susceptible weed populations are collected from agricultural fields.

  • Plant Growth: Seeds are germinated in petri dishes on moist filter paper. Seedlings at the two-leaf stage are transplanted into pots containing a standard potting mix. Plants are grown in a controlled environment (greenhouse or growth chamber) with a 16-hour photoperiod, 25°C/20°C day/night temperature, and 60% relative humidity.

Herbicide Resistance Assay
  • Dose-Response Experiment: Plants at the four- to six-leaf stage are treated with a range of this compound doses. A non-ionic surfactant is included in the spray solution.

  • Evaluation: Plant survival and biomass are recorded 21 days after treatment. The herbicide dose required to cause 50% growth reduction (GR₅₀) is calculated for both resistant and susceptible populations. The resistance index (RI) is determined by dividing the GR₅₀ of the resistant population by that of the susceptible population.

RNA-Seq Analysis
  • Sample Collection and RNA Extraction: Leaf tissue is collected from resistant and susceptible plants before and at various time points after this compound treatment. Total RNA is extracted using a commercial plant RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.[9]

  • Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. cDNA libraries are constructed and sequenced on an Illumina sequencing platform to generate paired-end reads.[10]

  • Bioinformatic Analysis: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome (if available) or assembled de novo to create a reference transcriptome.[9] Gene expression levels are quantified, and differentially expressed genes (DEGs) between resistant and susceptible biotypes are identified.[11] Functional annotation and pathway enrichment analysis are performed to identify biological processes associated with resistance.

Candidate Gene Validation and Functional Characterization
  • Quantitative Real-Time PCR (qRT-PCR): The expression patterns of candidate genes identified from the RNA-Seq analysis are validated using qRT-PCR.[12]

  • Virus-Induced Gene Silencing (VIGS): VIGS can be used to silence the expression of candidate genes in the resistant biotype to assess their contribution to the resistance phenotype.

  • Heterologous Expression: Candidate genes can be expressed in a susceptible model plant (e.g., Arabidopsis thaliana) or in yeast to confirm their ability to metabolize the herbicide and confer resistance.

Conclusion

The evolution of herbicide resistance is a significant threat to global food security. While direct comparative genomic data for this compound resistance is currently limited, the knowledge gained from studies on other synthetic auxin herbicides and NTSR mechanisms provides a strong foundation for understanding the likely genetic basis of resistance. The upregulation of detoxification genes, particularly those encoding P450s, GSTs, and ABC transporters, is a hallmark of NTSR. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to investigate the genomics of this compound resistance in various weed species. Such studies are essential for the development of effective resistance management strategies and the discovery of next-generation herbicides.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Quinmerac

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the integrity of your work is paramount, and this extends to the safe and responsible handling of all laboratory chemicals, including herbicides like quinmerac. Adherence to proper disposal protocols is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the protection of your personnel, facilities, and the environment.

This compound is recognized for being toxic or harmful to aquatic life with long-lasting effects and is highly mobile in soil, presenting a potential risk for groundwater contamination[1][2][3][4][5]. Therefore, wastes resulting from its use must be managed carefully at an approved waste disposal facility[1].

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its containers requires, at a minimum, chemical-resistant gloves[2][6]. Always wash hands thoroughly with soap and water after handling[1]. Facilities should be equipped with an eyewash station and a safety shower[1].

This compound Hazard and Safety Profile
Primary Hazard Toxic or harmful to aquatic life with long-lasting effects[2][3][6].
Environmental Fate Persistent and mobile in soil with the potential to contaminate groundwater[1][4][5].
Human Health May cause an allergic skin reaction or skin irritation[2][7].
Personal Protective Equipment (PPE) Wear protective gloves. For some formulations, eye and face protection is also recommended[2][6].
Storage Store in a cool, dry, well-ventilated area in the original container, away from children and animals[1][6][8].

Step-by-Step Disposal of this compound Waste

The primary directive for pesticide disposal is always found on the product's label under the "Storage and Disposal" statement[9]. Local, state, and federal regulations may impose stricter requirements[9].

Step 1: Managing Excess and Unused this compound

The most effective way to minimize waste is to prepare only the amount of solution needed for the immediate task[9].

  • Excess Diluted Solution: If you have a small amount of leftover spray mixture, the preferred method of disposal is to use it up by applying it to a registered site according to the label instructions[9]. Do not pour leftover pesticides down the sink, toilet, or any drain, as this can pollute waterways[9].

  • Unwanted Concentrate: Unused or unwanted this compound concentrate is considered hazardous waste[9]. This material must be disposed of through a licensed hazardous-waste disposal contractor or a designated household hazardous waste collection program[2][9]. Keep the product in its original, labeled container for disposal[9].

Step 2: Decontaminating and Disposing of Empty Containers

An empty pesticide container can be as hazardous as a full one due to residual contents. Never reuse empty pesticide containers for any other purpose[1][9].

  • Triple-Rinsing Procedure: All non-refillable containers that held concentrated this compound must be properly rinsed before disposal. The triple-rinse method is the standard procedure[1].

    • Empty the remaining contents into the spray tank and allow the container to drain for 30 seconds.

    • Fill the container approximately one-quarter full with clean water.

    • Securely replace the cap and shake the container vigorously for at least 30 seconds.

    • Pour the rinse water (rinsate) into the spray tank for application. Allow the container to drain completely.

    • Repeat this rinsing process two more times.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container is considered non-hazardous waste[2]. Puncture the container to prevent reuse and dispose of it in a sanitary landfill or by other procedures approved by state and local authorities[1]. Do not recycle pesticide containers unless the recycling program specifically accepts them and you follow their preparation instructions.

Step 3: Spill Management and Cleanup

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Control and Contain: Stop the source of the spill. For liquid spills, create a dike with absorbent material like sand, sawdust, or cat litter to prevent it from spreading, especially towards drains or water bodies[2][10][11].

  • Absorb and Collect: Apply absorbent material over the spill, allow it to soak up the chemical, and then sweep the contaminated material into a clearly labeled, sealable waste container[2][11][12].

  • Decontaminate: Clean the spill area thoroughly with a heavy-duty detergent and water[2]. Collect all cleanup water and contaminated materials for disposal as hazardous waste[12]. Do not hose down the area, as this will spread the contamination[10].

  • Dispose: All contaminated materials from the spill cleanup, including absorbents, soiled clothing, and cleaning supplies, must be disposed of as hazardous waste[12][13].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Quinmerac_Disposal_Workflow cluster_product Product Assessment cluster_concentrate Concentrate Disposal cluster_diluted Diluted Solution Disposal cluster_container Container Management start This compound Waste Generated product_type Is the product concentrate or diluted? start->product_type concentrate_decision Is the concentrate unwanted? product_type->concentrate_decision Concentrate diluted_decision Is there excess solution? product_type->diluted_decision Diluted hazardous_waste Dispose as Hazardous Waste (via licensed contractor or collection program) concentrate_decision->hazardous_waste Yes store_properly Store properly for future use concentrate_decision->store_properly No container_empty Is the container empty? hazardous_waste->container_empty store_properly->container_empty use_up Use according to label (apply to registered site) diluted_decision->use_up Yes no_excess No Action Needed diluted_decision->no_excess No use_up->container_empty end Disposal Complete no_excess->end container_empty->product_type No, has product triple_rinse Triple-rinse container (add rinsate to sprayer) container_empty->triple_rinse Yes dispose_container Dispose of rinsed container in sanitary landfill (puncture to prevent reuse) triple_rinse->dispose_container dispose_container->end

Caption: Decision workflow for the safe disposal of this compound product and containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinmerac

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the herbicide Quinmerac, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to minimize exposure risks and ensure responsible chemical management.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.

Body Part Personal Protective Equipment (PPE) Specification and Use Notes
Respiratory Air-purifying respirator with appropriate cartridgesRecommended when ventilation is inadequate or for handling large quantities. Use a NIOSH/MSHA-approved respirator if workplace exposure limits are exceeded.[1] In case of fire or explosion, a self-contained breathing apparatus is mandatory.[2][3]
Eyes and Face Chemical safety goggles or a face shieldEye protection is crucial to prevent splashes.[4] Safety glasses should include side and brow shields.[5]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Always wear unlined, chemical-resistant gloves.[6] Wash hands thoroughly with soap and water after handling and before breaks.[2][3]
Body Long-sleeved shirt and long pants or a chemical-resistant suitClosed work clothing is a minimum requirement.[3] For extensive handling, a Tyvek chemical safety suit is recommended. Contaminated clothing should be removed immediately and washed separately before reuse; do not allow it out of the workplace.[2]
Footwear Closed-toe, chemical-resistant bootsAvoid leather footwear which can absorb chemicals. Tuck pant legs over boots to prevent pesticides from entering.[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of accidental exposure and environmental contamination. The following step-by-step protocol outlines the key stages of working with this chemical.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area Proceed when ready prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe Proceed when ready prep_spill Assemble Spill Kit prep_area->prep_spill Proceed when ready handle_measure Measure/Weigh this compound prep_spill->handle_measure Proceed when ready handle_mix Prepare Solution handle_measure->handle_mix handle_apply Conduct Experiment handle_mix->handle_apply cleanup_decon Decontaminate Equipment handle_apply->cleanup_decon Experiment Complete cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove & Store/Dispose PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocol:

  • Preparation:

    • Review Documentation: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[2]

    • Personal Protective Equipment (PPE): Equip yourself with the PPE detailed in the table above.

    • Work Area: Ensure the work area is clean and has adequate ventilation, such as a chemical fume hood.[2]

    • Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials like sand or vermiculite, a sealable container for waste, and decontamination supplies.[2][7]

  • Handling:

    • Avoid Inhalation and Contact: Do not breathe in vapor or spray.[2][3] Avoid all direct contact with the skin, eyes, and clothing.[2][3]

    • Hygiene: Do not eat, drink, or smoke in the handling area.[2][3]

  • Post-Handling and Cleanup:

    • Decontamination: Clean all contaminated surfaces and equipment thoroughly with water and detergent.[2]

    • PPE Removal: Remove PPE carefully to avoid cross-contamination.

    • Personal Hygiene: Wash hands and any exposed skin with soap and water immediately after handling and before breaks.[2][3]

Disposal Plan for this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination, particularly to aquatic life.[8]

Disposal Decision Pathway

start This compound Waste Generated q_container Is the container empty? start->q_container q_excess Is there excess product? start->q_excess spill_cleanup Contaminated Spill Material start->spill_cleanup rinse Triple rinse container q_container->rinse Yes dispose_container Dispose of container as hazardous waste q_container->dispose_container No dispose_product Dispose as hazardous waste via licensed contractor or hazardous waste program q_excess->dispose_product Yes rinse->dispose_container dispose_spill Collect in sealed container and dispose as hazardous waste spill_cleanup->dispose_spill

Caption: Decision-making process for the proper disposal of this compound-related waste materials.

Disposal Protocol:

  • General Principle: Dispose of this compound waste and containers at a designated hazardous or special waste collection point.[2] This material and its container must be disposed of in a safe manner.[3]

  • Excess Product: If you have excess or unwanted this compound, do not pour it down the drain or into any water bodies.[2][9] Contact your institution's environmental health and safety office or a licensed hazardous waste contractor for disposal.[10]

  • Empty Containers:

    • Thoroughly rinse empty containers three times.

    • The rinse water should be used as part of the pesticide application if possible, or disposed of as hazardous waste.[11] Do not pour rinse water on the ground or into drains.[11]

    • Dispose of the rinsed containers according to local regulations, often through a hazardous waste program.[11]

  • Spill Residues: All materials used to clean up a spill (absorbent materials, contaminated clothing, etc.) must be collected in a sealed, labeled container and disposed of as hazardous waste.[2][7]

  • Contaminated Clothing: Clothing that is contaminated with this compound should be treated as hazardous waste if it resulted from a spill or leak.[10]

By strictly following these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring both personal safety and environmental protection.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.